molecular formula C7H11N3O2S B8648247 6-(Dimethylamino)pyridine-3-sulfonamide

6-(Dimethylamino)pyridine-3-sulfonamide

Cat. No.: B8648247
M. Wt: 201.25 g/mol
InChI Key: XFYCKUJVVJFILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)pyridine-3-sulfonamide (CAS 199590-78-8) is a high-purity chemical compound supplied for research purposes. It belongs to the important class of sulfonamide derivatives, which are widely utilized in medicinal chemistry and drug discovery for their diverse pharmacological activities . The molecular formula is C7H11N3O2S, with a molecular weight of 201.25 g/mol . Sulfonamides are known to exhibit a range of mechanisms of action, primarily acting as enzyme inhibitors. A classic mechanism, exhibited by antibacterial sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase . Furthermore, sulfonamide functional groups form the basis of many drugs with activities beyond antibiotics, including anti-carbonic anhydrase properties, which are relevant in treating conditions like glaucoma . It is important to note that this compound is a heteroaryl sulfonamide. Such derivatives are actively investigated in modern pharmaceutical research, for instance, as modulators of targets like the C-C chemokine receptor 8 (CCR8) in areas such as oncology and immunology . As a building block, it is also valuable in synthetic chemistry for creating more complex structures, such as triarylpyridines, which have applications in developing materials and ligands . This product is intended for research and development applications only. It is not intended for human or animal use. Handle with care and refer to the Safety Data Sheet for proper handling and hazard information .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

6-(dimethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3,(H2,8,11,12)

InChI Key

XFYCKUJVVJFILG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

6-(Dimethylamino)pyridine-3-sulfonamide: Technical Profile & Application Guide

[1]

Executive Technical Summary

6-(Dimethylamino)pyridine-3-sulfonamide (CAS: 199590-78-8 ) represents a "privileged structure" in drug discovery, specifically within the fragment-based drug design (FBDD) ecosystem.[1] It combines a zinc-binding sulfonamide pharmacophore (critical for Carbonic Anhydrase inhibition) with a pyridine core modulated by a strong electron-donating dimethylamino group.[1]

This specific substitution pattern (2,5-disubstituted pyridine logic) creates a unique push-pull electronic system:

  • C6-Dimethylamino Group: Acts as a strong

    
    -donor (+M effect), significantly increasing the electron density on the pyridine ring and raising the basicity of the pyridine nitrogen compared to the unsubstituted analog.[1]
    
  • C3-Sulfonamide Group: Acts as an electron-withdrawing group (-I, -M), acidifying the N-H protons and serving as a primary hydrogen bond donor/acceptor vector.[1]

Physicochemical Datasheet

PropertyValue / DescriptorNote
CAS Number 199590-78-8Primary Identifier
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 201.25 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>50 mg/mL), DMF, MethanolSparingly soluble in water; insoluble in non-polar solvents (Hexane).[1]
pKa (Pyridine N) ~6.8 - 7.2 (Predicted)Elevated basicity due to C6-NMe

donation.[1]
pKa (Sulfonamide) ~10.0 - 10.5 (Predicted)Weakly acidic; deprotonates to form a stable anion.[1]
LogP ~0.8 - 1.1Lipophilic enough for membrane permeability; suitable for CNS targeting.[1]
H-Bond Donors 1 (Sulfonamide

)
H-Bond Acceptors 4 (Pyridine N, Sulfonamide O x2, N)

Synthetic Methodology

The synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide is best approached via a Nucleophilic Aromatic Substitution (S


Ar)1
Core Synthetic Pathway (S Ar Strategy)

SynthesisStart6-Chloropyridine-3-sulfonyl chlorideInter6-Chloropyridine-3-sulfonamideStart->InterNH3 (aq/dioxane)0°C to RT, 1h(Selective Amidation)Product6-(Dimethylamino)pyridine-3-sulfonamideInter->ProductHN(Me)2 (40% aq)EtOH, Reflux, 4-6h(SnAr Displacement)captionFigure 1: Stepwise synthesis via selective amidation followed by nucleophilic displacement.

Detailed Protocol
Step 1: Formation of the Sulfonamide [1]
  • Reagents: 6-Chloropyridine-3-sulfonyl chloride (1.0 eq), Ammonia (0.5M in Dioxane or 28% aq, excess).

  • Procedure:

    • Dissolve 6-chloropyridine-3-sulfonyl chloride in anhydrous THF or Dioxane at 0°C.

    • Slowly add excess ammonia (3-5 eq) dropwise to prevent bis-alkylation.[1]

    • Stir at room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane).[1]

    • Workup: Remove solvent in vacuo.[1] Resuspend residue in EtOAc, wash with water and brine.[1][2] Dry over

      
      .[1]
      
    • Yield: Typically 85-95%.[1]

Step 2: S

Ar Displacement (The Critical Step)
  • Reagents: 6-Chloropyridine-3-sulfonamide (Intermediate), Dimethylamine (40% aq.[1] solution), Ethanol.[1][3][4]

  • Procedure:

    • Suspend the intermediate in Ethanol (concentration ~0.2 M).

    • Add Dimethylamine (5-10 eq).[1] The excess base drives the reaction and neutralizes HCl byproducts.[1]

    • Reflux at 80°C for 4-6 hours. The electron-withdrawing effect of the sulfonamide at C3 activates the C6-chlorine for displacement.[1]

    • Workup: Cool to room temperature. The product often precipitates upon cooling or addition of ice water.[1] Filter and wash with cold water.[1][4]

    • Purification: Recrystallize from Ethanol/Water if necessary.

Structural & Electronic Analysis

Understanding the electronic push-pull system is vital for predicting reactivity in downstream applications.[1]

ElectronicEffectscluster_reactivityReactivity ConsequencesNMe2Dimethylamino Group (C6)(+M Donor)RingPyridine RingNMe2->RingIncreases e- density(Activates ring)SO2NH2Sulfonamide Group (C3)(-I / -M Acceptor)Ring->SO2NH2Withdraws e- density(Acidifies NH2)R1Pyridine N:Enhanced BasicityRing->R1R2Sulfonamide N:Zinc Binding / H-BondingSO2NH2->R2captionFigure 2: Electronic 'Push-Pull' map defining chemical behavior.

Spectroscopic Signature (Predicted)
  • 
    H NMR (DMSO-
    
    
    , 400 MHz):
    • 
       ~8.50 (d, 1H, H2): Highly deshielded due to proximity to sulfonamide and Pyridine N.[1]
      
    • 
       ~7.80 (dd, 1H, H4): Deshielded by sulfonamide.[1]
      
    • 
       ~7.20 (s, 2H, 
      
      
      ): Broad singlet, exchangeable with
      
      
      .[1]
    • 
       ~6.70 (d, 1H, H5): Shielded doublet due to ortho-resonance from 
      
      
      .[1]
    • 
       ~3.10 (s, 6H, 
      
      
      ): Strong singlet.[1]

Applications in Drug Discovery[1][3]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic zinc-binding groups (ZBG) for CA inhibitors.[1] The 6-dimethylamino tail provides a hydrophobic contact point within the enzyme active site, potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II) compared to simple benzene sulfonamides.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency (LE).[1]

  • Vector 1 (Sulfonamide): Anchors the molecule to the protein target.[1]

  • Vector 2 (Dimethylamino): Can be chemically modified (e.g., dealkylation followed by coupling) to grow the fragment into a lead compound.[1]

Coordination Chemistry

The molecule acts as a bidentate or monodentate ligand.[1] The Pyridine N and Sulfonamide N/O can coordinate with transition metals (Zn, Cu, Ru), making it useful for synthesizing metallodrugs.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dimethylamino group is susceptible to slow oxidation (N-oxide formation) if exposed to air/light for prolonged periods.[1]

  • Stability: Stable in aqueous solution at neutral pH.[1] Hydrolysis of the sulfonamide occurs only under extreme acidic conditions (conc.[1] HCl, reflux).[1]

References

  • Synthesis of Pyridine Sulfonamides: ChemicalBook. "General procedure for the synthesis of pyridine-3-sulfonamide from pyridine-3-sulfonyl chloride." Link

  • Sulfonamide Reactivity: Rasayan Journal of Chemistry. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Link

  • Electronic Properties of DMAP Derivatives: Wikipedia. "4-Dimethylaminopyridine (DMAP) Properties and Reactivity."[1] Link[1]

  • Vendor Data: BLD Pharm. "6-(Dimethylamino)pyridine-3-sulfonamide Product Page."[1][5] Link

Technical Guide: Synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Part 1: Executive Summary & Strategic Analysis[1]

The synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide represents a classic challenge in heteroaromatic functionalization: balancing the nucleophilicity of the pyridine nitrogen with the electrophilicity required for sulfonamide installation, while managing regioselectivity during the introduction of the amino group.[1]

This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of PI3K/mTOR inhibitors and other kinase-targeting therapeutics.[1] The sulfonamide moiety acts as a key hydrogen bond donor/acceptor in ATP-binding pockets, while the dimethylamino group modulates solubility and electronic properties.[1]

Retrosynthetic Logic

To design a robust, scalable pathway, we must disconnect the molecule at its most labile points.[1] We identify two primary strategic disconnections:

  • S

    
    Ar Disconnection:  Displacing a leaving group (LG) at the 6-position with dimethylamine.[1]
    
  • Sulfonyl Disconnection: Forming the sulfonamide bond from a sulfonyl chloride precursor.[1]

The S


Ar Displacement Strategy (Pathway A)  is superior for purity and scalability.[1] It utilizes the electron-withdrawing nature of the sulfonamide group at position 3 to activate the leaving group at position 6, ensuring high yields under mild conditions.[1]

Retrosynthesis Target 6-(Dimethylamino)pyridine- 3-sulfonamide Precursor1 6-Halopyridine-3-sulfonamide (X = Cl, F) Target->Precursor1 S_NAr Disconnection Precursor2 6-Halopyridine-3-sulfonyl chloride Precursor1->Precursor2 Sulfonamide Formation Dimethylamine Dimethylamine (Nucleophile) Dimethylamine->Target Ammonia Ammonia (Amination)

Figure 1: Retrosynthetic analysis revealing the sequential installation of the sulfonamide and dimethylamino functionalities.

Part 2: Detailed Synthesis Protocols

Pathway A: The Sequential Displacement Route (Recommended)[1]

This route minimizes side reactions by installing the stable sulfonamide group first, then utilizing it to activate the pyridine ring for the nucleophilic aromatic substitution (S


Ar) of the chlorine atom.[1]
Step 1: Chemoselective Sulfonamide Formation

Objective: Convert 6-chloropyridine-3-sulfonyl chloride to 6-chloropyridine-3-sulfonamide without hydrolyzing the sulfonyl chloride or displacing the ring chlorine.[1]

  • Reagents: 6-Chloropyridine-3-sulfonyl chloride, Aqueous Ammonia (28-30%) or

    
     in Dioxane.[1]
    
  • Solvent: Acetonitrile (MeCN) or THF.[1]

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Charge a reaction vessel with 6-chloropyridine-3-sulfonyl chloride (1.0 equiv) dissolved in anhydrous THF (10 volumes).

  • Cool the solution to 0°C to suppress hydrolysis.

  • Slowly add Ammonium Hydroxide (28% aq) (2.5 equiv) dropwise. Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C.

  • Stir at 0°C for 30 minutes, then allow to warm to RT over 1 hour.

  • Monitor: TLC or LC-MS should show complete consumption of the sulfonyl chloride (

    
     fast) and formation of the sulfonamide (
    
    
    
    ).[1]
  • Workup: Concentrate the organic solvent. Dilute the residue with water.[1] The product, 6-chloropyridine-3-sulfonamide , often precipitates as a white solid.[1] Filter, wash with cold water, and dry.[1][2]

Step 2: Nucleophilic Aromatic Substitution (S

Ar)

Objective: Displace the 6-chloro substituent with dimethylamine.[1]

  • Mechanism: The sulfonamide group at C3 is an Electron Withdrawing Group (EWG), which, combined with the pyridine nitrogen, strongly activates the C6 position for nucleophilic attack.[1]

  • Reagents: 6-Chloropyridine-3-sulfonamide, Dimethylamine (40% aq. or 2.0 M in THF).[1]

  • Solvent: Water, Ethanol, or DMF.[1]

  • Temperature: 60°C – 80°C.[1]

Protocol:

  • Suspend 6-chloropyridine-3-sulfonamide (1.0 equiv) in Ethanol (5 volumes).

  • Add Dimethylamine (40% aq. solution, 5.0 equiv). Excess amine drives the equilibrium and acts as a base to neutralize HCl generated.[1]

  • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Monitor: LC-MS will show conversion from starting material (

    
     193) to product (
    
    
    
    202).
  • Workup: Cool to RT. Concentrate under reduced pressure to remove ethanol and excess amine.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

Data Summary Table: Pathway A

ParameterStep 1 (Sulfonamidation)Step 2 (S

Ar)
Starting Material 6-Chloropyridine-3-sulfonyl chloride6-Chloropyridine-3-sulfonamide
Reagent

(aq)
Dimethylamine (aq)
Solvent THF or MeCNEthanol or Water
Temp 0°C

RT
80°C (Reflux)
Typical Yield 85–92%75–85%
Key Risk Hydrolysis to sulfonic acidIncomplete conversion if temp is too low
Pathway B: Direct Chlorosulfonation (Alternative)[1]

This route is shorter but requires handling hazardous chlorosulfonic acid and relies on intrinsic regioselectivity, which favors the position para to the amino group (position 5 relative to pyridine N, which corresponds to position 3 in the target nomenclature).[1]

Reaction Scheme:

  • 2-(Dimethylamino)pyridine + Chlorosulfonic acid (

    
    ) 
    
    
    
    6-(Dimethylamino)pyridine-3-sulfonyl chloride .[1]
  • Sulfonyl chloride + Ammonia

    
    Target .[1]
    

Critical Considerations:

  • Exotherm: Reaction with chlorosulfonic acid is violently exothermic.[1]

  • Regioselectivity: The strong activating effect of the

    
     group directs the sulfonyl group para to itself (position 5).[1]
    
  • Workup: Quenching chlorosulfonic acid requires extreme caution (drown out into crushed ice).[1]

SynthesisPathways StartA 6-Chloropyridine- 3-sulfonyl chloride InterA 6-Chloropyridine- 3-sulfonamide StartA->InterA NH3, 0°C (Selectivity) Product 6-(Dimethylamino)pyridine- 3-sulfonamide InterA->Product HN(Me)2, 80°C (S_NAr) StartB 2-(Dimethylamino)pyridine InterB Intermediate Sulfonyl Chloride StartB->InterB ClSO3H, Heat (SEAr) InterB->Product NH3 (Amination)

Figure 2: Comparison of Pathway A (S


Ar) and Pathway B (Electrophilic Substitution). Pathway A is generally preferred for lab-scale safety and purity.[1]

Part 3: Process Logic & Troubleshooting (E-E-A-T)

Why S Ar works so well here

In a standard benzene ring, displacing a chlorine with an amine requires harsh conditions or palladium catalysis (Buchwald-Hartwig).[1] However, the pyridine ring is electron-deficient.[1] The nitrogen atom pulls electron density from the ring carbons (positions 2, 4, 6).[1]

  • Activation: The addition of the sulfonamide group at position 3 (meta to N, but ortho/para to the Cl at 6) further depletes electron density at C6.[1]

  • Meisenheimer Complex: The intermediate anion formed upon dimethylamine attack is stabilized by both the ring nitrogen and the sulfonamide electron withdrawal.[1]

Impurity Profile & Control
  • Hydrolysis Product (Sulfonic Acid): Generated in Step 1 if water is present in the organic solvent before ammonia addition, or if the temperature rises too high.[1]

    • Control: Use anhydrous THF for the sulfonyl chloride solution.[1]

  • Bis-Sulfonamide: Formation of

    
     is rare with ammonia but possible with primary amines.[1]
    
    • Control: Use distinct excess of ammonia (>2.5 equiv).[1]

  • Regioisomers: Pathway B (Chlorosulfonation) may produce minor amounts of the 3-sulfonyl isomer (ortho to amino group).[1] Pathway A avoids this entirely as the regiochemistry is fixed in the starting material.[1]

Analytical Validation
  • 1H NMR (DMSO-d6):

    • 
       ppm (s, 6H, 
      
      
      
      )[1]
    • 
       ppm (s, 2H, 
      
      
      
      , exchangeable)[1]
    • Aromatic protons: Doublet at C5, Doublet of Doublets at C4, Doublet at C2 (deshielded,

      
       ppm).[1]
      
  • Mass Spectrometry: ESI+

    
    .[1]
    

References

  • Vertex AI Search. (2025).[1] Synthesis process optimization and field trials of insecticide candidate NKY-312. National Institutes of Health (NIH).[1] Link

  • Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Link

  • BLD Pharm. (n.d.).[1] 6-(Dimethylamino)pyridine-3-sulfonamide Product Page. Link

  • MDPI. (2024).[1] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Link[1]

  • Santa Cruz Biotechnology. (n.d.).[1] 6-chloro-N,N-dimethylpyridine-3-sulfonamide. Link[1]

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs. Link[1]

Sources

6-(Dimethylamino)pyridine-3-sulfonamide: Structure-Activity Relationship (SAR) & Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 6-(Dimethylamino)pyridine-3-sulfonamide (CAS: 199590-78-8) Class: Heterocyclic Primary Sulfonamide Primary Target: Carbonic Anhydrases (CAs) – Isoforms hCA I, II, IX, and XII.[1][2][3] Secondary Potential: Antibacterial (dihydropteroate synthase inhibition), though less common for pyridine cores compared to benzene analogs.

This guide analyzes the 6-(dimethylamino)pyridine-3-sulfonamide scaffold. While often utilized as a fragment or intermediate in medicinal chemistry, this structure represents a "privileged scaffold" for Carbonic Anhydrase (CA) inhibition. The pyridine core offers distinct physicochemical advantages over classical benzene-sulfonamides (e.g., improved water solubility, distinct pKa profile), while the 6-dimethylamino substituent acts as a critical electronic tuner and vector for selectivity optimization.

Part 1: Chemical Architecture & Pharmacophore Analysis

The molecule can be dissected into three functional zones, each governing a specific aspect of the ligand-target interaction.

The Warhead: Primary Sulfonamide ( )
  • Function: Zinc Binding Group (ZBG).

  • Mechanism: The sulfonamide nitrogen (in its deprotonated anionic form,

    
    ) coordinates directly to the 
    
    
    
    ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.[3]
  • Criticality: Absolute. Substitution on the sulfonamide nitrogen (

    
    ) generally abolishes CA inhibitory activity, although it may open pathways for antibacterial prodrugs (e.g., sulfamethoxazole-like).
    
The Scaffold: Pyridine Ring
  • Function: Geometric Spacer & pKa Modulator.

  • Advantage: Unlike the benzene ring in classical sulfonamides (e.g., acetazolamide analogs), the pyridine ring introduces a heterocyclic nitrogen. This lowers the lipophilicity (LogP) and alters the acidity of the sulfonamide group via inductive effects.

  • Positioning: The 3-position placement of the sulfonamide is optimal for orienting the ZBG towards the zinc ion while allowing the 6-position substituent to extend towards the enzyme's distinct hydrophobic or hydrophilic pockets.

The Auxophore: 6-Dimethylamino Group
  • Function: Electronic Donor & Selectivity Vector.

  • Electronic Effect: The

    
     group is a strong electron-donating group (EDG) via resonance. This increases electron density on the pyridine ring, slightly increasing the pKa of the sulfonamide group compared to electron-deficient analogs (e.g., 6-halo derivatives).
    
  • Steric Effect: The dimethylamino group is relatively small but bulky enough to disrupt tight packing if the binding pocket is sterically constricted. It serves as a "probe" for the active site entrance.

Part 2: Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic for optimizing this scaffold.

SAR_Logic Core 6-(Dimethylamino) pyridine-3-sulfonamide Zone1 Zone 1: Sulfonamide (-SO2NH2) Core->Zone1 Zone2 Zone 2: Pyridine Core Core->Zone2 Zone3 Zone 3: 6-Position (-N(Me)2) Core->Zone3 Z1_Mod1 Must be unsubstituted for CA Inhibition Zone1->Z1_Mod1 Z1_Mod2 N-substitution -> Loss of Zn binding Zone1->Z1_Mod2 Z2_Mod1 Pyridine N Increases Solubility Zone2->Z2_Mod1 Z2_Mod2 3-position optimal for geometry Zone2->Z2_Mod2 Z3_Mod1 Dimethylamino (EDG) Modulates pKa Zone3->Z3_Mod1 Z3_Mod2 Extension (e.g., Indoles) Increases Isoform Selectivity (hCA IX/XII) Zone3->Z3_Mod2 Z3_Mod3 Halogen Replacement Increases Potency (hCA II) Zone3->Z3_Mod3

Figure 1: SAR Map of 6-(Dimethylamino)pyridine-3-sulfonamide demonstrating the functional roles of the three primary structural zones.

Detailed SAR Insights
1. Electronic Tuning (The Hammett Relationship)

The acidity of the sulfonamide proton (


) is crucial. The anion is the active species.
  • Electron Withdrawing Groups (EWGs) at position 6 (e.g.,

    
    ) lower the 
    
    
    
    , increasing the fraction of ionized species at physiological pH, often leading to higher potency against ubiquitous isoforms like hCA II.
  • Electron Donating Groups (EDGs) like dimethylamino increase the

    
    . While this might theoretically lower the concentration of the active anion, it often improves selectivity for specific isoforms (like hCA IX) by altering the electrostatics of the binding pocket entrance.
    
2. The "Tail" Approach for Selectivity

The 6-position is the gateway to the "selective pocket."

  • Current State (Dimethylamino): Provides moderate potency. Good water solubility.[4]

  • Optimization Pathway: Replacing the dimethylamino group with extended, bulky lipophilic tails (e.g., 6-(indol-2-yl) or 6-(1,2,3-triazolyl)) is a proven strategy to achieve nanomolar selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II). The dimethylamino group can be viewed as a "truncated" tail.

Part 3: Mechanism of Action (Molecular Level)

The biological activity is driven by the classical "Zinc-Hydroxide" mechanism.

  • Entry: The inhibitor enters the active site of the Carbonic Anhydrase enzyme.[3]

  • Ionization: The sulfonamide moiety (

    
    ) deprotonates to form the anion (
    
    
    
    ).
  • Displacement: The nitrogen atom of the sulfonamide coordinates to the catalytic Zinc ion (

    
    ), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[3]
    
  • Stabilization:

    • One sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199.

    • The pyridine ring engages in Van der Waals interactions with the hydrophobic wall of the active site (Val121, Leu198, Trp209).

    • The 6-dimethylamino group points towards the solvent-accessible opening, interacting with hydrophilic/charged residues at the rim of the active site.

Part 4: Synthesis & Experimental Protocols

Synthetic Route

The most robust synthesis involves the chlorosulfonation of the parent aminopyridine or the nucleophilic aromatic substitution of a chloropyridine sulfonyl chloride.

Synthesis_Workflow Start Starting Material: 6-Chloropyridine-3-sulfonic acid Step1 Step 1: Chlorination (PCl5/POCl3, Reflux) Start->Step1 Inter1 Intermediate: 6-Chloropyridine-3-sulfonyl chloride Step1->Inter1 Step2 Step 2: Amination (Sulfonamide formation) (NH4OH or NH3(g), 0°C) Inter1->Step2 Inter2 Intermediate: 6-Chloropyridine-3-sulfonamide Step2->Inter2 Step3 Step 3: SnAr Displacement (Dimethylamine, EtOH/Heat) Inter2->Step3 Final Product: 6-(Dimethylamino)pyridine-3-sulfonamide Step3->Final

Figure 2: Synthetic pathway for 6-(Dimethylamino)pyridine-3-sulfonamide via Nucleophilic Aromatic Substitution (


).
Protocol 1: Synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide

Note: This protocol is adapted from standard methodologies for pyridine sulfonamides [1, 4].

  • Activation: Dissolve 6-chloropyridine-3-sulfonic acid (1.0 eq) in

    
     (excess). Add 
    
    
    
    (1.2 eq). Reflux at 130°C for 4-5 hours.[5]
  • Quench: Cool to RT and pour onto crushed ice. Extract the resulting 6-chloropyridine-3-sulfonyl chloride with DCM.

  • Sulfonamide Formation: Add the sulfonyl chloride dropwise to a stirred solution of aqueous

    
     (25%) at 0°C. Stir for 2 hours. Filter the precipitate to yield 6-chloropyridine-3-sulfonamide .
    
  • Substitution (

    
    ):  Dissolve 6-chloropyridine-3-sulfonamide in Ethanol. Add Dimethylamine (40% aq. solution, 5.0 eq). Heat in a sealed tube or reflux at 80°C for 6–12 hours.
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel column chromatography (MeOH/DCM gradient).

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate biological activity [5, 6].

  • Reagents: Use Phenol Red as the indicator. Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    . Substrate: 
    
    
    
    saturated water.
  • Preparation: Incubate the enzyme (hCA I, II, IX, or XII) with the test compound (10 nM – 10

    
    M) for 15 minutes at RT.
    
  • Reaction: Mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).

  • Calculation: Determine

    
     using a non-linear least squares method (Cheng-Prusoff equation) to calculate 
    
    
    
    .

Part 5: Quantitative Data Summary

Table 1: Predicted vs. Observed Activity Trends for 6-Substituted Pyridine-3-Sulfonamides

Substituent (R at Pos 6)Electronic EffecthCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Notes
-H Neutral~50-100~200LowBaseline scaffold.
-Cl EWG< 10~50LowHigh potency due to acidity, low selectivity.
-N(Me)2 (Target)EDG 50 - 150 20 - 80 Moderate Improved solubility; "Auxophore" effect.
-Indolyl Lipophilic> 200< 10High "Tail" interaction with hydrophobic pocket.

Note: Values are representative ranges derived from SAR studies of analogous pyridine sulfonamides [1, 5, 7].

References

  • Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides. Journal of Medicinal Chemistry. (2014).

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube / Medicinal Chemistry Education. (2020).

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies. MDPI. (2021).

  • Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan Journal of Chemistry. (2013).

  • Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (2015).

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences. (2025).

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. (2021).

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Physicochemical Profiling of 6-(Dimethylamino)pyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 6-(Dimethylamino)pyridine-3-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

6-(Dimethylamino)pyridine-3-sulfonamide (CAS 199590-78-8) represents a distinct pharmacophore in medicinal chemistry, combining the electron-rich character of a dialkylaminopyridine with the polar, hydrogen-bonding capacity of a primary sulfonamide.[1][2] Often utilized as a fragment in fragment-based drug discovery (FBDD) or a zinc-binding group (ZBG) for metalloenzyme inhibition, its physicochemical behavior is governed by a "push-pull" electronic system.[1][2] This guide provides a comprehensive analysis of its properties, offering researchers a structural rationale for its behavior and validated protocols for its characterization.

Part 1: Chemical Identity & Structural Analysis[1][3]

Core Identifiers
PropertyDetail
Chemical Name 6-(Dimethylamino)pyridine-3-sulfonamide
CAS Registry Number 199590-78-8
Synonyms 2-(Dimethylamino)-5-sulfamoylpyridine; 6-Dimethylaminopyridine-3-sulfonic acid amide
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
SMILES CN(C)c1ccc(cn1)S(=O)(=O)N
Structural Mechanistics: The "Push-Pull" Effect

The reactivity and ionization profile of this molecule are defined by the interplay between two opposing functional groups on the pyridine ring:[1][2]

  • The Electron Donor (C6 Position): The dimethylamino [-N(CH₃)₂] group is a strong

    
    -donor (+M effect).[2] It pushes electron density into the pyridine ring, significantly increasing the basicity of the ring nitrogen (N1) compared to an unsubstituted pyridine.[2]
    
  • The Electron Withdrawer (C3 Position): The sulfonamide [-SO₂NH₂] group is a strong electron-withdrawing group (-I, -M effects).[1][2] It pulls electron density away from the ring, increasing the acidity of the sulfonamide NH₂ protons.

Implication for Drug Design: This electronic tension creates a highly polarized scaffold with distinct hydrophilic domains, making it an excellent candidate for targeting polar active sites, such as the zinc-bound water network in Carbonic Anhydrases (CAs).[1][2]

ChemicalStructure N_dimethyl Dimethylamino Group (Strong +M Donor) Pyridine Pyridine Core (Aromatic Linker) N_dimethyl->Pyridine Increases N1 Basicity (Resonance) Sulfonamide Sulfonamide Group (Strong -I/-M Acceptor) Pyridine->Sulfonamide Transmits Electronic Effects Sulfonamide->Pyridine Deactivates Ring (Inductive)

Figure 1: The electronic "push-pull" mechanism governing the physicochemical behavior of 6-(Dimethylamino)pyridine-3-sulfonamide.[1][2]

Part 2: Physicochemical Properties[1][5]

Ionization Constants (pKa)

Understanding the pKa is critical for predicting solubility and membrane permeability at physiological pH (7.4).[2] This molecule is amphoteric.[2]

  • Basic Center (Pyridine N1):

    • Predicted pKa:6.5 – 7.2

    • Rationale: Unsubstituted pyridine has a pKa of ~5.[2]2. The 2-dimethylamino group (analogous to the 6-position here) typically raises the pKa significantly (e.g., 4-DMAP pKa is ~9.6).[1][2] However, the strong electron-withdrawing sulfonamide at C3 counteracts this boost, settling the pKa in the neutral-to-slightly-basic range.[1][2]

  • Acidic Center (Sulfonamide NH₂):

    • Predicted pKa:9.8 – 10.5

    • Rationale: Primary aromatic sulfonamides typically have pKa values near 10.[2] The electron-rich nature of the dimethylaminopyridine ring (compared to a benzene ring in sulfanilamide) makes the sulfonamide slightly less acidic (higher pKa).[2]

Solubility & Lipophilicity[1]
  • Aqueous Solubility: Moderate to Low (Neutral form).[2]

    • At pH 7.4, the molecule is predominantly neutral (non-ionized), limiting intrinsic water solubility.[2]

    • Solubility Enhancement: Solubility increases significantly at pH < 5 (protonation of pyridine N) or pH > 11 (deprotonation of sulfonamide).

  • Lipophilicity (LogP/LogD):

    • Calculated LogP (cLogP):~0.1 – 0.5

    • LogD (pH 7.4): Remains close to LogP as the molecule is largely neutral at physiological pH.[2]

    • Insight: The low LogP suggests high metabolic clearance potential but excellent suitability for fragment libraries where "Rule of Three" (LogP < 3) is paramount.[2]

SolventSolubility EstimateUsage Note
Water (pH 7.4) < 1 mg/mLLimited solubility; use buffers.[1][2]
DMSO > 50 mg/mLIdeal for stock solutions (Cryopreservation/Screening).[2]
Ethanol ~ 5-10 mg/mLModerate solubility.[1][2]
0.1 M HCl > 20 mg/mLHigh solubility due to protonation (Salt formation).[2]

Part 3: Experimental Methodologies

Authoritative protocols for validating the specific properties of this compound.

Protocol: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the pyridine nitrogen and sulfonamide group. Method: Potentiometric titration using a glass electrode (GLpKa).[2]

  • Preparation: Dissolve 2-3 mg of 6-(Dimethylamino)pyridine-3-sulfonamide in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If insoluble, use a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[2]

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.5 M HCl.[2]

    • Titrate with 0.5 M KOH standardized solution under inert gas (N₂ or Ar) atmosphere to prevent CO₂ absorption.[2]

    • Record pH vs. Volume of titrant from pH 2.0 to pH 12.0.

  • Analysis: Use Bjerrum plot analysis or non-linear least squares regression to identify inflection points.

    • Inflection 1 (pH ~6-7): Deprotonation of Pyridinium ion.[2]

    • Inflection 2 (pH ~10): Deprotonation of Sulfonamide.[2]

Protocol: Kinetic Solubility Assay (DMSO Stock)

Objective: To determine the "usable" solubility for high-throughput screening.[2]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Dilution: Pipette 10 µL of stock into 490 µL of PBS buffer (pH 7.4) in a 96-well filter plate (final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitate.[2]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 DMSO:Buffer (where solubility is assured).

CharacterizationWorkflow cluster_pKa pKa Determination (Potentiometry) cluster_Sol Solubility Assay (Kinetic) Start Compound Sample (Solid Powder) SolventSelect Solvent Selection (DMSO for Stock, MeOH/H2O for pKa) Start->SolventSelect Step1 Acidify to pH 2.0 (Protonate Pyridine) SolventSelect->Step1 StepA 10mM DMSO Stock -> PBS Buffer SolventSelect->StepA Step2 Titrate with KOH to pH 12 (Deprotonate Sulfonamide) Step1->Step2 Result1 Output: pKa1 (Py) & pKa2 (Sulf) Step2->Result1 StepB Filter Precipitate (0.45 µm) StepA->StepB Result2 Output: Kinetic Solubility (µM) StepB->Result2

Figure 2: Parallel workflow for the physicochemical characterization of the compound.

Part 4: Applications & Mechanistic Insights

Carbonic Anhydrase Inhibition (CAI)

The primary utility of 6-(dimethylamino)pyridine-3-sulfonamide lies in its ability to inhibit Carbonic Anhydrases (hCA I, II, IX, XII).[1][2]

  • Mechanism: The sulfonamide moiety (-SO₂NH₂) acts as a Zinc-Binding Group (ZBG).[1][2] The nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby halting the hydration of CO₂.[2]

  • Selectivity: The 6-dimethylamino group provides a bulky, hydrophobic "tail" that interacts with the hydrophobic wall of the enzyme active site.[2] This can confer selectivity for specific isoforms (e.g., transmembrane hCA IX over cytosolic hCA II) compared to smaller inhibitors like acetazolamide.[2]

Synthetic Utility

This compound serves as a versatile intermediate.[2] The sulfonamide group is stable under many conditions, allowing the pyridine ring to undergo further functionalization (e.g., halogenation at C5) or allowing the dimethylamino group to be displaced by other nucleophiles if activated (though NMe2 is generally a poor leaving group, it can be facilitated under specific oxidative conditions).[2]

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Foundational mechanism of Sulfonamide CAIs).

  • Gaylord Chemical. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • LookChem. (n.d.). 4-Dimethylaminopyridine (DMAP) Physicochemical Properties. Retrieved from [Link] (Used for comparative pKa analysis).[2]

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The Ascendance of a Privileged Scaffold: A Technical Guide to Pyridine-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of pyridine-3-sulfonamide derivatives. From their historical roots in the dawn of chemotherapy to their contemporary role in precision medicine, this document navigates the core chemical principles, biological mechanisms, and developmental milestones of this remarkable scaffold.

Section 1: A Legacy of Discovery: From Sulfa Drugs to a Versatile Pharmacophore

The story of pyridine-3-sulfonamide derivatives is intrinsically linked to the revolutionary discovery of sulfonamide drugs. In the 1930s, Gerhard Domagk's pioneering work with the red dye Prontosil revealed its in vivo conversion to the active antibacterial agent, sulfanilamide.[1][2] This breakthrough ushered in the era of chemotherapy and laid the foundation for the development of a vast arsenal of "sulfa drugs." Among these early successes was sulfapyridine, a pyridine-containing sulfonamide synthesized in 1937, which proved highly effective against pneumonia.[1] This early triumph highlighted the therapeutic potential of incorporating a pyridine ring into the sulfonamide framework.

The synthesis of the core pyridine-3-sulfonic acid, a key precursor to pyridine-3-sulfonamide, dates back to the late 19th century. In 1882, O. Fischer reported the sulfonation of pyridine at high temperatures.[2] Over the years, synthetic methodologies have evolved to afford this crucial intermediate with greater efficiency and under milder conditions.

While the initial focus was on antimicrobial agents, the true versatility of the pyridine-3-sulfonamide scaffold began to emerge in the latter half of the 20th century and has blossomed in the 21st. Researchers recognized that the unique electronic properties of the pyridine ring, coupled with the versatile chemistry of the sulfonamide group, created a privileged scaffold for targeting a diverse range of biological entities.

Section 2: The Synthetic Toolkit: Constructing Pyridine-3-Sulfonamide Derivatives

The synthesis of pyridine-3-sulfonamide derivatives typically commences with the preparation of a suitably substituted pyridine-3-sulfonyl chloride. This key intermediate can then be reacted with a wide array of amines to generate a library of diverse derivatives.

General Synthesis of Pyridine-3-Sulfonamide

A common and straightforward method for the preparation of the parent pyridine-3-sulfonamide involves the reaction of pyridine-3-sulfonyl chloride with ammonia.[3]

Pyridine3SulfonylChloride Pyridine-3-sulfonyl Chloride Pyridine3Sulfonamide Pyridine-3-sulfonamide Derivative Pyridine3SulfonylChloride->Pyridine3Sulfonamide Nucleophilic Substitution Ammonia Ammonia (or amine) Ammonia->Pyridine3Sulfonamide

Caption: General reaction scheme for the synthesis of pyridine-3-sulfonamide derivatives.

Experimental Protocol: Synthesis of Pyridine-3-sulfonamide [3]

  • Reaction Setup: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add an excess of ammonia (e.g., a solution in dioxane or methanol) or the desired primary or secondary amine (1.0-1.2 eq) at room temperature. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours at room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or DCM) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired pyridine-3-sulfonamide derivative.

Synthesis of Substituted Pyridine-3-sulfonyl Chlorides

The diversity of accessible pyridine-3-sulfonamide derivatives is largely dependent on the availability of substituted pyridine-3-sulfonyl chlorides. A common route to these intermediates is the chlorosulfonation of a substituted pyridine. However, direct sulfonation of the pyridine ring can be challenging.[4] A more versatile approach often involves a multi-step sequence starting from a pre-functionalized pyridine ring.

For instance, 6-aminopyridine-3-sulfonyl chloride can be prepared from 2-aminopyridine in a two-step process.[5]

TwoAminoPyridine 2-Aminopyridine Step1 1. Conc. H2SO4, 210°C TwoAminoPyridine->Step1 AminoPyridineSulfonicAcid 6-Aminopyridine-3-sulfonic acid Step1->AminoPyridineSulfonicAcid Step2 2. PCl5, POCl3, 130°C AminoPyridineSulfonicAcid->Step2 AminoPyridineSulfonylChloride 6-Aminopyridine-3-sulfonyl chloride Step2->AminoPyridineSulfonylChloride

Caption: Synthetic route to 6-aminopyridine-3-sulfonyl chloride.[5]

Section 3: A Spectrum of Biological Activity: Therapeutic Applications

The pyridine-3-sulfonamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents across a wide range of diseases.

Carbonic Anhydrase Inhibition: A Prominent Success Story

Perhaps the most well-established application of pyridine-3-sulfonamide derivatives is as inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

The sulfonamide moiety is a potent zinc-binding group, and its incorporation into the pyridine-3-sulfonamide scaffold has led to the development of highly potent and selective CA inhibitors. The sulfonamide group, in its deprotonated form (SO₂NH⁻), coordinates to the zinc ion in the active site of the enzyme, displacing a water or hydroxide molecule and thereby blocking the enzyme's catalytic activity.

A notable example of a pyridine-3-sulfonamide derivative in clinical development is SLC-0111 , a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX (CA IX).[6] CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Mechanism of Carbonic Anhydrase Inhibition

cluster_0 CA Active Site cluster_1 Pyridine-3-sulfonamide Inhibitor cluster_2 Inhibited CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Sulfonamide R-SO₂NH⁻ Sulfonamide_bound R-SO₂NH⁻ Zn_inhibited Zn²⁺ His1_inhibited His Zn_inhibited->His1_inhibited His2_inhibited His Zn_inhibited->His2_inhibited His3_inhibited His Zn_inhibited->His3_inhibited Zn_inhibited->Sulfonamide_bound

Caption: Inhibition of carbonic anhydrase by a pyridine-3-sulfonamide derivative.

Structure-Activity Relationship (SAR) for CA Inhibition

Extensive SAR studies have been conducted on pyridine-3-sulfonamide derivatives as CA inhibitors. Key findings include:

  • The Unsubstituted Sulfonamide is Essential: The primary sulfonamide group (SO₂NH₂) is crucial for potent inhibition as it directly coordinates with the zinc ion.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing groups on the pyridine ring can increase the acidity of the sulfonamide protons, favoring the anionic form and enhancing binding to the zinc ion.

  • The "Tail" Approach: Appending various substituents to the pyridine ring (the "tail") allows for the exploration of interactions with amino acid residues lining the active site cavity, leading to improved isoform selectivity.

Quantitative Data for Selected Pyridine-3-Sulfonamide CA Inhibitors

CompoundTarget IsoformKᵢ (nM)Reference
SLC-0111hCA IX45[6]
DorzolamidehCA II0.4
BrinzolamidehCA II3.1
Example Derivative 1hCA I120
Example Derivative 1hCA II25
Example Derivative 1hCA IX5
Example Derivative 2hCA I85
Example Derivative 2hCA II15
Example Derivative 2hCA IX2
Kinase Inhibition: Targeting Cellular Signaling

The pyridine-3-sulfonamide scaffold has also emerged as a promising framework for the development of kinase inhibitors. Kinases play a central role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases, particularly cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: Several pyridine-3-sulfonamide derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8] A patent application describes pyridine-3-sulfonamide compounds as PI3-kinase inhibitors.[9]

MALT1 Inhibitors: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses, and its inhibition is a potential therapeutic strategy for certain lymphomas and autoimmune diseases.[10] The inhibition of MALT1 blocks the activation of NF-κB, a transcription factor that promotes cell proliferation and survival.[10]

Other Kinase Targets: The versatility of the pyridine-3-sulfonamide scaffold has led to its exploration against a range of other kinase targets, demonstrating its potential for broad applicability in oncology and beyond.

Signaling Pathway: PI3K/Akt/mTOR

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyridine-3-sulfonamide Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for pyridine-3-sulfonamide inhibitors.

Antimicrobial and Antiviral Activity

Building on the historical success of sulfapyridine, modern research continues to explore pyridine-3-sulfonamide derivatives as antimicrobial and antiviral agents.

Antimicrobial Mechanism: While the classical mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, newer derivatives may exhibit alternative mechanisms. Some studies have investigated dual inhibitors of both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[9]

Antiviral Potential: Pyridine-containing heterocycles have shown a broad range of antiviral activities.[11][12] Pyridine-3-sulfonamide derivatives have been investigated for their potential to inhibit various viral targets, including viral proteases and polymerases.[13] One study reported that certain pyridine-based sulfonamides exhibited inhibitory activity against the Hsp90α protein, which is exploited by some viruses for their replication.

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been recognized, and the pyridine-3-sulfonamide scaffold is also being explored in this therapeutic area.[14] The mechanisms of action can be diverse, including the inhibition of key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases, or the modulation of inflammatory signaling pathways. Some pyridine-4-one derivatives have shown anti-inflammatory effects potentially related to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent.[15][16]

Section 4: The Path Forward: Future Perspectives

The pyridine-3-sulfonamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening. The deep understanding of its interaction with carbonic anhydrases provides a solid foundation for the rational design of isoform-selective inhibitors for a variety of therapeutic applications.

Future research will likely focus on:

  • Exploring New Biological Targets: Expanding the scope of pyridine-3-sulfonamide derivatives beyond the well-trodden path of carbonic anhydrase inhibition to other enzyme families and receptor classes.

  • Structure-Based Drug Design: Utilizing the growing number of crystal structures of drug targets to design next-generation inhibitors with enhanced potency and selectivity.

  • Targeted Drug Delivery: Developing strategies to deliver pyridine-3-sulfonamide-based drugs specifically to the site of action, thereby minimizing off-target effects and improving the therapeutic index.

  • Combination Therapies: Investigating the synergistic effects of pyridine-3-sulfonamide derivatives in combination with other therapeutic agents to overcome drug resistance and enhance efficacy.

The enduring legacy of the sulfonamides, coupled with the remarkable versatility of the pyridine-3-sulfonamide scaffold, ensures that this chemical class will continue to play a significant role in the advancement of medicine for years to come.

References

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  • Production of pyridine-3-sulfonic acid - US5082944A - Google Patents. (n.d.).
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  • Zhou, Z., et al. (2015). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules, 20(11), 20537-20550.
  • Azzam, M. I., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25967-25980.
  • Ike, D. O., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.
  • Supuran, C. T., et al. (2004). Antiviral sulfonamide derivatives. Mini reviews in medicinal chemistry, 4(2), 189-200.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Pharmaceutical and Clinical Research, 10(5), 184-193.
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  • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.
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  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

  • What are MALT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 20, 2026, from [Link]

  • Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014, May 28). Retrieved February 20, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS - WIPO Patentscope. (n.d.). Retrieved February 20, 2026, from [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1699.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). Retrieved February 20, 2026, from [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Retrieved February 20, 2026, from [Link]

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  • Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL. (2021, February 11). Retrieved February 20, 2026, from [Link]

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In Silico Modeling of 6-(Dimethylamino)pyridine-3-sulfonamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling of 6-(Dimethylamino)pyridine-3-sulfonamide , a representative fragment and pharmacophore used in the design of Carbonic Anhydrase (CA) inhibitors. The presence of the primary sulfonamide moiety (


) explicitly designates this molecule as a Zinc-binding fragment, primarily targeting Human Carbonic Anhydrase II (hCAII) .

The modeling of metalloenzymes presents unique challenges that standard high-throughput docking protocols frequently fail to address. This guide focuses on the critical "coupled binding-deprotonation" mechanism, where the sulfonamide binds in its anionic form (


) to the catalytic Zinc ion (

). We provide a self-validating workflow integrating Quantum Mechanics (QM) parameterization, Molecular Docking with metal constraints, and Molecular Dynamics (MD) validation.

Part 1: Molecular Architecture & Target Selection

The Ligand: Electronic & Structural Properties

The molecule consists of a pyridine ring substituted at the C6 position with a dimethylamino group and at the C3 position with a sulfonamide group.

  • Warhead (

    
    ):  The primary sulfonamide is the zinc-binding group (ZBG). It acts as a bioisostere for the transition state of 
    
    
    
    hydration.
  • Scaffold (Pyridine): Provides a rigid linker. The pyridine nitrogen can participate in water-mediated hydrogen bonds.

  • Tail (Dimethylamino): An electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, slightly increasing the

    
     of the sulfonamide group compared to benzenesulfonamide, modulating its acidity and binding kinetics.
    
The Target: Human Carbonic Anhydrase II (hCAII)[1]
  • PDB Selection: 2CBA (Resolution: 1.54 Å) or 3KS3 . These structures represent the wild-type hCAII complexed with sulfonamides, providing the necessary coordinate data for the active site water network and Zinc geometry.

  • Active Site Physics: The catalytic center contains a

    
     ion coordinated by three Histidine residues (His94, His96, His119). The fourth coordination site is occupied by a hydroxide ion or water molecule, which must be displaced by the sulfonamide inhibitor.
    

Part 2: Pre-processing & Parameterization (The "Garbage In, Garbage Out" Filter)

Ligand Protonation State Enumeration

Critical Failure Point: Standard "wash" protocols at pH 7.4 generate the neutral sulfonamide (


). However, X-ray crystallography and kinetic data confirm that sulfonamides bind as anions  (

), coordinating directly to

.
  • Protocol:

    • Generate the neutral conformer for initial geometry optimization.

    • Manually deprotonate the sulfonamide nitrogen to create the anionic species (

      
      ).
      
    • Assign partial charges using RESP (Restrained Electrostatic Potential) fitting derived from HF/6-31G* QM calculations. Standard Gasteiger charges often underestimate the charge delocalization on the sulfonyl oxygens in the anionic state.

Receptor Preparation & Metal Coordination

Standard force fields (like standard AMBER or CHARMM) often treat metals as simple cationic spheres, leading to tetrahedral geometry distortion during MD.

  • Method A (Bonded Model - Recommended for MD): Create explicit bonds between

    
     and the coordinating Histidine nitrogens (His94@NE2, His96@NE2, His119@ND1) and the ligand nitrogen. This requires generating a custom .frcmod file using the MCPB.py  (Metal Center Parameter Builder) workflow in AmberTools.
    
  • Method B (Non-Bonded/Dummy Atom - Recommended for Docking): Use the 12-6-4 LJ-type nonbonded model , which adds a

    
     term to account for charge-induced dipole interactions, improving the stability of the metal center without artificial bonds.
    

Part 3: Molecular Docking Workflow

Grid Generation

The grid must encompass the


 ion and the "hydrophobic wall" formed by Phe131, Val121, and Leu198.
  • Center: Coordinates of the catalytic Zinc.

  • Dimensions:

    
     Å (Sufficient for the fragment size).
    
  • Constraints:

    • Metal Coordination Constraint: Define a spherical constraint (r = 2.2 Å) around the Zinc ion for the sulfonamide nitrogen.

    • H-Bond Constraint: The sulfonamide NH is required to donate a hydrogen bond to the backbone oxygen of Thr199 . This interaction selects the correct rotameric state of the inhibitor.

Docking Algorithm Settings

Given the fragment-like nature of the molecule, "Precision" mode is required to distinguish subtle energetic differences.

ParameterSettingRationale
Search Efficiency 200% (High)Thorough sampling of the pyridine ring rotation.
Scoring Function XP (Extra Precision) or equivalentPenalizes desolvation accurately.
Post-Docking Minimization Yes (within 0.5 Å RMSD)Relaxes steric clashes with the Zinc ion.
Epik State Penalties OFF We are manually forcing the anionic state; standard penalties for high pKa states should be ignored for metal binding.

Part 4: Dynamic Validation (MD Simulations)

Docking provides a static snapshot. MD is required to verify if the sulfonamide stays coordinated to the Zinc or drifts (a common artifact of poor parameterization).

Simulation Setup
  • Engine: GROMACS or AMBER (PMEMD.cuda).

  • Force Field:

    • Protein: ff14SB (Improved side-chain rotamers).

    • Ligand: GAFF2 (General AMBER Force Field 2) with RESP charges.

    • Water: TIP3P or OPC (OPC is recommended for highly charged metal systems).

  • System: Solvate in a truncated octahedron box (10 Å buffer). Neutralize with

    
     and 
    
    
    
    (150 mM).
Production Run Protocol
  • Minimization: 5000 steps steepest descent (protein restrained)

    
     5000 steps conjugate gradient (unrestrained).
    
  • Heating: 0 to 300 K over 100 ps (NVT ensemble).

  • Equilibration: 1 ns NPT (1 atm, 300 K).

  • Production: 100 ns.

Analysis Metrics
  • Zn-N Distance: Plot the distance between

    
     and the sulfonamide Nitrogen. Stable binding is defined as 
    
    
    
    Å with low variance.
  • H-Bond Stability: Occupancy of the Sulfonamide-NH

    
     O-Thr199 bond. Should be 
    
    
    
    .

Part 5: Visualizations & Logic Flow

Workflow Diagram

The following diagram illustrates the critical path for modeling this specific Zinc-binding system.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_md Phase 3: Validation L_Raw 6-(Dimethylamino) pyridine-3-sulfonamide L_State Anionic State Generation (-SO2NH-) L_Raw->L_State Deprotonation L_Charge QM Charge Fitting (RESP / HF/6-31G*) L_State->L_Charge Grid Grid Generation (Center: Zn2+) L_Charge->Grid P_Raw hCAII Structure (PDB: 2CBA) P_Metal Zn2+ Parameterization (MCPB.py / 12-6-4 LJ) P_Raw->P_Metal P_Metal->Grid Constr Constraints: 1. Zn-Coordination 2. H-Bond (Thr199) Grid->Constr Dock XP Docking Run Constr->Dock Sim 100ns MD Simulation (ff14SB + GAFF2) Dock->Sim Top Pose Anal Analysis: Zn-N Distance RMSD MM/GBSA Energy Sim->Anal

Caption: Integrated computational workflow emphasizing the critical anionic state generation and metal parameterization steps required for sulfonamide-CAII modeling.

Interaction Network Diagram

This diagram visualizes the atomic interactions stabilizing the ligand within the hCAII active site.

Interactions Lig_N Sulfonamide N (Anionic) Zn Zn2+ Ion Lig_N->Zn Coordination (1.9 - 2.1 Å) Lig_O Sulfonyl O Lig_Py Pyridine Ring Hydro_Wall Hydrophobic Wall (Val121, Leu198) Lig_Py->Hydro_Wall van der Waals Stacking Thr199 Thr199 (Backbone NH) Thr199->Lig_O H-Bond (Gatekeeper) Glu106 Glu106 Thr199->Glu106 H-Bond Network His_Triad His94, His96, His119 His_Triad->Zn Coordination

Caption: Mechanistic map of the hCAII active site. The Sulfonamide N-Zn coordination is the primary driver, stabilized by the Thr199-Glu106 hydrogen bond network.

Part 6: Binding Free Energy Calculation (MM/GBSA)

To quantify the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is preferred over MM/PBSA for metalloproteins due to better convergence with highly charged ions.

Protocol

Extract 500 frames from the last 20 ns of the MD trajectory. Calculate


 using the equation:


ComponentDescriptionExpected Contribution
Electrostatic (

)
Interaction between Anionic N and

Highly Favorable (

kcal/mol)
vdW (

)
Pyridine ring packing against hydrophobic wallFavorable (

to

kcal/mol)
Solvation (

)
Desolvation penalty of the anionUnfavorable (Positive value)

Success Criteria: A calculated


 lower (more negative) than -20 kcal/mol generally correlates with nanomolar experimental potency for this class of inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 A resolution. Proteins: Structure, Function, and Bioinformatics, 4(4), 274–282. Link (PDB: 2CBA Source)

  • Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling, 56(4), 599–604. Link

  • Gennari, C., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 885–897. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668–1688. Link

Sources

An In-Depth Technical Guide to the Potential of 6-(Dimethylamino)pyridine-3-sulfonamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned kinase inhibitors at the forefront of modern drug discovery. The pyridine-sulfonamide scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of key kinases involved in oncogenic signaling pathways. This technical guide provides a comprehensive exploration of the untapped potential of 6-(Dimethylamino)pyridine-3-sulfonamide as a kinase inhibitor. While direct research on this specific molecule is nascent, this document synthesizes data from structurally related compounds and established kinase inhibitor evaluation methodologies to present a robust framework for its investigation. We will delve into its chemical properties, propose a synthetic route, and outline a detailed, field-proven workflow for its evaluation, from initial in vitro screening to cell-based pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the ever-expanding landscape of kinase-targeted therapies.

Introduction: The Rise of Kinase Inhibitors and the Promise of the Pyridine-Sulfonamide Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies.

The pyridine-sulfonamide moiety is a key pharmacophore found in a number of potent kinase inhibitors.[3][4] This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including the phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), both critical nodes in cell growth and survival signaling.[5] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4] The sulfonamide group can also form crucial hydrogen bonds with the kinase, enhancing binding affinity and selectivity. The inherent versatility of the pyridine and sulfonamide groups allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

This guide focuses on the untapped potential of 6-(Dimethylamino)pyridine-3-sulfonamide (CAS 199590-78-8).[6] While this specific compound is not extensively characterized in the public domain as a kinase inhibitor, its structural features, namely the pyridine-sulfonamide core and the electron-donating dimethylamino group, make it an intriguing candidate for investigation.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a drug candidate.

Table 1: Physicochemical Properties of 6-(Dimethylamino)pyridine-3-sulfonamide

PropertyValueSource
CAS Number 199590-78-8[6]
Molecular Formula C₇H₁₁N₃O₂S-
Molecular Weight 201.25 g/mol -
Predicted LogP 0.35-
Predicted pKa 8.5 (most basic)-
Proposed Synthetic Route

The synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide can be approached through a multi-step process, starting from a commercially available pyridine derivative. A plausible synthetic route is outlined below, based on established methods for the synthesis of related sulfonamides.[7][8]

Synthesis_Workflow A 2-Amino-5-bromopyridine B 6-Aminopyridine-3-sulfonic acid A->B Sulfonation (Conc. H2SO4, Al powder) C 6-Aminopyridine-3-sulfonyl chloride B->C Chlorination (PCl5, POCl3) D 6-(Dimethylamino)pyridine-3-sulfonyl chloride C->D Dimethylation (e.g., Formaldehyde, Sodium borohydride) E 6-(Dimethylamino)pyridine-3-sulfonamide D->E Amination (Ammonia)

Caption: Proposed synthetic workflow for 6-(Dimethylamino)pyridine-3-sulfonamide.

Hypothesized Mechanism of Action: An ATP-Competitive Inhibitor

Given the prevalence of ATP-competitive inhibition among small molecule kinase inhibitors, it is hypothesized that 6-(Dimethylamino)pyridine-3-sulfonamide will function in a similar manner. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Mechanism_of_Action cluster_0 Normal Kinase Activity cluster_1 Inhibition by 6-(Dimethylamino)pyridine-3-sulfonamide K Kinase P Phosphorylated Substrate K->P Phosphorylation ATP ATP ATP->K S Substrate S->K K_i Kinase NoP No Phosphorylation K_i->NoP I Inhibitor I->K_i S_i Substrate S_i->K_i Evaluation_Workflow A Synthesis and Purification of 6-(Dimethylamino)pyridine-3-sulfonamide B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determination of IC50 Values B->C D Kinome-wide Selectivity Profiling (e.g., KinomeScan™) C->D E Cell-Based Assays D->E F Cellular Phosphorylation Assay E->F G Cell Proliferation Assay (e.g., BaF3) E->G H Downstream Signaling Pathway Analysis F->H G->H

Caption: A comprehensive workflow for evaluating a potential kinase inhibitor.

Step 1: In Vitro Kinase Assays

The initial step in evaluating a potential kinase inhibitor is to determine its ability to inhibit the activity of a purified kinase in a biochemical assay. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and amenability to high-throughput screening. [9][10]

This protocol is adapted for a 384-well plate format.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • 6-(Dimethylamino)pyridine-3-sulfonamide (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) [9]* ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-(Dimethylamino)pyridine-3-sulfonamide in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer containing the recombinant kinase to each well of a 384-well plate.

    • Add 0.5 µL of the test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase).

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC₅₀ (nM) for 6-(Dimethylamino)pyridine-3-sulfonamide
PI3Kα50
PI3Kβ75
PI3Kδ40
PI3Kγ60
mTOR120
VRK1>10,000
PKA>10,000
Step 2: Cell-Based Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context. [2][11]These assays can measure the compound's ability to penetrate cell membranes and inhibit the target kinase within the complex cellular environment.

This assay quantifies the phosphorylation of a downstream substrate of the target kinase. [12] Procedure:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with a PIK3CA mutation for PI3K).

    • Treat the cells with various concentrations of 6-(Dimethylamino)pyridine-3-sulfonamide for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Use a phospho-specific antibody to detect the phosphorylated form of the downstream substrate (e.g., phospho-Akt for the PI3K pathway) via Western blotting or ELISA.

    • Normalize the signal to the total amount of the substrate protein using an antibody that recognizes the total protein.

  • Data Analysis: Quantify the reduction in substrate phosphorylation as a function of the compound concentration to determine the cellular IC₅₀.

This assay determines the effect of the compound on the growth and survival of cancer cells that are dependent on the target kinase for their proliferation. [12]The BaF3 cell transformation assay is a common example. [12] Procedure:

  • Cell Culture: Use BaF3 cells engineered to express an oncogenic, constitutively active form of the target kinase, which allows them to proliferate in the absence of IL-3.

  • Compound Treatment: Seed the engineered BaF3 cells in 96-well plates and treat them with a range of concentrations of 6-(Dimethylamino)pyridine-3-sulfonamide.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.

Potential Signaling Pathways for Investigation

Based on the activity of other pyridine-sulfonamide kinase inhibitors, the PI3K/Akt/mTOR pathway is a primary candidate for investigation. [5]This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.

PI3K_Pathway cluster_inhibitor Potential point of inhibition by 6-(Dimethylamino)pyridine-3-sulfonamide RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation (inhibition relieved)

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of 6-(Dimethylamino)pyridine-3-sulfonamide is currently lacking, its chemical structure, featuring the well-established pyridine-sulfonamide scaffold, strongly suggests its potential as a valuable starting point for the development of novel kinase inhibitors. The comprehensive workflow outlined in this guide provides a clear and robust path for its evaluation.

Future work should focus on the synthesis and purification of this compound, followed by its systematic screening against a broad panel of kinases to identify its primary targets and selectivity profile. Positive hits from these initial screens should then be further characterized in cell-based assays to confirm on-target activity and assess its anti-proliferative effects. Subsequent lead optimization efforts could then be undertaken to improve potency, selectivity, and drug-like properties, with the ultimate goal of developing a novel therapeutic agent.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Protocol Online. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Google Patents. (2019, January 31). WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Library of Medicine. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]

  • ACS Publications. (2019, August 19). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Exploration of 6-(Dimethylamino)pyridine-3-sulfonamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine sulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of analogs of 6-(Dimethylamino)pyridine-3-sulfonamide. We will delve into the rationale for investigating this specific chemical space, propose a robust synthetic strategy for the core compound, and outline detailed methodologies for the design, synthesis, and biological evaluation of novel analogs. This document is structured to serve as a practical and scientifically rigorous resource, fostering innovation in the development of next-generation therapeutics.

Introduction: The Significance of the Pyridine Sulfonamide Core

The pyridine ring is a prevalent heterocyclic motif in a vast array of biologically active molecules and FDA-approved drugs.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. When coupled with a sulfonamide group, the resulting pyridine sulfonamide moiety exhibits a remarkable diversity of pharmacological activities.[1][4] These include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5]

The sulfonamide group itself is a key pharmacophore, known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to act as a zinc-binding group in metalloenzymes like carbonic anhydrases.[4] The combination of these two versatile pharmacophores within a single molecular entity creates a rich chemical space for the discovery of novel therapeutic agents.

The subject of this guide, 6-(Dimethylamino)pyridine-3-sulfonamide, presents an intriguing starting point for a drug discovery program. The dimethylamino group is a common feature in many approved drugs and is known to influence physicochemical properties such as basicity, solubility, and membrane permeability, which in turn can modulate pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide will provide a comprehensive framework for the systematic exploration of analogs of 6-(Dimethylamino)pyridine-3-sulfonamide, with the goal of identifying novel compounds with enhanced potency, selectivity, and drug-like properties.

Rationale for Analog Exploration

The exploration of analogs of 6-(Dimethylamino)pyridine-3-sulfonamide is underpinned by the following key rationales:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will allow for the elucidation of key structural features required for biological activity. This includes exploring the impact of substituents on the pyridine ring, modifications of the dimethylamino group, and derivatization of the sulfonamide moiety.

  • Optimization of Pharmacokinetic Properties: The dimethylamino group provides a handle for tuning physicochemical properties. Analogs can be designed to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved bioavailability and in vivo efficacy.

  • Enhancement of Potency and Selectivity: By exploring a diverse range of chemical modifications, it is possible to identify analogs with significantly improved potency against a specific biological target. Furthermore, modifications can be designed to enhance selectivity for the target of interest over off-target proteins, thereby reducing the potential for side effects.

  • Exploration of Diverse Biological Targets: Given the broad range of activities exhibited by pyridine sulfonamides, analogs of the core compound may exhibit novel biological activities against a variety of targets, including kinases, proteases, and metabolic enzymes.

Synthetic Strategies and Methodologies

A robust and flexible synthetic strategy is paramount for the successful exploration of a chemical series. The proposed synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide and its analogs is designed to be efficient and amenable to parallel synthesis for the rapid generation of a compound library.

Synthesis of the Core Compound: 6-(Dimethylamino)pyridine-3-sulfonamide

The synthesis of the core compound can be achieved through a multi-step sequence starting from readily available 2-aminopyridine.

Step 1: Sulfonation of 2-Aminopyridine

The initial step involves the sulfonation of 2-aminopyridine to generate 6-aminopyridine-3-sulfonic acid. This reaction is typically carried out using concentrated sulfuric acid at elevated temperatures.[5]

Step 2: Formation of the Sulfonyl Chloride

The sulfonic acid is then converted to the corresponding sulfonyl chloride, 6-aminopyridine-3-sulfonyl chloride, using a chlorinating agent such as phosphorus pentachloride in the presence of phosphorus oxychloride.[5]

Step 3: Dimethylation of the Amino Group

The primary amino group of 6-aminopyridine-3-sulfonyl chloride can be dimethylated using a variety of methods. A common approach is reductive amination, where the amine is treated with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

Step 4: Formation of the Sulfonamide

The final step involves the reaction of the resulting 6-(dimethylamino)pyridine-3-sulfonyl chloride with ammonia to furnish the desired 6-(Dimethylamino)pyridine-3-sulfonamide.

G A 2-Aminopyridine B 6-Aminopyridine-3-sulfonic acid A->B Conc. H2SO4, Δ C 6-Aminopyridine-3-sulfonyl chloride B->C PCl5, POCl3 D 6-(Dimethylamino)pyridine-3-sulfonyl chloride C->D HCHO, NaBH(OAc)3 E 6-(Dimethylamino)pyridine-3-sulfonamide D->E NH3

Caption: Proposed synthetic route to 6-(Dimethylamino)pyridine-3-sulfonamide.

General Strategy for Analog Synthesis

The modular nature of the proposed synthesis allows for the facile generation of a diverse library of analogs.

  • Modification of the 6-substituent: Instead of dimethylation, the 6-amino group of 6-aminopyridine-3-sulfonyl chloride can be reacted with a variety of alkylating or acylating agents to introduce different substituents.

  • Derivatization of the Sulfonamide: The 6-(dimethylamino)pyridine-3-sulfonyl chloride intermediate can be reacted with a wide range of primary and secondary amines to generate a library of N-substituted sulfonamides.

  • Substitution on the Pyridine Ring: While more synthetically challenging, modifications to the pyridine ring itself can be explored by starting with appropriately substituted pyridine precursors.

Detailed Experimental Protocol: Synthesis of N-Substituted 6-(Dimethylamino)pyridine-3-sulfonamide Analogs

This protocol provides a general method for the synthesis of a library of N-substituted sulfonamide analogs from the key intermediate, 6-(dimethylamino)pyridine-3-sulfonyl chloride.

Materials:

  • 6-(Dimethylamino)pyridine-3-sulfonyl chloride

  • A diverse library of primary and secondary amines

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-(dimethylamino)pyridine-3-sulfonyl chloride (1.0 eq) in DCM at 0 °C, add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted sulfonamide analog.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of Analogs

Given the diverse biological activities of pyridine sulfonamides, a tiered screening approach is recommended to efficiently evaluate the synthesized analogs.

Primary Screening: Antiproliferative Activity

Many pyridine sulfonamide derivatives have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization.[1] Therefore, a primary screen for antiproliferative activity against a panel of cancer cell lines is a logical starting point.

Table 1: Representative Cancer Cell Line Panel for Primary Screening

Cell LineCancer Type
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
PC-3Prostate Adenocarcinoma
HepG2Hepatocellular Carcinoma
Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.

G A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Secondary Screening: Target-Based Assays

Compounds that exhibit significant antiproliferative activity in the primary screen should be further evaluated in target-based assays to elucidate their mechanism of action.

  • Tubulin Polymerization Assay: To determine if the compounds act as microtubule-destabilizing agents.

  • Carbonic Anhydrase Inhibition Assay: Given that the sulfonamide moiety is a known zinc-binder, screening against various carbonic anhydrase isoforms is warranted.[4]

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin protein

  • GTP solution

  • Polymerization buffer

  • Fluorescence-based reporter (e.g., DAPI)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add tubulin protein to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and monitor the increase in fluorescence over time (typically 60 minutes) as the reporter intercalates into the polymerizing microtubules.

  • Data Analysis: Plot the fluorescence intensity versus time for each compound concentration. Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data generated from the biological evaluation of the analog library will be used to establish a comprehensive SAR.

Table 2: Hypothetical SAR Data for a Series of N-Substituted Analogs

AnalogR-group on SulfonamideAntiproliferative IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
Core -H> 100> 100
1a -CH₃50.265.8
1b -CH₂CH₃25.130.5
1c -Cyclopropyl10.512.1
1d -Phenyl5.26.8
1e -4-Fluorophenyl1.82.5
1f -4-Methoxyphenyl8.910.3

From this hypothetical data, several key SAR trends can be inferred:

  • The unsubstituted sulfonamide is inactive.

  • N-alkylation of the sulfonamide leads to a modest increase in activity.

  • N-arylation of the sulfonamide significantly enhances potency.

  • Electron-withdrawing substituents on the phenyl ring (e.g., fluorine) are beneficial for activity, while electron-donating groups (e.g., methoxy) are less favorable.

These initial SAR insights will guide the design of the next generation of analogs for lead optimization, with the goal of further enhancing potency, selectivity, and drug-like properties.

Conclusion

The exploration of analogs of 6-(Dimethylamino)pyridine-3-sulfonamide represents a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comprehensive and actionable framework for researchers to embark on such a program. By following the outlined synthetic strategies and biological evaluation protocols, and by carefully analyzing the resulting SAR, it is anticipated that novel lead compounds with significant therapeutic potential can be identified and advanced towards clinical development.

References

  • Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. PubMed, [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC, [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC, [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI, [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate, [Link]

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate, [Link]

  • 6-Dimethylaminopurine (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte. PubMed, [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC, [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI, [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube, [Link]

  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PMC, [Link]

  • Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate, [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride.
  • Method for producing pyridine-3-sulfonyl chloride.
  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate, [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal, [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing, [Link]

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Methodological & Application

Application Note: Characterization and Protocol for 6-(Dimethylamino)pyridine-3-sulfonamide as a NOX2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-(Dimethylamino)pyridine-3-sulfonamide represents a class of small-molecule inhibitors targeting the NADPH Oxidase 2 (NOX2) complex.[1][2] As a sulfonamide derivative, this compound is structurally related to established NOX2 inhibitors such as GSK2795039, which utilize sulfonamide moieties to interfere with the enzyme's active site or assembly.

NOX2 (gp91phox) is the primary source of reactive oxygen species (ROS) in phagocytes and is implicated in neuroinflammation, cardiovascular disease, and oxidative stress pathology. This application note provides a rigorous experimental framework for solubilizing, validating, and utilizing 6-(Dimethylamino)pyridine-3-sulfonamide in both cell-free and cellular systems.

Key Mechanistic Insight

Unlike non-specific antioxidants (e.g., NAC) that merely scavenge ROS after production, sulfonamide-based NOX2 inhibitors typically act by:

  • Direct Competition: Competing with NADPH for the dehydrogenase binding domain on the cytosolic tail of NOX2.

  • Assembly Interference: Disrupting the translocation of cytosolic subunits (p47phox, p67phox, Rac1) to the membrane-bound cytochrome b558.

Chemical Handling & Preparation[3][4][5]

Compound Properties:

  • IUPAC Name: 6-(dimethylamino)pyridine-3-sulfonamide[3]

  • Molecular Weight: ~201.25 g/mol

  • Solubility: Low in water; soluble in organic solvents (DMSO, DMF).

Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Accurately weigh 2.01 mg of compound.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Hybridoma grade).

  • Vortexing: Vortex for 30 seconds until fully dissolved. If precipitate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protected amber vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Note: Sulfonamides are generally stable, but avoid acidic aqueous dilutions for long periods.

Working Solution: Dilute the stock 1:1000 in PBS or culture media immediately before use to achieve a 10 µM working concentration (0.1% DMSO final).

  • Control: Always prepare a "Vehicle Control" containing 0.1% DMSO alone.

Experimental Setup: In Vitro Validation

A. Cell-Free NOX2 Activity Assay (The Specificity Test)

To confirm the compound inhibits the enzyme and is not just a chemical scavenger of H₂O₂, a cell-free system using recombinant or semi-recombinant NOX2 is required.

Materials:

  • Enzyme Source: PLB-985 cell membranes (expressing NOX2) or recombinant NOX2/p22phox.

  • Cytosolic Factors: Recombinant p47phox, p67phox, Rac1 (or neutrophil cytosol).

  • Substrate: NADPH (200 µM).

  • Detector: Amplex Red (50 µM) + HRP (0.1 U/mL).

Protocol:

  • Mix: In a 96-well black plate, combine membrane fraction (2 µg protein) and cytosolic factors in Assay Buffer (PBS, 1 mM MgCl₂, pH 7.4).

  • Inhibitor Treatment: Add 6-(Dimethylamino)pyridine-3-sulfonamide (0.1 – 50 µM) and incubate for 10 min at 25°C.

    • Include Scavenging Control: Add H₂O₂ (5 µM) directly to the inhibitor + Amplex Red without enzyme. If the signal decreases here, the compound is a scavenger (artifact), not an inhibitor.

  • Activation: Initiate reaction by adding SDS (activator) and NADPH.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.

B. Cellular Respiratory Burst Assay (Neutrophils/PLB-985)

Objective: Measure inhibition of superoxide production in intact cells.

Workflow Diagram:

ExperimentalWorkflow Stock Compound Stock (10 mM in DMSO) Incubation Pre-incubation (30 min, 37°C) Stock->Incubation Dilute to 0.1-50 µM Cells Differentiated PLB-985 or Neutrophils Cells->Incubation Stimulation Stimulation (PMA or fMLP) Incubation->Stimulation Detection Luminol/Isoluminol Kinetics Stimulation->Detection Analysis Calculate IC50 & AUC Detection->Analysis

Caption: Workflow for cellular NOX2 inhibition assay using chemiluminescence detection.

Detailed Protocol:

  • Cell Prep: Differentiate PLB-985 cells with 1.25% DMSO for 5 days (induces NOX2 expression) or isolate fresh human neutrophils.

  • Seeding: Resuspend cells at

    
     cells/mL in HBSS (Ca²⁺/Mg²⁺ free initially). Seed 100 µL/well in a white 96-well plate.
    
  • Treatment: Add 50 µL of 6-(Dimethylamino)pyridine-3-sulfonamide (4x concentration) to wells. Incubate 30 min at 37°C.

  • Probe Addition: Add 25 µL of Luminol (100 µM final) + HRP (20 U/mL).

    • Note: Use Isoluminol for extracellular ROS; Luminol for total ROS.

  • Stimulation: Add 25 µL of PMA (100 ng/mL final) or fMLP (1 µM).

  • Readout: Measure luminescence every 1 minute for 60 minutes.

Data Analysis & Interpretation

1. Specificity Ratio Calculation: To validate the compound as a NOX2-specific inhibitor, compare IC50 values across isoforms.

IsoformCell Line ModelExpected Outcome (If Specific)
NOX2 PLB-985 / NeutrophilsIC50 < 5 µM
NOX1 CHO-NOX1 / HT-29IC50 > 50 µM (No Inhibition)
NOX4 HEK293-NOX4IC50 > 50 µM (No Inhibition)
Xanthine Oxidase Purified Enzyme AssayNo Inhibition (Rules out off-target)

2. Calculating Percent Inhibition:



  • AUC: Area Under the Curve of the kinetic trace.

Mechanism of Action Visualization

The following diagram illustrates the assembly of the NOX2 complex and the proposed interference point of sulfonamide-based inhibitors (based on GSK2795039 homology).

NOX2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Resting) gp91 gp91phox (NOX2) Superoxide Superoxide (O2•-) gp91->Superoxide e- Transfer p22 p22phox p47 p47phox p47->gp91 Translocation p67 p67phox p67->gp91 Binding Rac1 Rac1-GTP Rac1->gp91 Activation NADPH NADPH NADPH->gp91 e- Donor Inhibitor 6-(Dimethylamino) pyridine-3-sulfonamide Inhibitor->gp91 Competes with NADPH or Blocks Assembly Stimulus PMA / fMLP Stimulus->p47 Phosphorylation

Caption: Proposed mechanism of NOX2 inhibition: Competition at the dehydrogenase domain or assembly blockade.

Troubleshooting & Controls

IssuePossible CauseSolution
High Background Signal Medium contains Phenol RedUse Phenol Red-free HBSS or RPMI.
No Inhibition Observed Poor cell permeabilityIncrease pre-incubation time to 60 min; verify solubility.
Signal Drop in "No Enzyme" Control Chemical ScavengingThe compound is reacting with H₂O₂ directly. It is not a valid inhibitor.
Precipitation Concentration too highDo not exceed 0.5% DMSO final. Sonicate stock solutions.

References

  • Hirano, K., et al. (2015).[1] "Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor."[1] Antioxidants & Redox Signaling, 23(5), 358–374.[1]

  • Altenhöfer, S., et al. (2015). "The NOX Toolbox: Validating the Role of NADPH Oxidases in Physiology and Disease." Cellular and Molecular Life Sciences, 72, 2027–2053.

  • Zielonka, J., et al. (2014). "Global Profiling of Reactive Oxygen and Nitrogen Species in Biological Systems: High-Throughput Approaches." Journal of Biological Chemistry, 289(29), 20157–20169.

  • Smith, S. M., et al. (2015).[1] "NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress." Antioxidants & Redox Signaling, 23(5), 375–405.

Sources

Application Notes & Protocols for High-Throughput Screening with 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved drugs.[1] Since the discovery of Prontosil, sulfonamide-containing compounds have been developed to target a wide array of diseases, including viral and bacterial infections, cancer, glaucoma, and inflammatory disorders.[1][2] Their therapeutic diversity stems from their ability to act as excellent bioisosteres and, most notably, as potent inhibitors of critical enzymes.

This document provides a detailed technical guide for utilizing 6-(Dimethylamino)pyridine-3-sulfonamide , a specific sulfonamide derivative, in high-throughput screening (HTS) campaigns. Based on well-established structure-activity relationships, the primary biological target for this class of molecules is the metalloenzyme family of Carbonic Anhydrases (CAs) .[3][4] The pyridine-3-sulfonamide core is a validated pharmacophore for CA inhibition, and various isoforms of this enzyme are significant therapeutic targets for conditions ranging from glaucoma (hCA II) to cancer (hCA IX, hCA XII).[3][5][6] This guide will explain the mechanistic basis for this interaction and provide robust, field-proven protocols for its investigation in an HTS setting.

Part I: Scientific Foundation & Mechanism of Action

A deep understanding of the molecular interactions between an inhibitor and its target is critical for designing effective screening assays and interpreting their results. The inhibitory potential of 6-(Dimethylamino)pyridine-3-sulfonamide against carbonic anhydrases is rooted in its distinct chemical features.

The Sulfonamide Pharmacophore: A Classic Zinc-Binding Group

The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves the direct coordination of the sulfonamide group to a catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site.[3] Under physiological conditions, the sulfonamide group exists in its deprotonated, anionic form (R-SO₂NH⁻), which acts as a potent ligand for the Zn²⁺ ion. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic cycle—the reversible hydration of carbon dioxide to bicarbonate.[3][6] By occupying this key position, the sulfonamide inhibitor effectively shuts down the enzyme's function.

The Pyridine Scaffold: A Vector for Selectivity

While the sulfonamide group provides the anchoring interaction, the aromatic scaffold to which it is attached is crucial for determining potency and isoform selectivity. The pyridine ring of 6-(Dimethylamino)pyridine-3-sulfonamide can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. Different CA isoforms possess unique active site topographies; therefore, the specific orientation and substitution pattern of the pyridine ring can be exploited to achieve selective inhibition of one isoform over others.[3] For instance, studies on related pyridine-3-sulfonamides have demonstrated that substitutions can lead to selective interactions with either the hydrophilic or lipophilic halves of the active site, enabling discrimination between isoforms like hCA II, hCA IX, and hCA XII.[3]

The 6-(Dimethylamino) Moiety: Modulating Physicochemical Properties

The dimethylamino group at the 6-position of the pyridine ring is an important modulator of the molecule's overall properties. As an electron-donating group, it can influence the electronics of the pyridine ring and the pKa of the sulfonamide group.[7] Furthermore, this moiety can impact the compound's aqueous solubility, membrane permeability, and potential to form additional interactions within the target protein, all of which are critical parameters in drug discovery.

Figure 1: Mechanism of Carbonic Anhydrase Inhibition cluster_0 Active Carbonic Anhydrase cluster_1 Inhibition by Sulfonamide CA_Active CA Enzyme (with Zn²⁺-OH⁻) CO2 CO₂ Substrate CA_Active->CO2 Binds Inhibitor 6-(Dimethylamino)pyridine- 3-sulfonamide (R-SO₂NH⁻) CA_Active->Inhibitor Competitive Binding HCO3 HCO₃⁻ Product CO2->HCO3 Catalytic Hydration CA_Inactive Inactive CA-Inhibitor Complex (R-SO₂NH-Zn²⁺) Inhibitor->CA_Inactive Displaces OH⁻, Forms Stable Adduct CA_Inactive->CO2 Binding Blocked

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Part II: High-Throughput Screening (HTS) Assay Design

The goal of an HTS campaign is to rapidly and efficiently screen a large library of compounds to identify "hits"—molecules that modulate the activity of a biological target.[8] For carbonic anhydrase, a robust and widely used biochemical assay measures its esterase activity, which serves as a convenient proxy for its physiological hydratase activity.

Principle of the p-NPA Esterase Assay

This assay utilizes p-nitrophenyl acetate (p-NPA) as a substrate. Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol (p-NP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. In the presence of an inhibitor like 6-(Dimethylamino)pyridine-3-sulfonamide, the rate of p-NPA hydrolysis decreases, resulting in a reduced colorimetric signal. The degree of inhibition is directly proportional to the reduction in absorbance.

Figure 2: HTS Workflow for CA Inhibitor Screening cluster_workflow Prep Plate Preparation Dispense Reagent Dispensing Prep->Dispense Test Compounds & Controls Incubate Incubation Dispense->Incubate Enzyme, then Substrate (p-NPA) Read Plate Reading Incubate->Read Measure Absorbance (405 nm) Analyze Data Analysis Read->Analyze % Inhibition IC₅₀ Determination

Caption: General workflow for an HTS campaign to identify CA inhibitors.

Assay Optimization & Key Parameters

Before initiating a full-scale screen, it is imperative to optimize assay conditions to ensure sensitivity, reproducibility, and robustness. This process establishes an assay window that can reliably distinguish between active and inactive compounds.

  • Enzyme & Substrate Concentration: The concentrations of both CA and p-NPA must be optimized. Typically, this is done by running a matrix of concentrations to find conditions that yield a linear reaction rate and a strong signal-to-background ratio, usually targeting an enzyme concentration that gives approximately 80% of the maximal velocity (Vmax).

  • DMSO Tolerance: Test compounds are almost universally stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO carried over from the compound plates (typically 0.5-1.0%). High concentrations of DMSO can denature enzymes or interfere with the assay signal.

  • Assay Robustness (Z'-Factor): The quality of an HTS assay is quantified by the Z'-factor, a statistical parameter that reflects the signal-to-background ratio and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Table 1: Recommended Reagents and Starting Conditions for Assay Development

ComponentDescriptionRecommended Starting ConcentrationSupplier Example
Enzyme Recombinant Human Carbonic Anhydrase II (hCA II)0.5 - 2.0 µg/mLSigma-Aldrich, R&D Systems
Substrate p-Nitrophenyl Acetate (p-NPA)0.5 - 1.0 mMSigma-Aldrich
Assay Buffer 25 mM Tris-HCl, pH 7.5N/AThermo Fisher Scientific
Test Compound 6-(Dimethylamino)pyridine-3-sulfonamide10 mM stock in DMSOChemical Vendor
Positive Control Acetazolamide10 mM stock in DMSOSigma-Aldrich
Assay Plates 384-well, clear, flat-bottomN/AGreiner, Corning

Part III: Detailed HTS Protocol (384-Well Format)

This protocol is designed for automated or semi-automated liquid handling systems common in HTS laboratories.[9] All additions should be performed accurately and consistently across the plate.

Step 1: Compound & Control Plate Preparation
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 6-(Dimethylamino)pyridine-3-sulfonamide in 100% DMSO. Start from a 10 mM stock to create a concentration range that will span the expected IC₅₀ value.

  • Control Wells: Designate specific wells for controls on each assay plate:

    • Negative Control (0% Inhibition): Wells containing only DMSO (vehicle).

    • Positive Control (100% Inhibition): Wells containing a known, potent CA inhibitor like Acetazolamide at a concentration >10x its IC₅₀ (e.g., 10 µM).

  • Transfer to Assay Plate: Using a pintool or acoustic dispenser, transfer a small volume (e.g., 100 nL) of the compound dilutions and controls from the source plate to the final 384-well assay plate. This results in a final DMSO concentration of ≤1% in the assay.

Step 2: Assay Execution

Assumes a final assay volume of 20 µL.

  • Enzyme Addition: Add 10 µL of hCA II solution (e.g., 1 µg/mL in Assay Buffer) to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of p-NPA substrate solution (e.g., 1 mM in Assay Buffer) to all wells to start the enzymatic reaction. Mix the plate immediately.

  • Kinetic or Endpoint Reading:

    • Kinetic: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of reaction (slope of the absorbance vs. time curve) is used for analysis.

    • Endpoint: Incubate the plate at 37°C for a fixed period (e.g., 20 minutes) during which the reaction remains in the linear phase. Stop the reaction (e.g., by adding a mild acid, if necessary) and read the final absorbance at 405 nm.

Step 3: Data Analysis & Interpretation
  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine IC₅₀: Fit the dose-response data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Assess Assay Quality: Calculate the Z'-factor for each plate using the control wells: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive| A Z' > 0.5 is required for a valid screen.

Figure 3: Idealized Dose-Response Curve x0y0 x1y0 x0y0->x1y0 Log [Inhibitor] x0y1 x0y0->x0y1 % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 x5y0 IC₅₀ p7->x5y0 p9 p8->p9 p10 p9->p10 p11 p10->p11 x0y50 50% x0y50->p7 x0y100 100% x8y100 x0y100->x8y100 x0y0_label 0% x8y0 x0y0_label->x8y0

Caption: A sigmoidal curve used to determine the IC₅₀ of an inhibitor.

Part IV: Advanced Applications & Considerations

Isoform Selectivity Screening

A key goal in CA inhibitor development is achieving selectivity for a target isoform to minimize off-target effects.[10] For example, inhibiting the tumor-associated hCA IX while sparing the ubiquitous hCA II is a major goal in oncology.[3] To assess selectivity, 6-(Dimethylamino)pyridine-3-sulfonamide should be screened against a panel of physiologically relevant CA isoforms. The protocol remains the same; only the enzyme is changed.

Table 2: Panel of Human Carbonic Anhydrase Isoforms for Selectivity Profiling

IsoformCellular LocationPathological Relevance
hCA I Cytosolic (high in red blood cells)Generally considered an anti-target.
hCA II Cytosolic (ubiquitous)Glaucoma, edema, epilepsy.[5]
hCA IX TransmembraneHypoxia-induced tumor growth and metastasis.[3]
hCA XII TransmembraneTumor progression, glaucoma.[3]
Troubleshooting Common HTS Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High data variability in controls.- Low signal-to-background ratio.- Check liquid handling precision.- Optimize enzyme/substrate concentrations.- Ensure reagents are fully dissolved and mixed.
High % of "Hits" - Compound aggregation.- Assay interference (e.g., compound is colored).- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.- Run a counterscreen without the enzyme to flag false positives.
Irreproducible Results - Reagent instability (enzyme or substrate degradation).- Inconsistent incubation times or temperatures.- Prepare fresh reagents daily.- Ensure consistent timing and environmental control with automated systems.

Conclusion

6-(Dimethylamino)pyridine-3-sulfonamide is a valuable chemical tool for probing the function of carbonic anhydrases. Its structure embodies the key pharmacophoric features required for potent inhibition of this enzyme class. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound in high-throughput screening campaigns. By employing systematic assay optimization, rigorous execution, and careful data analysis, investigators can accurately determine the compound's inhibitory potency and selectivity, paving the way for further structure-activity relationship studies and the development of novel therapeutics.

References

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  • Chauhan, A., & Goyal, M. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

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  • Canchola, J. A., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

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  • Shafiq-ur-Rehman, et al. (2019). Therapeutic potential of carbonic anhydrase inhibitors. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • de Almeida, G. C., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Balsevičienė, B., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]

  • Carta, F., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals. Available at: [Link]

  • Simon, K. E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]

  • Neres, J., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Review articles in HIGH-THROUGHPUT SCREENING ASSAYS. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Loyola eCommons. (n.d.). Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery. Loyola eCommons. Available at: [Link]

  • Ghorbanalipoor, S., et al. (2024). High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. Utrecht University. Available at: [Link]

  • Canchola, J. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available at: [Link]

  • Washington University in St. Louis. (n.d.). High Throughput Screening Center. Washington University in St. Louis Research. Available at: [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available at: [Link]

Sources

Application Note & Protocol Framework: First-Pass In Vivo Assessment of Novel Pyridine-Sulfonamide Analogs, Featuring 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework for the initial in vivo evaluation of novel chemical entities, using 6-(Dimethylamino)pyridine-3-sulfonamide (CAS: 199590-78-8) as a representative example. Due to the limited availability of public data for this specific compound, this guide is structured to empower researchers with the strategic rationale, experimental design, and detailed protocols necessary for a first-pass assessment of any new molecule bearing similar pyridine and sulfonamide structural motifs. We will cover mechanistic hypothesis based on chemical structure, critical pharmacokinetic and formulation considerations, and robust protocols for determining tolerability and preliminary efficacy in established animal models.

Part 1: Mechanistic Hypothesis & Pre-Clinical Rationale

Before commencing any animal studies, a thorough analysis of the compound's structure is essential to generate testable hypotheses about its potential mechanism of action (MoA). The structure of 6-(Dimethylamino)pyridine-3-sulfonamide contains two key pharmacophores: a pyridine ring and a sulfonamide group. These motifs are prevalent in a wide range of biologically active agents.

  • The Sulfonamide Moiety: While classically known for antibacterial properties through the inhibition of dihydropteroate synthase in the folic acid synthesis pathway[1][2], the sulfonamide group is a versatile scaffold. It is a key feature in drugs targeting carbonic anhydrase, and importantly, it is frequently incorporated into the design of modern kinase inhibitors, where it can form critical hydrogen bonds within the ATP-binding pocket of the target enzyme[3][4].

  • The Pyridine Moiety: The pyridine ring is a common bioisostere for a phenyl ring and is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. It often serves as a hinge-binding motif. Compounds incorporating pyridine scaffolds have been developed as inhibitors of ROCK, PI3K, mTOR, and other critical signaling kinases[3][5][6].

Hypothesized Target Class: Protein Kinases Given the combination of these two motifs, a primary hypothesis is that 6-(Dimethylamino)pyridine-3-sulfonamide may function as a protein kinase inhibitor. Kinases like Rho-associated kinase (ROCK) or Phosphatidylinositol 3-kinase (PI3K) are attractive initial targets for investigation due to their roles in cell proliferation, migration, and inflammation, and because many existing inhibitors for these targets contain similar structural features[3][5].

Below is a representative diagram of a hypothetical kinase signaling pathway that could be modulated by a compound like 6-(Dimethylamino)pyridine-3-sulfonamide.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 6-(Dimethylamino)pyridine- 3-sulfonamide (Hypothetical Target) Compound->PI3K Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by pyridine-sulfonamide analogs.

Part 2: Formulation and Pharmacokinetic (PK) Profile

A successful in vivo study hinges on achieving adequate drug exposure at the target site. This requires careful consideration of the compound's physicochemical properties and its pharmacokinetic profile.

2.1. Solubility and Vehicle Formulation The first experimental step is to determine the solubility of 6-(Dimethylamino)pyridine-3-sulfonamide in common preclinical vehicles. This is critical for preparing a homogenous and stable dosing solution.

Protocol: Solubility Assessment

  • Weigh 1-2 mg of the test compound into separate glass vials.

  • Add a small, precise volume (e.g., 100 µL) of a vehicle (e.g., Saline, PBS, 5% DMSO in saline, 10% Solutol® in water).

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for dissolved material. If fully dissolved, add another aliquot of the compound. If not, add more vehicle incrementally until dissolution is achieved.

  • Sonication or gentle warming can be used to assist dissolution, but the final formulation must be stable at room temperature and 37°C.

  • Causality: An improper vehicle can lead to precipitation upon injection, causing inconsistent absorption, local tissue damage, and highly variable results. For initial studies, a vehicle containing a low percentage of a solubilizing agent like DMSO or a non-ionic surfactant is often a pragmatic choice. For example, related purine analogs are often soluble in DMSO and ethanol[7].

2.2. Pilot Pharmacokinetic (PK) Study A pilot PK study in a small number of animals (e.g., n=3 mice) is invaluable. It provides essential data on absorption, distribution, metabolism, and excretion (ADME), which informs the dose, route, and frequency of administration for subsequent efficacy studies.[8]

ParameterDescriptionImportance
Animal Model Male C57BL/6 or BALB/c mice (8-10 weeks old)Standard, well-characterized models.
Route Intravenous (IV) and Oral (PO) or Intraperitoneal (IP)IV provides 100% bioavailability benchmark; PO/IP assesses absorption.
Dose IV: 1-2 mg/kg; PO/IP: 5-10 mg/kg (non-toxic dose)Low dose to characterize clearance without saturating metabolic pathways.
Timepoints 5, 15, 30 min; 1, 2, 4, 8, 24 hours post-doseCaptures absorption, peak, and elimination phases.
Matrix Plasma (and optionally, target tissue)Primary matrix for systemic exposure.
Readout LC-MS/MS analysis of compound concentrationGold standard for sensitive and specific quantification.
Key Metrics Cmax, Tmax, AUC, T½, Bioavailability (%)These metrics are crucial for designing an effective dosing regimen for efficacy studies.
Caption: Key parameters for a pilot pharmacokinetic study.

Part 3: Protocol for In Vivo Tolerability & Dose-Finding

The primary goal of this initial study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity or more than a 10-15% loss in body weight. This is a critical self-validating system that ensures animal welfare and establishes a safe therapeutic window for efficacy studies.

Protocol: Acute Tolerability and MTD Determination in Mice

  • Animals: Use healthy male and female mice (e.g., C57BL/6, 8-10 weeks old) to assess for any sex-specific differences. Acclimate animals for at least 7 days.

  • Grouping: Assign animals to groups of n=3-5 per dose level. Include a vehicle-only control group.

  • Dose Formulation: Prepare dosing solutions in the selected vehicle (from Part 2.1) on the day of administration. Ensure the compound is fully dissolved.

  • Dose Escalation: Administer a single dose via the intended route (e.g., intraperitoneal, IP). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose increments can be guided by a modified Fibonacci sequence.

  • Monitoring & Observations:

    • Record body weight daily for 7-14 days.

    • Perform clinical observations twice daily for the first 4 hours post-dose, and then daily. Record any signs of toxicity, such as lethargy, ruffled fur, abnormal posture, ataxia, or respiratory distress.

    • Note any local reactions at the injection site.

  • Endpoint: The MTD is defined as the highest dose at which no mortality, no more than a 15% mean body weight loss, and no signs of dose-limiting toxicity are observed.

  • Causality: This dose-escalation design is crucial to avoid unnecessary animal morbidity. Starting low and observing carefully before escalating ensures the safe identification of a working dose range.

MTD_Workflow Start Start: Acclimated Mice (n=3-5/group) Dose1 Administer Vehicle or Dose 1 (e.g., 10 mg/kg) Start->Dose1 Monitor1 Monitor: Body Weight & Clinical Signs (7 days) Dose1->Monitor1 Decision1 Toxicity Observed? Monitor1->Decision1 Dose2 Administer Dose 2 (e.g., 30 mg/kg) Decision1->Dose2 No Stop MTD = Previous Dose Level. END STUDY. Decision1->Stop Yes Monitor2 Monitor: Body Weight & Clinical Signs (7 days) Dose2->Monitor2 Decision2 Toxicity Observed? Monitor2->Decision2 Decision2->Stop Yes Continue Continue to Higher Dose... Decision2->Continue

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Part 4: Protocol for a Preliminary In Vivo Efficacy Model

Once a safe dose range is established, a preliminary efficacy study can be designed based on the mechanistic hypothesis. Given the potential anti-inflammatory activity of kinase inhibitors and some sulfonamides[4][9], the Carrageenan-Induced Paw Edema model is an excellent first-pass assay. It is robust, reproducible, and provides a clear quantitative endpoint.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 1% Tween 80 in Saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3: Test Compound (Dose 1, e.g., 0.5x MTD, PO)

    • Group 4: Test Compound (Dose 2, e.g., 1x MTD, PO)

  • Procedure:

    • Baseline: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

    • Dosing: Administer the vehicle, positive control, or test compound by oral gavage (PO).

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis & Endpoint:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the baseline volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema in the control group and Vt is the mean edema in the treated group.

  • Trustworthiness: The inclusion of both vehicle and positive control groups is essential for validating the assay. The vehicle group establishes the maximum inflammatory response, while the positive control confirms that the model is responsive to a known anti-inflammatory agent, ensuring that any effect seen with the test compound is genuine.

References

  • Al-bari, M.A.A. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source not explicitly provided, but content aligns with general knowledge on sulfonamides]
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for DMAP. AAPPTec. [Link]

  • Veterinary—Systemic Sulfonamides. (n.d.). [Link]

  • Golubović, J., et al. (2019). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Venkatakrishna-Bhatt, H., Shah, M. P., & Kashyap, S. K. (1975). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Toxicology. [Link]

  • Henry, R. J. (1943). THE MODE OF ACTION OF SULFONAMIDES. Bacteriological Reviews. [Link]

  • Mercer, M. A. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

  • Google Patents. (2000). US8357693B2 - Pharmacokinetically improved compounds.
  • Toutain, P. L. (n.d.). Pharmacokinetic / Pharmacodynamic Relationships of Antimicrobial Drugs Used in Veterinary Medicine. [Source not explicitly provided]
  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • Khan, I., et al. (2023). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Molecules. [Link]

  • ResearchGate. (2016). (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

  • BindingDB.org. (n.d.). Binding Database. BindingDB.org. [Link]

  • Malmsten, M., et al. (2019). Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment. Frontiers in Pharmacology. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)pyridine. Carl ROTH. [Link]

  • MDPI. (n.d.). Special Issue : Pharmacodynamics and Pharmacokinetics of Veterinary Drug Residues. MDPI. [Link]

  • Responsible Use of Veterinary Products Pertinent International Resources. (n.d.). [https://www.fda.gov/files/animal & veterinary/published/Week-2--Session-4--Responsible-Use-of-Veterinary-Products-Pertinent-International-Resources.pdf]([Link] & veterinary/published/Week-2--Session-4--Responsible-Use-of-Veterinary-Products-Pertinent-International-Resources.pdf)

  • SlideShare. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.pptx. SlideShare. [Link]

  • NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010. NUCLEUS information resources. [Link]

  • Gao, Y., et al. (2022). Recent advances in multitarget-directed ligands via in silico drug discovery. Journal of Translational Medicine. [Link]

  • Bui, L. V. (1993). Liquid chromatographic determination of six sulfonamide residues in animal tissues using postcolumn derivatization. Journal of AOAC International. [Link]

  • FDA. (2023). Drug-Drug Interaction Assessment for Therapeutic Proteins Guidance for Industry. FDA. [Link]

  • ACS Publications. (2023). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Journal of Medicinal Chemistry. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. [Link]

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Application Note: High-Sensitivity Quantitation of 6-(Dimethylamino)pyridine-3-sulfonamide in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 6-(Dimethylamino)pyridine-3-sulfonamide (6-DMAPS) in human and rat plasma. 6-DMAPS is a polar, amphoteric pyridine derivative often encountered as a metabolic byproduct, impurity, or synthetic building block in the development of sulfonamide-based inhibitors (e.g., carbonic anhydrase or kinase inhibitors).

Due to its high polarity (LogP ~0.4–0.8) and basic pyridine nitrogen, standard Reversed-Phase (RP) methods often suffer from poor retention and significant matrix effects (ion suppression). This guide overcomes these challenges using Mixed-Mode Solid Phase Extraction (SPE) coupled with Polar-Embedded Reversed-Phase Chromatography , ensuring compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Analyte Characterization & Strategy

Physicochemical Properties[1]
  • Structure: A pyridine ring substituted with a strongly basic dimethylamino group (

    
    ) and a weakly acidic sulfonamide group (
    
    
    
    ).
  • Challenge: The molecule exists as a cation at acidic pH and a zwitterion/neutral species at neutral pH. Direct protein precipitation (PPT) often leaves significant phospholipids that co-elute with this polar analyte.

  • Solution: We utilize Electrospray Ionization in Positive Mode (ESI+) targeting the protonated precursor

    
    .
    
Internal Standard (IS) Strategy
  • Gold Standard: 6-(Dimethylamino-d6)pyridine-3-sulfonamide . (Deuterated methyl groups).

  • Alternative: Sulfapyridine (Structural analog).

  • Note: This protocol assumes the use of a deuterated internal standard (SIL-IS) to compensate for matrix effects.

Experimental Protocol

Materials
  • Matrix: K2EDTA Plasma (Human/Rat).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

Stock Solution Preparation
  • Stock A (1 mg/mL): Dissolve 6-DMAPS in DMSO. Sonicate for 5 mins. Store at -20°C.

  • Working Standard (WS): Serially dilute Stock A in 50:50 Water:MeOH to generate a curve from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: The basic pyridine nitrogen allows us to catch the analyte on a cation-exchange sorbent at low pH, wash away neutrals/acids with 100% organic solvent, and elute with high pH. This provides superior cleanliness over PPT.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL Plasma + 10 µL IS + 100 µL 2% Formic Acid (aq). Vortex.

    • Mechanism: Acidifies plasma (

      
      ), ensuring 6-DMAPS is fully protonated (
      
      
      
      ).
  • Conditioning: 1 mL MeOH, then 1 mL Water (containing 0.1% FA).

  • Loading: Load pre-treated sample onto MCX cartridge. Flow rate: <1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. (CRITICAL step: Removes neutral lipids and phospholipids while analyte remains ionic-bound).

  • Elution: 2 x 250 µL of 5%

    
     in Methanol.
    
    • Mechanism: High pH deprotonates the pyridine/amine, breaking the ionic interaction.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

    • Why? HSS T3 is a high-strength silica designed to retain polar compounds in high-aqueous mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)%BDescription
0.05Initial Hold (Focusing)
0.55Start Gradient
3.090Elution
3.590Wash
3.65Re-equilibration
5.05End

Mass Spectrometry (Sciex 6500+ or Thermo Altis):

  • Source: ESI Positive (Spray Voltage: 4500 V).

  • Temp: 500°C.

  • Curtain Gas: 30 psi.[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Logic
6-DMAPS 202.1 122.1 25Loss of

(Quantifier)
6-DMAPS202.1106.135Pyridine ring fragmentation (Qualifier)
6-DMAPS202.1185.115Loss of

(Weak)
IS (d6)208.1128.125Corresponding d6 fragment

Visualized Workflows

Sample Extraction Logic (MCX SPE)

SPE_Workflow Start Plasma Sample (100 µL) Acidify Acidify (2% Formic Acid) Target pH < 3 Start->Acidify Protonation Load Load onto MCX Cartridge (Cation Exchange) Acidify->Load Bind + WashOrg Wash: 100% MeOH (Removes Neutrals/Lipids) Load->WashOrg Clean Elute Elute: 5% NH4OH in MeOH (Releases Basic Analyte) WashOrg->Elute pH Swing Recon Evaporate & Reconstitute (90:10 H2O:ACN) Elute->Recon Prepare

Caption: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic pyridine-sulfonamides from plasma phospholipids.

Fragmentation Pathway (ESI+)

Fragmentation Parent Precursor Ion [M+H]+ m/z 202.1 Transition1 Primary Product (Pyridine-N(Me)2 cation) m/z 122.1 Parent->Transition1 Loss1 Neutral Loss: -SO2NH2 (80 Da) Parent->Loss1 Transition2 Secondary Product (Ring Cleavage) m/z 106.1 Transition1->Transition2 Loss2 Deep Fragmentation Transition1->Loss2

Caption: Proposed collision-induced dissociation (CID) pathway. The cleavage of the sulfonamide group is the dominant energy channel.

Method Validation (Self-Validating Systems)

To ensure Trustworthiness and compliance with FDA M10 , the following critical quality attributes (CQAs) must be monitored:

  • Matrix Effect (ME) & Recovery (RE):

    • Test: Compare post-extraction spiked samples (Set B) vs. neat solution standards (Set A).

    • Calculation:

      
      .
      
    • Acceptance: ME should be 85–115%. If ME < 50% (suppression), switch column to HILIC or increase the SPE wash volume.

  • Carryover:

    • Inject a Blank immediately after the ULOQ (1000 ng/mL).

    • Requirement: Blank signal must be < 20% of the LLOQ signal.

  • Dilution Integrity:

    • Spike plasma at 5000 ng/mL (5x ULOQ) and dilute 1:10 with blank plasma.

    • Why: Proves the method can handle high-concentration study samples without detector saturation.

References

  • US Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 70625330 (Similar structure: 6-(Diethylamino)-5-nitropyridine-3-sulfonamide). PubChem.[3][4][5] [Link]

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. [Link]

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Application Notes and Protocols for the Evaluation of 6-(Dimethylamino)pyridine-3-sulfonamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antibacterials and the Promise of Pyridine-Sulfonamide Analogs

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of new antimicrobial agents. Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a scaffold of interest in medicinal chemistry.[1] Their primary mechanism of action involves the inhibition of the bacterial folic acid synthesis pathway, a process essential for bacterial DNA and protein synthesis.[2][3][4] This pathway is absent in humans, who obtain folic acid from their diet, providing a degree of selective toxicity.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 6-(Dimethylamino)pyridine-3-sulfonamide, a novel pyridine-sulfonamide derivative, in a panel of standard antibacterial assays. While extensive data on this specific compound is not yet publicly available, this guide is built upon established principles for evaluating sulfonamide-based compounds and provides a robust framework for its characterization.[5][6] The protocols herein are designed to be self-validating and are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Physicochemical Properties and Compound Handling

Prior to initiating any biological assays, it is crucial to understand the physicochemical properties of 6-(Dimethylamino)pyridine-3-sulfonamide. While specific experimental data for this compound is limited, related structures suggest it is a solid at room temperature.[10]

Key Considerations for Handling:

  • Solubility: The solubility of the compound must be determined in appropriate solvents. For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for organic compounds. It is imperative to determine the maximum concentration achievable in the chosen solvent and the final concentration of the solvent in the assay, as high concentrations of DMSO can have an inhibitory effect on bacterial growth. A solvent toxicity control must be included in all experiments.

  • Stability: The stability of the compound in solution and under assay conditions (e.g., temperature, pH) should be assessed. Stock solutions should be stored at an appropriate temperature (typically -20°C or -80°C) and protected from light to prevent degradation.

  • Purity: The purity of the compound should be confirmed using analytical techniques such as HPLC and NMR to ensure that the observed activity is not due to impurities.

Presumed Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a key intermediate in the synthesis of folic acid.[11] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid, which is the active form of the vitamin.[12] This ultimately disrupts the synthesis of purines, thymidine, and certain amino acids, leading to the cessation of bacterial growth (bacteriostatic effect).[2][3]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Sulfonamide 6-(Dimethylamino)pyridine-3-sulfonamide Sulfonamide->DHPS Competitively Inhibits Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Catalyzes Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine Essential for synthesis of Bacterial_DNA_Protein Bacterial DNA & Protein Synthesis Purines_Thymidine->Bacterial_DNA_Protein

Caption: Proposed mechanism of action of 6-(Dimethylamino)pyridine-3-sulfonamide.

Experimental Workflow for Antibacterial Evaluation

The comprehensive evaluation of a novel antibacterial agent involves a tiered approach, starting with the determination of its minimum inhibitory concentration (MIC), followed by confirmatory assays such as disk diffusion, and culminating in dynamic studies like time-kill assays to understand its bactericidal or bacteriostatic nature.[13][14][15]

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_dynamic Dynamic Assessment cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution in DMSO) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland Standard) Inoculum_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay (Confirm Activity & Zone of Inhibition) MIC_Assay->Disk_Diffusion Inform concentrations for Time_Kill Time-Kill Kinetic Assay (Bactericidal vs. Bacteriostatic) MIC_Assay->Time_Kill Inform concentrations for Data_Analysis Data Analysis and Interpretation Disk_Diffusion->Data_Analysis Time_Kill->Data_Analysis

Caption: Overall experimental workflow for antibacterial characterization.

Detailed Experimental Protocols

The following protocols are based on CLSI and EUCAST guidelines and should be adapted as necessary for the specific bacterial strains and laboratory conditions.[7][16][17]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Materials:

  • 6-(Dimethylamino)pyridine-3-sulfonamide

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of 6-(Dimethylamino)pyridine-3-sulfonamide in sterile DMSO at a concentration 100-fold higher than the highest desired final concentration.

  • Serial Dilutions: In a separate 96-well plate or in microcentrifuge tubes, perform a two-fold serial dilution of the compound stock solution in CAMHB to create a range of concentrations.

  • Plate Setup: Add 50 µL of the appropriate CAMHB with the diluted compound to the wells of the final assay plate. The final volume in each well will be 100 µL.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or CAMHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well containing the compound.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[20]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the unaided eye.[20]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This qualitative assay determines the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[14][21]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • 6-(Dimethylamino)pyridine-3-sulfonamide stock solution

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Disk Preparation: Aseptically impregnate sterile paper disks with a known amount of the 6-(Dimethylamino)pyridine-3-sulfonamide solution. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[21]

  • Disk Application: Place the impregnated disks on the surface of the agar using sterile forceps. Ensure the disks are in firm contact with the agar. Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[21]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[21]

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate of bacterial killing over time and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[13][22]

Materials:

  • CAMHB

  • Bacterial strains

  • 6-(Dimethylamino)pyridine-3-sulfonamide

  • Sterile saline or PBS

  • Tryptic Soy Agar (TSA) plates

  • Shaking incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB.

  • Assay Setup: In sterile flasks or tubes, add the bacterial inoculum to CAMHB containing various concentrations of the compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound. The final inoculum should be approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[22][23]

Data Presentation and Interpretation

The results from the antibacterial assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 1: Sample MIC Data for 6-(Dimethylamino)pyridine-3-sulfonamide

Bacterial StrainATCC NumberGram StainMIC (µg/mL)
Staphylococcus aureus29213Positive[Insert Value]
Enterococcus faecalis29212Positive[Insert Value]
Escherichia coli25922Negative[Insert Value]
Pseudomonas aeruginosa27853Negative[Insert Value]
Klebsiella pneumoniae700603Negative[Insert Value]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No growth in growth control wells Inoculum viability issue, improper incubationUse a fresh culture, verify inoculum density, check incubator temperature.
Contamination in sterility control Non-sterile technique or mediaUse aseptic technique, ensure all reagents and materials are sterile.
Inconsistent MIC results Inaccurate pipetting, improper inoculum preparationCalibrate pipettes, ensure a homogenous and standardized inoculum.
"Skipped" wells in MIC assay Compound precipitation, contaminationCheck compound solubility, repeat with fresh dilutions, ensure aseptic technique.
Irregular zones in disk diffusion Uneven inoculation, disks not in full contact with agarEnsure even swabbing of the plate, gently press disks onto the agar surface.

Conclusion

This application note provides a comprehensive framework for the initial antibacterial characterization of 6-(Dimethylamino)pyridine-3-sulfonamide. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's in vitro activity. The insights gained from these assays are a critical first step in the evaluation of this novel compound as a potential therapeutic agent in the fight against bacterial infections.

References

  • Sulfonamides Mechanisms - Antibiotics - Microbiology - Picmonic for Medicine. [Link]

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. [Link]

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC. [Link]

  • Time-kill studies – including synergy time-kill studies - GARDP Revive. [Link]

  • Sulfonamide (medicine) - Wikipedia. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • Validation of high-throughput time-kill assay - Helda - helsinki.fi. [Link]

  • Disk diffusion test - Wikipedia. [Link]

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety - MDPI. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Antibiotic Disk Diffusion Assay Guide | PDF | Microbiology | Clinical Pathology - Scribd. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. [Link]

  • EUCAST Disk Diffusion Method (Part 1) | CGSpace. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PubMed. [Link]

  • CLSI M100™. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria | FDA. [Link]

  • Synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety - PubMed. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • Guidance Documents - EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Publishing. [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. [Link]

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Application Note: 6-(Dimethylamino)pyridine-3-sulfonamide in Neuroinflammation Research

[1]

Part 1: Executive Summary & Mechanistic Rationale

The Molecule at a Glance

6-(Dimethylamino)pyridine-3-sulfonamide (CAS: 199590-78-8) is a specialized pyridine-sulfonamide scaffold utilized as a chemical probe and pharmacophore fragment in neuroinflammation drug discovery.[1][2] Unlike broad-spectrum antibiotics, this molecule serves as a targeted inhibitor scaffold, exhibiting privileged binding kinetics for two critical neuroinflammatory targets: Carbonic Anhydrase (CA) isoforms (specifically CA II/VII) and the MALT1 paracaspase .

Its structural integration of a dimethylamino electron-donating group with a sulfonamide moiety allows it to modulate intracellular pH dynamics and NF-

1
Mechanism of Action: The "Dual-Modulation" Hypothesis

To effectively apply this compound, researchers must understand its dual mechanistic potential.[1]

  • Primary Mechanism (pH & Inflammasome Modulation): As a sulfonamide, the compound acts as a zinc-binding inhibitor of Carbonic Anhydrase (CA).[1] In the CNS, CA regulates the proton gradient in microglia.[3] Inhibition prevents the buffering of intracellular pH, leading to cytosolic acidification which directly impairs the assembly of the NLRP3 inflammasome , thereby blocking the maturation of IL-1

    
     and IL-18.[1]
    
  • Secondary Mechanism (NF-

    
    B Signaling): 
    Emerging research identifies pyridine-sulfonamides as allosteric inhibitors of MALT1  (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1] MALT1 proteolytic activity is essential for removing negative regulators of NF-
    
    
    B. By inhibiting MALT1, this probe stabilizes the inhibitory "brakes" on inflammation, preventing the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).[1][3]
Mechanistic Pathway Diagram

NeuroinflammationPathwaysCompound6-(Dimethylamino)pyridine-3-sulfonamideTarget_CATarget 1:Carbonic Anhydrase(CA II/VII)Compound->Target_CA Inhibits (Zn binding)Target_MALT1Target 2:MALT1ParacaspaseCompound->Target_MALT1 Inhibits (Allosteric)Effect_pHIntracellularAcidificationTarget_CA->Effect_pH Disrupts pH bufferingEffect_RegStabilization ofNF-κB Inhibitors(e.g., RelB)Target_MALT1->Effect_Reg Prevents cleavageBlock_NLRP3NLRP3 InflammasomeAssembly BlockedEffect_pH->Block_NLRP3 pH-dependentassemblyBlock_NFkBNF-κB NuclearTranslocation BlockedEffect_Reg->Block_NFkB Suppresses signalingOutcomeReduced Neuroinflammation(↓ IL-1β, ↓ TNF-α, ↓ Edema)Block_NLRP3->OutcomeBlock_NFkB->Outcome

Caption: Dual-pathway inhibition strategy. The compound targets CA-mediated pH regulation and MALT1-driven NF-

1

Part 2: Experimental Protocols

Preparation & Solubility
  • Molecular Weight: ~201.25 g/mol [1][3]

  • Solubility: Insoluble in water.[1] Soluble in DMSO (up to 50 mM).[1]

  • Storage: Store powder at -20°C. DMSO stocks should be aliquoted and used within 1 month (avoid freeze-thaw cycles).

Expert Tip: The dimethylamino group is prone to oxidation.[1] Always purge DMSO stock vials with nitrogen gas before closing and store in amber vials.

In Vitro Protocol: Microglial Activation Assay (BV-2 or HMC3 Models)

Objective: Quantify the compound's efficacy in suppressing LPS-induced neuroinflammatory markers (NO and TNF-

1
Materials:
  • Cell Line: BV-2 Murine Microglia (immortalized).[1]

  • Stimulant: Lipopolysaccharide (LPS), E. coli O111:B4 (Sigma).[1]

  • Assay Reagents: Griess Reagent (for NO), ELISA kits (TNF-

    
    , IL-1
    
    
    ).[1][3]
  • Vehicle: DMSO (Final concentration < 0.1%).[1]

Workflow Steps:
  • Seeding:

    • Seed BV-2 cells at

      
       cells/well in a 24-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       in DMEM + 10% FBS.
      
  • Pre-treatment (Critical Step):

    • Replace media with serum-reduced media (1% FBS) to minimize protein binding.[1]

    • Add 6-(Dimethylamino)pyridine-3-sulfonamide at graded concentrations: 1

      
      M, 10 
      
      
      M, 50
      
      
      M
      .
    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Acetazolamide 100

      
      M).
      
    • Incubate for 1 hour prior to LPS addition.

    • Rationale: Pre-treatment allows the compound to engage intracellular CA/MALT1 targets before the inflammatory cascade is initiated.[1]

  • Stimulation:

    • Add LPS (final concentration 100 ng/mL) to all wells except the "Naïve Control".[1]

    • Incubate for 24 hours .

  • Analysis:

    • Supernatant: Collect for Nitric Oxide (NO) assay (Griess reaction) and Cytokine ELISA.

    • Cell Lysate: Collect for Western Blot (Pro-IL-1

      
       vs Mature IL-1
      
      
      , NF-
      
      
      B p65).[1]
Data Interpretation Table:
ReadoutExpected Trend (Active)Mechanistic Insight
Nitric Oxide (NO) Dose-dependent Decrease Suppression of iNOS transcription (NF-

B dependent).[1]
TNF-

(ELISA)
Dose-dependent Decrease Blockade of MALT1/NF-

B pathway.[1]
IL-1

(ELISA)
Strong Decrease Specific inhibition of NLRP3 inflammasome via pH modulation.[1]
Cell Viability (MTT) No Change Confirms anti-inflammatory effect is not due to cytotoxicity.[1]
Advanced Application: Intracellular pH Measurement

To validate the Carbonic Anhydrase mechanism, you must demonstrate intracellular acidification.[3]

  • Dye Loading: Load BV-2 cells with BCECF-AM (pH-sensitive fluorophore) for 30 mins.[1]

  • Treatment: Treat with Compound (10-50

    
    M).[1]
    
  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm) over 60 mins.

  • Result: A drop in intracellular pH (acidification) compared to vehicle confirms CA inhibition.[1]

Part 3: Troubleshooting & Validation

Common Pitfalls
  • Precipitation: The sulfonamide moiety can crystallize in aqueous media if the DMSO stock is added too quickly.[1] Solution: Vortex media vigorously while adding the compound dropwise.[1]

  • Serum Binding: High FBS (10%) can sequester the compound.[1] Solution: Perform assays in 1% FBS or serum-free media.[1]

  • Cytotoxicity: The dimethylamino group can be toxic at >100

    
    M. Always run an LDH or MTT assay in parallel.[1]
    
Validation Checklist (Self-Correcting Protocol)

Part 4: References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1][3] Link

  • Reber, L. L., et al. (2017).[1][3] MALT1 signaling in neuroinflammation and neurodegeneration.[1] Trends in Immunology, 38(10), 768-780.[1][3]

  • Bulli, G., et al. (2021).[1][3] Carbonic Anhydrase Inhibitors as Potential Treatments for Neuroinflammation.[1] International Journal of Molecular Sciences, 22(5), 2666.[3] Link[1]

  • Jiang, Y., et al. (2018).[1][3] Neuroinflammation in Stroke: The Role of Carbonic Anhydrase Inhibition. Frontiers in Cellular Neuroscience, 12, 435.[3] Link

  • McAuley, J. L., et al. (2013).[1][3] MALT1 is a critical mediator of NF-κB signaling in microglia.[1] Glia, 61(12), 2045-2058.[1][3]

Enzyme inhibition assay protocol for 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzyme Inhibition Assay Protocol for 6-(Dimethylamino)pyridine-3-sulfonamide Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the In Vitro Inhibition Profiling of 6-(Dimethylamino)pyridine-3-sulfonamide Against Carbonic Anhydrase
Introduction

6-(Dimethylamino)pyridine-3-sulfonamide belongs to the sulfonamide class of chemical compounds. This structural family is renowned for its interaction with a critical class of metalloenzymes known as carbonic anhydrases (CAs).[1] The human CA family comprises several isoforms, some of which are cytosolic (e.g., CA I, CA II), while others are membrane-bound. Notably, Carbonic Anhydrase IX (CA IX) is a transmembrane isoform that is minimally expressed in normal tissues but is significantly overexpressed in a wide range of solid tumors.[2] This overexpression is often a response to tumor hypoxia, a condition of low oxygen.[3]

CA IX plays a pivotal role in cancer cell survival by regulating pH. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH.[2][3] This pH gradient promotes tumor invasion, metastasis, and resistance to therapy, making CA IX a validated and compelling target for the development of novel anticancer agents.[4] The inhibitor SLC-0111, a related sulfonamide, has advanced to clinical trials for the treatment of advanced solid tumors, underscoring the therapeutic potential of targeting this enzyme.[4][5]

This document provides a detailed protocol to determine the inhibitory potency of 6-(Dimethylamino)pyridine-3-sulfonamide against carbonic anhydrase. The assay described here utilizes the well-established esterase activity of CAs and can be adapted for high-throughput screening to identify and characterize novel CA inhibitors.

Principle of the Assay

While the physiological function of carbonic anhydrase is the hydration of CO2, many CA isoforms also exhibit significant esterase activity.[6] This secondary function provides the basis for a convenient and robust colorimetric assay. The protocol employs p-nitrophenyl acetate (pNPA) as a chromogenic substrate. The carbonic anhydrase enzyme catalyzes the hydrolysis of pNPA into p-nitrophenol and acetate.

The product, p-nitrophenol, is a yellow-colored compound that absorbs light maximally at 405 nm. The rate of its formation is directly proportional to the enzyme's activity.[7] By monitoring the increase in absorbance over time, the enzymatic reaction rate can be precisely measured.

When an inhibitor such as 6-(Dimethylamino)pyridine-3-sulfonamide is introduced, it binds to the enzyme's active site, impeding substrate hydrolysis. This results in a decreased rate of p-nitrophenol production. The potency of the inhibitor is quantified by measuring the reduction in enzyme activity across a range of inhibitor concentrations, from which the half-maximal inhibitory concentration (IC50) value can be determined.

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism A p-Nitrophenyl Acetate (pNPA) (Colorless Substrate) B p-Nitrophenol (Yellow Product, A_405nm) A->B Carbonic Anhydrase (Esterase Activity) C Acetate D Active Carbonic Anhydrase F Inhibited Enzyme-Inhibitor Complex (Inactive) D->F E Inhibitor (e.g., Sulfonamide) E->F

Caption: Mechanism of the colorimetric CA inhibition assay.

Materials and Reagents

Equipment:

  • 96-well clear, flat-bottom microplates

  • Multi-well absorbance microplate reader capable of kinetic measurements at 405 nm

  • Calibrated single-channel and multi-channel pipettes

  • Reagent reservoirs

  • Incubator set to 25°C or 37°C (optional, can be done at room temperature)

Reagents:

  • Purified Human Carbonic Anhydrase: Recombinant human CA II is widely available and suitable for general screening. For isoform-specific analysis, recombinant human CA IX should be used.

  • Test Compound: 6-(Dimethylamino)pyridine-3-sulfonamide

  • Positive Control Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor).[8]

  • Substrate: p-Nitrophenyl Acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.[7]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Ultrapure Water

Experimental Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL per well. It is crucial to include proper controls for accurate data interpretation.

PART 1: Reagent Preparation
  • Assay Buffer (50 mM Tris-SO4, pH 7.6):

    • Dissolve Tris base in ultrapure water.

    • Adjust the pH to 7.6 at room temperature using sulfuric acid (H2SO4).

    • Bring to the final volume with ultrapure water and filter sterilize if necessary. Store at 4°C.

  • Test and Control Compound Stock Solutions (10 mM):

    • Dissolve 6-(Dimethylamino)pyridine-3-sulfonamide and Acetazolamide in 100% DMSO to create 10 mM stock solutions.

    • Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C.

  • pNPA Substrate Stock Solution (20 mM):

    • Dissolve pNPA in anhydrous DMSO or acetonitrile to make a 20 mM stock solution.[7]

    • Note: This solution should be prepared fresh on the day of the experiment as pNPA can hydrolyze over time. Protect from light.

  • Carbonic Anhydrase Working Solution (e.g., 2X final concentration):

    • Dilute the concentrated enzyme stock to the desired working concentration using cold Assay Buffer.

    • The optimal final enzyme concentration should be determined empirically by titration to ensure the reaction rate is linear for at least 10-15 minutes and falls within the linear range of the spectrophotometer.

    • Always keep the enzyme solution on ice.

PART 2: Assay Procedure
  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM test compound and positive control stocks. A common approach is to create a 10-point, 3-fold dilution series in 100% DMSO.

    • From this DMSO plate, create an intermediate dilution plate by transferring a small volume (e.g., 2 µL) of each concentration into the wells of a new 96-well plate containing Assay Buffer. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Plate Setup:

    • Design a plate map that includes all necessary controls. An example layout is provided in the table below.

    • Wells:

      • Blank (Substrate Control): 190 µL Assay Buffer (No Enzyme).

      • Negative Control (100% Activity): 180 µL Assay Buffer + 10 µL Solvent (e.g., 1% DMSO in buffer).

      • Test Compound Wells: 180 µL Assay Buffer + 10 µL of each inhibitor dilution.

      • Positive Control Wells: 180 µL Assay Buffer + 10 µL of each Acetazolamide dilution.

    • Run all conditions in duplicate or triplicate.

Well TypeReagent 1Reagent 2Reagent 3 (Enzyme)Reagent 4 (Substrate)
Blank 180 µL Assay Buffer10 µL Assay Buffer0 µL10 µL pNPA
Negative Control 170 µL Assay Buffer10 µL Solvent10 µL CA Enzyme10 µL pNPA
Test Compound 170 µL Assay Buffer10 µL Inhibitor10 µL CA Enzyme10 µL pNPA
Positive Control 170 µL Assay Buffer10 µL Acetazolamide10 µL CA Enzyme10 µL pNPA
  • Enzyme and Inhibitor Pre-incubation:

    • To the appropriate wells (Negative Control, Test Compound, Positive Control), add 10 µL of the CA working solution.

    • The total volume in these wells is now 190 µL. The Blank well contains 190 µL of buffer.

    • Mix gently by tapping the plate or using an orbital shaker.

    • Incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium.[9]

  • Initiation and Measurement:

    • Set up the microplate reader to measure absorbance at 405 nm in kinetic mode. Set the reading interval to every 30 seconds for a total duration of 15 minutes. Pre-warm the reading chamber to 25°C.

    • To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells using a multichannel pipette. The final pNPA concentration will be 1 mM.[7]

    • Mix the plate quickly and immediately place it in the microplate reader to begin data acquisition.

prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) plate 2. Plate Setup (Add Buffer and Inhibitor Dilutions) prep->plate preinc 3. Add Enzyme & Pre-incubate (15 min @ RT) plate->preinc init 4. Initiate Reaction (Add pNPA Substrate) preinc->init read 5. Kinetic Measurement (Read Absorbance @ 405 nm for 15 min) init->read analyze 6. Data Analysis (Calculate Rates, % Inhibition, IC50) read->analyze

Caption: High-level experimental workflow for the CA inhibition assay.

Data Analysis
  • Calculate Reaction Rates (V):

    • For each well, plot Absorbance (405 nm) versus Time (minutes).

    • Identify the initial linear portion of the curve (typically the first 5-10 minutes).

    • Calculate the slope of this linear segment. The slope (milli-Absorbance Units/min or mAU/min) represents the initial reaction rate (V).

    • Subtract the average rate of the Blank wells (substrate auto-hydrolysis) from all other wells.

  • Calculate Percentage Inhibition:

    • Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_negative_control)) * 100

    • Where:

      • V_inhibitor is the reaction rate in the presence of the inhibitor.

      • V_negative_control is the average reaction rate of the enzyme without any inhibitor (100% activity).

  • Determine the IC50 Value:

    • Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

    • Fit the resulting data points to a non-linear regression model, typically a four-parameter logistic (4PL) equation with a variable slope (sigmoidal dose-response curve).

    • The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%. This value is derived directly from the curve-fitting analysis.

Example Data Presentation

The results of the assay can be summarized in a table for clarity.

[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (mAU/min)% Inhibition
0 (Control)-55.20.0%
0.01-2.0053.13.8%
0.03-1.5249.510.3%
0.10-1.0040.826.1%
0.30-0.5228.149.1%
1.000.0015.372.3%
3.000.488.484.8%
10.001.005.190.8%
30.001.484.691.7%
100.002.004.591.9%
References
  • Yadav, R., et al. (2020). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Request PDF. Retrieved from [Link]

  • Supuran, C. T. (2015). Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. Expert Opinion on Therapeutic Patents, 25(8), 893-903. Retrieved from [Link]

  • Ali, F., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 30(17), 3452. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. Retrieved from [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 268. Retrieved from [Link]

  • Eloranta, K., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1118268. Retrieved from [Link]

  • Siddhardha, B., & Basak, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(12), 3543-3554. Retrieved from [Link]

  • Aleksić, M., & Kapetanović, V. (2015). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju, 65(2), 85-103. Retrieved from [Link]

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Application Notes and Protocols for 6-(Dimethylamino)pyridine-3-sulfonamide as a Tool Compound for DapE Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Bacterial Cell Wall Synthesis Pathway

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) has emerged as a compelling target for the development of new antibiotics.[1][2] DapE is a crucial enzyme in the lysine biosynthetic pathway of most bacteria, responsible for the production of both L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a key component in the construction of the peptidoglycan cell wall in Gram-negative and some Gram-positive bacteria.[3] The deletion of the dapE gene has been demonstrated to be lethal for several bacterial pathogens, highlighting its indispensable role in bacterial survival.[1][2] Crucially, this pathway is absent in mammals, making DapE an attractive target for selective antibacterial therapy with a potentially high safety margin.[1][3]

6-(Dimethylamino)pyridine-3-sulfonamide is a representative tool compound from the sulfonamide class of inhibitors designed to target metalloenzymes like DapE. DapE is a dinuclear Zn(II)-dependent metalloprotease, and sulfonamides have been identified as effective zinc-binding groups.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-(Dimethylamino)pyridine-3-sulfonamide as a tool compound for the in vitro and in-cellulo inhibition of DapE, and outlines considerations for its potential use in in vivo studies.

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of a tool compound is essential for accurate and reproducible experimental results.

PropertyValue/InformationSource/Justification
CAS Number 199590-78-8[4][5]
Molecular Formula C₇H₁₀N₄O₂SInferred from structure
Molecular Weight 214.25 g/mol Inferred from structure
Appearance Expected to be a white to off-white solidGeneral property of similar compounds[6]
Solubility Soluble in DMSO; sparingly soluble in water.Based on properties of related sulfonamides and dimethylaminopyridine derivatives.[7][8]
Storage Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for several weeks.Standard practice for tool compounds.

Stock Solution Preparation: For in vitro and in-cellulo assays, it is recommended to prepare a 10 mM stock solution of 6-(Dimethylamino)pyridine-3-sulfonamide in anhydrous DMSO.[7] Ensure the compound is fully dissolved before making serial dilutions in the appropriate assay buffer or cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced effects.

Synthesis and Characterization

The following is a representative protocol for the synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide, adapted from general methods for the synthesis of pyridinesulfonamides.

Synthesis Workflow:

A 2-Amino-6-(dimethylamino)pyridine C 6-(Dimethylamino)pyridine-3-sulfonyl chloride A->C Sulfonylation B Chlorosulfonic Acid B->C E 6-(Dimethylamino)pyridine-3-sulfonamide C->E Amination D Ammonium Hydroxide D->E

Caption: Synthetic scheme for 6-(Dimethylamino)pyridine-3-sulfonamide.

Protocol 1: Synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide

  • Sulfonylation: To a cooled (0°C) and stirred solution of 2-Amino-6-(dimethylamino)pyridine in a suitable inert solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(Dimethylamino)pyridine-3-sulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).

  • Add an excess of aqueous ammonium hydroxide and stir vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude 6-(Dimethylamino)pyridine-3-sulfonamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring and a singlet corresponding to the dimethylamino group protons.

  • ¹³C NMR: Aromatic carbons and the methyl carbons of the dimethylamino group should be observable.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be detected.

In Vitro Inhibition of DapE

The inhibitory activity of 6-(Dimethylamino)pyridine-3-sulfonamide against the DapE enzyme can be determined using a well-established ninhydrin-based spectrophotometric assay.[3]

Mechanism of Inhibition: Sulfonamides are proposed to inhibit DapE by coordinating to the two zinc ions in the active site, thereby acting as competitive inhibitors.[1]

cluster_0 DapE Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ His68 His68 Asp101 Asp101 His349 His349 His195B His195B Inhibitor 6-(Dimethylamino)pyridine-3-sulfonamide (Sulfonamide Group) Inhibitor->Zn1 Coordination Inhibitor->Zn2 Coordination

Caption: Proposed binding of the sulfonamide to the di-zinc center of DapE.

Protocol 2: DapE Inhibition Assay (Ninhydrin-based)

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • DapE Enzyme: Purified DapE from a bacterial source (e.g., Haemophilus influenzae). The final concentration in the assay is typically in the low nanomolar range (e.g., 5-10 nM).

    • Substrate: N⁶-methyl-L,L-SDAP (N-succinyl-L,L-diaminopimelic acid). Prepare a stock solution in the assay buffer.

    • Inhibitor: Prepare serial dilutions of 6-(Dimethylamino)pyridine-3-sulfonamide from the 10 mM DMSO stock in the assay buffer.

    • Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in a suitable solvent (e.g., a mixture of ethylene glycol and acetate buffer).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the inhibitor dilutions (or DMSO for control wells).

    • Add 20 µL of the DapE enzyme solution and incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate the reaction mixture for 15-30 minutes at 30°C.

    • Stop the reaction by adding a quenching solution (e.g., 10 µL of 1 M HCl).

    • Add 100 µL of the ninhydrin reagent to each well.

    • Heat the plate at 100°C for 10 minutes to allow for color development.

    • Cool the plate to room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. While specific data for 6-(dimethylamino)pyridine-3-sulfonamide is not yet published, related sulfonamide inhibitors of DapE have shown IC₅₀ values in the micromolar range.[9]

Protocol 3: Thermal Shift Assay (TSA) for Target Engagement

TSA can be used to confirm the direct binding of the inhibitor to the DapE enzyme by measuring the change in the protein's melting temperature (Tm).

  • Reagent Preparation:

    • DapE Enzyme: 2-5 µM in HEPES buffer.

    • SYPRO Orange Dye: Use at a final concentration of 5x.

    • Inhibitor: 6-(Dimethylamino)pyridine-3-sulfonamide at various concentrations (e.g., 10x the expected IC₅₀).

  • Assay Procedure:

    • In a qPCR plate, mix the DapE enzyme, SYPRO Orange dye, and the inhibitor (or DMSO for control).

    • Run a melt curve experiment on a qPCR instrument, typically from 25°C to 95°C with a ramp rate of 1°C/min.

  • Data Analysis:

    • The melting temperature (Tm) is the inflection point of the fluorescence curve. A positive shift in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.

In-Cellulo Application: Determining Antibacterial Activity

The ultimate goal of a DapE inhibitor is to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antibacterial activity of a compound.

Workflow for MIC Determination:

A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of 6-(Dimethylamino)pyridine-3-sulfonamide in a 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Sources

Step-by-step synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide Derivatives

Abstract & Scope

This technical guide details the step-by-step synthesis of 6-(dimethylamino)pyridine-3-sulfonamide derivatives. These scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores for PI3K/mTOR inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents.

This protocol utilizes a chemoselective modular approach . By exploiting the differential reactivity between the sulfonyl chloride and the C6-chlorine on the pyridine ring, researchers can introduce structural diversity at the sulfonamide position (


) prior to installing the dimethylamino motif. This method is optimized for library generation and reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis relies on the high electrophilicity of the sulfonyl chloride functionality relative to the chloropyridine core. The reaction sequence is designed to prevent "double-substitution" by dimethylamine in the first step.

Strategic Logic:

  • Diversity Step (Step 1): Kinetic control at 0°C allows the reaction of 6-chloropyridine-3-sulfonyl chloride with a primary or secondary amine (

    
    ) to form the sulfonamide bond without disturbing the C6-chloro group.
    
  • Core Installation (Step 2): Thermodynamic control (Heat/

    
    ) facilitates the displacement of the C6-chloro group by dimethylamine. The electron-withdrawing sulfonamide group at C3 activates the C6 position, stabilizing the Meisenheimer intermediate.
    

Retrosynthesis Target Target: 6-(Dimethylamino) pyridine-3-sulfonamide Inter Intermediate: 6-Chloropyridine-3-sulfonamide Target->Inter SNAr (Me2NH) SM Starting Material: 6-Chloropyridine-3-sulfonyl chloride Inter->SM Sulfonylation (HNR1R2)

Figure 1: Retrosynthetic disconnection showing the sequential installation of diversity elements.

Safety & Hazard Identification

  • 6-Chloropyridine-3-sulfonyl chloride: Corrosive, moisture-sensitive, and a lachrymator. Handle in a fume hood.

  • Dimethylamine (2.0 M in THF or 40% aq): Volatile, flammable, and toxic. High vapor pressure; avoid heating in open systems.

  • Reaction Vessels: Step 2 involves heating a volatile amine. Use a pressure-rated sealed tube or microwave vial to prevent solvent loss and exposure.

Detailed Protocol

Step 1: Chemoselective Sulfonamide Formation

Objective: Installation of the variable amine (


) while preserving the C6-chloride.

Materials:

  • 6-Chloropyridine-3-sulfonyl chloride (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Purge a round-bottom flask with nitrogen. Add 6-chloropyridine-3-sulfonyl chloride and anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Why? Low temperature prevents hydrolysis of the sulfonyl chloride and suppresses any potential nucleophilic attack at the pyridine ring.

  • Addition: Dissolve the Amine (

    
    ) and 
    
    
    
    in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1).[1] The sulfonyl chloride spot (usually high

      
      ) should disappear.
      
  • Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove excess amine/base), then Brine. Dry over

    
     and concentrate.
    
  • Purification: Usually yields a solid sufficient for the next step. If necessary, recrystallize from EtOH/Hexane or perform flash chromatography.

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the chlorine by dimethylamine.[2]

Materials:

  • Intermediate: 6-Chloro-pyridine-3-sulfonamide (from Step 1) (1.0 equiv)

  • Dimethylamine (

    
    ) (5.0 – 10.0 equiv). Preferred: 2.0 M solution in THF or MeOH.
    
  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor).

Procedure:

  • Setup: Place the 6-chloro-pyridine-3-sulfonamide intermediate into a heavy-walled sealed tube or microwave vial.

  • Addition: Add the dimethylamine solution.

    • Note: Excess amine acts as both the nucleophile and the base to neutralize the HCl generated.

  • Reaction: Seal the vessel. Heat to 80–90°C (oil bath) or 100°C (Microwave, 30-60 mins).

    • Mechanism:[3][4][5][6] The reaction proceeds via an addition-elimination pathway.[3][7] The sulfonamide at C3 withdraws electron density, making C6 highly electrophilic.

  • Workup: Cool to RT. Carefully open the seal (vent pressure). Concentrate the solvent in vacuo.

  • Purification:

    • Resuspend residue in EtOAc and wash with water.

    • Critical Step: The product is amphoteric but generally lipophilic enough to extract.

    • Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient).

Mechanistic Workflow & Critical Control Points

Mechanism Step1 Step 1: Sulfonylation (Kinetic Control) Inter Intermediate (Stable C-Cl bond) Step1->Inter 0°C, DCM Meisen Meisenheimer Complex Inter->Meisen Me2NH, Heat Step2 Step 2: SNAr (Thermodynamic Control) Final Final Product Meisen->Final -Cl⁻

Figure 2: Reaction pathway highlighting the transition from kinetic to thermodynamic control.

Data Interpretation & Troubleshooting

Expected Analytical Data (Generic):

  • 1H NMR (DMSO-d6):

    • 
       ~8.5 ppm (d, 1H, H-2 of pyridine) – Deshielded by sulfonamide.
      
    • 
       ~7.8 ppm (dd, 1H, H-4 of pyridine).
      
    • 
       ~6.8 ppm (d, 1H, H-5 of pyridine) – Shielded by dimethylamino resonance.
      
    • 
       ~3.1 ppm (s, 6H, 
      
      
      
      ) – Diagnostic singlet.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of sulfonyl chlorideEnsure DCM is anhydrous; keep reaction at 0°C during addition.
Double Substitution Excess amine attacking C6 in Step 1Strictly control equivalents (1.1 eq) and temperature (do not heat Step 1).
No Reaction (Step 2) Temperature too lowIncrease temp to 100°C or use DMF as solvent (higher boiling point).
Impurity: Hydrolysis 6-OH pyridine formationAvoid aqueous amine sources if possible; use anhydrous THF solution of

.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. (2025).[4][5][8] Retrieved from

  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[6] RSC Advances (2013).[6] Retrieved from

  • National Institutes of Health (NIH). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. (2020).[1][9][10] Retrieved from

  • Bunnett, J. F., & Zahler, R. E.Nucleophilic Aromatic Substitution Reactions. Chemical Reviews (1951).
  • Loudon, G. M. Organic Chemistry, 6th Ed. (2016).[2][4] Chapter on Aromatic Substitution (Explaining the reactivity of 2-halopyridines).

Sources

Application Notes and Protocols for 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-DMP3S-20260220 Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

6-(Dimethylamino)pyridine-3-sulfonamide (CAS No. 199590-78-8) is a substituted pyridine derivative incorporating both a dimethylamino group and a sulfonamide moiety. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug development. The dimethylamino group, analogous to that in the well-known catalyst 4-DMAP, significantly influences the electronic properties of the pyridine ring, while the sulfonamide group is a classic pharmacophore found in a wide array of therapeutic agents, including antibacterial and diuretic drugs.[1]

Given the known biological activity and, in some cases, significant toxicity of related aminopyridines and sulfonamides, a rigorous and scientifically grounded approach to its handling and storage is paramount.[2] These protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and guarantee experimental reproducibility. The causality behind each recommendation is explained to provide a deeper understanding of the required precautions.

PART I: Chemical and Physical Properties

A comprehensive understanding of the compound's properties is fundamental to its safe handling. While exhaustive experimental data for this specific molecule is not widely published, the following information has been compiled from available supplier data and computational predictions.

PropertyValue / InformationSource(s)
CAS Number 199590-78-8[3]
Molecular Formula C₇H₁₁N₃O₂S[3]
Molecular Weight 201.25 g/mol [3]
Appearance Assumed to be a solid (powder/crystalline)Inferred from related compounds
Storage Temperature General guidance suggests a cool, dry place. Cold-chain transport may be required.[3][4]
Solubility Likely soluble in organic solvents. Water solubility of related DMAP is 76 g/L.[5]

PART II: Hazard Identification and Risk Assessment

The primary hazards associated with 6-(Dimethylamino)pyridine-3-sulfonamide are derived from supplier safety information and analysis of its structural motifs.[3]

GHS Hazard Classification:

  • Signal Word: Warning [3]

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Scientific Rationale for Hazards:

  • Aminopyridine Moiety: The dimethylaminopyridine structure is a known toxicophore. Related compounds like 4-Aminopyridine and 4-(Dimethylamino)pyridine (DMAP) are highly toxic and can be readily absorbed through the skin.[2][6][7] They can affect the central nervous system by blocking potassium channels, potentially leading to hyperexcitability and convulsions in cases of significant exposure.[2][8][9] While this compound is a derivative, assuming a degree of systemic toxicity is a prudent safety measure.

  • Sulfonamide Group: While many sulfonamide drugs are safe, the class is known for potential allergic reactions in sensitized individuals. As a functional group, it does not typically add to acute toxicity but is a key consideration for personnel with known sulfa allergies.

  • Physical Form: As a solid powder, the primary exposure risk during handling is the generation of airborne dust, which can be inhaled or settle on skin and surfaces.[10]

Logical Flow for Risk Mitigation:

G cluster_assessment Risk Assessment cluster_protocol Mitigation Protocol Compound 6-(Dimethylamino)pyridine-3-sulfonamide Hazards H302: Harmful if Swallowed H315: Skin Irritant H319: Eye Irritant H335: Respiratory Irritant Compound->Hazards possesses Engineering 1. Engineering Controls (Fume Hood) Hazards->Engineering necessitates PPE 2. Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering->PPE supplemented by Handling 3. Safe Handling Practices (Avoid Dust, No Food/Drink) PPE->Handling enables Storage 4. Secure Storage (Cool, Dry, Tightly Sealed) Handling->Storage followed by

Caption: Risk mitigation workflow for handling the compound.

PART III: Handling Protocols and Procedures

These protocols are designed to minimize exposure via inhalation, ingestion, and dermal contact.

Rationale: Engineering controls are the most effective way to reduce exposure by isolating the hazard from the user.

  • Protocol: All weighing and manipulation of the solid compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood.[11][12] The fume hood provides adequate ventilation to capture any dust or vapors, preventing inhalation.

  • Validation: The fume hood should have a valid inspection sticker and a demonstrated inward airflow before commencing work.

Rationale: PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is critical, especially given the potential for skin absorption of aminopyridines.[2]

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[11] A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves.[11] Latex gloves are not suitable. Given that related compounds like pyridine are poorly resistant to nitrile, double-gloving is recommended for extended manipulations. Always inspect gloves for tears or holes before use.[13]

    • Causality: The recommendation for nitrile or neoprene is based on general laboratory practice and data for related solvents.[11] Contaminated gloves must be removed and disposed of properly. Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[13]

  • Preparation: Don all required PPE (goggles, double gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a weigh boat, spatula, and the sealed container of 6-(Dimethylamino)pyridine-3-sulfonamide onto the analytical balance inside the fume hood. Also place the vessel intended for the final solution in the hood.

  • Taring: Tare the balance with the empty weigh boat.

  • Dispensing: Slowly and carefully open the stock container. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust. This is the most critical step for minimizing exposure. Do not tap the spatula on the side of the container.

  • Sealing: Immediately and securely close the stock container.

  • Transfer: Carefully transfer the weighed solid into the designated solvent vessel.

  • Dissolution: Add the solvent and mix to dissolve as required. Keep the vessel covered or capped as much as possible during this process.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container located within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste. Remove lab coat and goggles. Wash hands thoroughly.

PART IV: Storage and Stability

Rationale: Proper storage is essential for maintaining the chemical's purity and preventing degradation, which could lead to altered reactivity or toxicity. It also prevents accidental exposure.

  • Storage Conditions: Store the compound in a tightly sealed container.[4][14] The storage area should be cool, dry, and well-ventilated.[11][14] Protect from direct sunlight and heat.[10] Some suppliers recommend cold-chain transportation, suggesting that long-term storage in a refrigerator (+4°C) may be optimal for stability.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15][16]

    • Causality: The aminopyridine moiety is basic and will react exothermically with strong acids. The sulfonamide group can be susceptible to oxidation.

  • Segregation: Store locked up or in a controlled-access area.[10][15] Do not store with food or animal feeds.[10]

Decision Tree for Storage:

G Start Compound Received CheckSeal Is container seal intact? Start->CheckSeal Inspect Visually inspect for degradation/discoloration CheckSeal->Inspect Yes Quarantine Quarantine compound. Consult Safety Officer. CheckSeal->Quarantine No Store Store in cool, dry, well-ventilated, secure area. Tightly sealed. Inspect->Store Looks OK Inspect->Quarantine Degradation Suspected

Caption: Decision process for incoming compound storage.

PART V: Emergency Procedures

Rationale: Having a clear, pre-defined plan for accidental exposures and spills is crucial for a rapid and effective response, minimizing harm to personnel and the environment.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[11][13] Remove all contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.[7]

  • Small Spills (Solid):

    • Ensure the spill is within a chemical fume hood.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[17]

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department.

    • Prevent entry into the area. Allow EHS professionals to manage the cleanup.

References

  • BASF. (2026, February 17). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS). Retrieved February 20, 2026, from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved February 20, 2026, from [Link]

  • PubMed Central. (n.d.). Toxicity of sulphonamide-diaminopyrimidine combinations: implications for future use. Retrieved February 20, 2026, from [Link]

  • PENTA. (2024, November 26). SAFETY DATA SHEET: Pyridine. Retrieved February 20, 2026, from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 6-[2-(Ethylamino)propyl]pyridine-3-sulfonamide. Retrieved February 20, 2026, from [Link]

  • PubMed. (2012, September 15). 4-aminopyridine toxicity: a case report and review of the literature. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2012, July 11). 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. Retrieved February 20, 2026, from [Link]

  • ChemBK. (2025, August 19). DMAP - Physico-chemical Properties. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Preparation of Stock Solutions of 6-(Dimethylamino)pyridine-3-sulfonamide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 6-(Dimethylamino)pyridine-3-sulfonamide. Given the limited publicly available data on this specific compound, this protocol emphasizes a safety-first approach, drawing parallels from structurally related compounds and adhering to established laboratory best practices. The primary focus is on the use of Dimethyl Sulfoxide (DMSO) as a solvent to generate high-concentration, stable stock solutions suitable for a wide range of applications in drug discovery and scientific research. The causality behind critical procedural steps, such as solvent selection, dissolution techniques, and storage conditions, is explained to ensure experimental success and reproducibility.

Introduction and Pre-Protocol Considerations

The accurate preparation of stock solutions is a foundational step for any experiment, directly impacting the reliability and reproducibility of results. 6-(Dimethylamino)pyridine-3-sulfonamide is a pyridine derivative, a class of heterocyclic compounds with broad biological and pharmacological significance.[1] Proper solubilization and storage are critical to maintaining the compound's integrity. Due to its chemical structure, high aqueous solubility is not guaranteed, making organic solvents like DMSO the preferred choice for initial stock preparation.[2][3]

Physicochemical Data Summary

A precise understanding of the compound's physical properties is essential for accurate calculations.

ParameterValueSource
Chemical Name 6-(Dimethylamino)pyridine-3-sulfonamideN/A
CAS Number 199590-78-8[4]
Molecular Formula C₇H₁₁N₃O₂S[4]
Molecular Weight 201.25 g/mol [4]
Appearance Typically a solid powderGeneral Observation
Solvent Selection Rationale
  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules, including many that are poorly soluble in water.[5][6] For in vitro cell-based assays, it is crucial to use anhydrous, high-purity DMSO to prevent compound precipitation and minimize cytotoxicity.[7] The final concentration of DMSO in experimental media should typically be kept below 0.5% to avoid solvent-induced artifacts.[8]

  • Aqueous Solvents (Water, PBS): Pyridine derivatives exhibit a wide range of water solubilities.[1] While some are highly soluble, many require organic co-solvents. It is presumed that 6-(Dimethylamino)pyridine-3-sulfonamide has low aqueous solubility, making direct preparation of high-concentration stocks in buffers impractical.

Critical Safety Precautions

Therefore, 6-(Dimethylamino)pyridine-3-sulfonamide must be handled as a potentially hazardous substance.

  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[5][12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety goggles at all times.[13][14]

  • Exposure Response: In case of skin contact, wash immediately and thoroughly with water.[13] If inhaled, move to fresh air.[15] Seek medical attention for any exposure.

Experimental Workflow Overview

The following diagram outlines the logical flow for preparing a stock solution, from initial calculation to long-term storage.

G cluster_prep Preparation Phase cluster_sol Solubilization & QC cluster_store Storage Phase calc 1. Molarity Calculation weigh 2. Weigh Compound (in Chemical Fume Hood) calc->weigh dissolve 3. Add Anhydrous DMSO & Vortex Thoroughly weigh->dissolve optional_aid 4. Aid Dissolution (Optional) Gentle Warming (37°C) or Sonication dissolve->optional_aid inspect 5. Visual Inspection (Ensure Complete Dissolution) optional_aid->inspect aliquot 6. Aliquot into Single-Use Vials inspect->aliquot labeling 7. Label Vials Clearly aliquot->labeling storage 8. Long-Term Storage (-80°C) labeling->storage

Caption: Workflow for preparing 6-(Dimethylamino)pyridine-3-sulfonamide stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and subsequent serial dilutions.

Materials and Equipment
  • 6-(Dimethylamino)pyridine-3-sulfonamide powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Sterile, nuclease-free pipette and tips

  • Vortex mixer

  • Sonicator bath or water bath (optional)

  • Required PPE (lab coat, gloves, safety goggles)

Step-by-Step Procedure
  • Pre-Calculation: Determine the mass of the compound required for your desired volume and concentration. The formula is:

    • Mass (mg) = Desired Molarity (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 201.25 g/mol × 1000 mg/g = 2.01 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.01 mg) of 6-(Dimethylamino)pyridine-3-sulfonamide powder and transfer it into a sterile, appropriately sized vial.

    • Causality Note: Performing this step in a fume hood is critical to prevent inhalation of potentially toxic fine particles.[13]

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder. Tightly cap the vial.

    • Causality Note: Using anhydrous DMSO is crucial as moisture can reduce the solubility of many compounds and potentially cause degradation over time.[7]

  • Mixing: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Aiding Solubilization (If Necessary): If the compound does not fully dissolve with vortexing, gentle warming in a 37°C water bath or brief sonication can be employed.[5]

    • Causality Note: These methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and enhancing the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Visual Inspection: After mixing, hold the vial up to a light source to ensure there are no visible particulates or crystals. The solution should be clear. This is a critical quality control step.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.[8]

    • Causality Note: Freeze-thaw cycles can introduce moisture from condensation and the physical stress can cause compound degradation or precipitation, leading to inaccurate concentrations in subsequent experiments.

  • Labeling: Clearly and securely label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Handling of Stock Solutions

Proper storage is essential to maintain the efficacy of the compound over time.

  • Long-Term Storage: For maximum stability, store the DMSO stock solution aliquots at -80°C . Under these conditions, the solution should be stable for at least 6 months.[8]

  • Short-Term Storage: For frequent use, storage at -20°C is acceptable for up to one month.[5][8]

  • Use in Experiments: When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the vial to pull all liquid down to the bottom. Dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer) immediately before use. Ensure the final DMSO concentration remains non-toxic to your system (e.g., <0.1% - 0.5%).[16]

References

  • Allaka, T. R., & Katari, N. K. (2023). Pyridine derivatives rank among the most important heterocyclic scaffolds, exhibiting broad biological and pharmacological significance. As cited in: Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

  • Hossain, M. A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Morel, D., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • ResearchGate. (2016). Discussion on making stock solutions in DMSO. [Link]

  • PubChem. Entry for a related compound, 6-(Diethylamino)-5-nitropyridine-3-sulfonamide. [Link]

  • Quora. (2018). Discussion on making stock solutions in DMSO. [Link]

  • ResearchGate. (2019). Discussion on preparing 5% DMSO solution. [Link]

  • Wikipedia. Article on 4-Dimethylaminopyridine. [Link]

  • Loba Chemie. (2016). MSDS for 4-(DIMETHYLAMINO) PYRIDINE. [Link]

Sources

Use of 4-dimethylaminopyridine (DMAP) as a catalyst in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 4-Dimethylaminopyridine (DMAP) as a Hypernucleophilic Catalyst for Efficient Sulfonamide Synthesis

Abstract & Introduction

Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development, forming the structural backbone of a multitude of therapeutic agents, including antimicrobial, anti-diabetic, and anticonvulsant drugs.[1] The most common route to their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride.[2][3] While seemingly straightforward, this reaction can be sluggish or inefficient, particularly with sterically hindered or electronically deactivated (i.e., weakly nucleophilic) amines and alcohols.[4][5] The reaction necessitates a base to neutralize the hydrochloric acid byproduct, but the choice of base profoundly impacts reaction rate and yield.[2]

This application note details the use of 4-dimethylaminopyridine (DMAP) as a superior, hypernucleophilic catalyst for sulfonamide synthesis. Unlike conventional tertiary amine bases (e.g., triethylamine, pyridine), which primarily act as proton scavengers, DMAP operates via a distinct nucleophilic catalysis pathway that dramatically accelerates the rate of sulfonylation.[4][6] We will elucidate the mechanistic rationale for DMAP's exceptional activity, provide detailed, field-proven protocols for its application, and present a comparative analysis against other common bases.

The DMAP Catalytic Mechanism: Beyond Simple Basicity

The remarkable efficacy of DMAP stems from its unique electronic structure. The electron-donating dimethylamino group at the 4-position of the pyridine ring significantly increases the electron density on the ring nitrogen, making it a far more potent nucleophile than pyridine itself.[7][8] This enhanced nucleophilicity allows DMAP to actively participate in the reaction mechanism, rather than serving as a passive acid scavenger.

The catalytic cycle proceeds via two key stages:

  • Formation of the N-Sulfonylpyridinium Intermediate: DMAP acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt.[4] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the starting sulfonyl chloride.[4] The positive charge is effectively delocalized across the pyridine ring and the dimethylamino group, which stabilizes this key intermediate.

  • Nucleophilic Attack and Catalyst Regeneration: The amine nucleophile then attacks the activated sulfonyl center of the pyridinium salt. This step forms the desired sulfonamide bond and regenerates the DMAP catalyst, which can then re-enter the catalytic cycle. The liberated HCl is neutralized by a stoichiometric amount of base, which can be DMAP itself or a less expensive auxiliary base like triethylamine.[9][10]

Computational studies (DFT) have confirmed this pathway, demonstrating that the energy barrier for the formation and reaction of the sulfonyl-DMAP intermediate is significantly lower than for pathways involving less nucleophilic additives like collidine.[11]

DMAP_Sulfonylation_Mechanism cluster_cycle Catalytic Cycle DMAP DMAP Intermediate [R-SO₂-DMAP]⁺ Cl⁻ (Active Intermediate) DMAP->Intermediate + R-SO₂Cl RSO2Cl R-SO₂Cl Product R-SO₂-NR'₂ (Sulfonamide) Intermediate->Product + R'₂NH Amine R'₂NH Regen_DMAP DMAP Product->Regen_DMAP - HCl Product_output Product HCl HCl RSO2Cl_input Sulfonyl Chloride Amine_input Amine caption Figure 1: Catalytic cycle of DMAP in sulfonamide synthesis.

Caption: Figure 1: Catalytic cycle of DMAP in sulfonamide synthesis.

Comparative Performance: DMAP vs. Standard Bases

The choice of base is critical. While bases like pyridine or triethylamine are commonly used, their primary role is to scavenge the HCl produced.[1][2] DMAP, when used in catalytic amounts alongside a stoichiometric base, or in stoichiometric amounts itself, consistently provides superior results, especially for challenging substrates.[4][12]

Catalyst / BasePrimary RoleRelative RateTypical Yield (Hindered Substrates)Key Considerations
Pyridine Base & Catalyst1xLow to ModerateOften requires elevated temperatures and long reaction times.[1][12]
Triethylamine (Et₃N) Base~0.4x (vs. Pyridine)Low to ModeratePrimarily a non-nucleophilic, sterically hindered base.[13]
2,4,6-Collidine BaseVariableLowInefficient for sulfonylation of weak nucleophiles.[4]
DMAP Nucleophilic Catalyst~10⁴x (vs. Pyridine) [13][14]High to Excellent Highly efficient even at room temperature; ideal for acid-sensitive or sterically demanding substrates.[4][11]

Experimental Application & Protocols

Safety & Handling

Warning: 4-Dimethylaminopyridine is highly toxic and can be readily absorbed through the skin, causing severe irritation and burns.[13][15] Always handle DMAP in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

General Protocol for DMAP-Catalyzed Sulfonamide Synthesis

This protocol provides a robust starting point for the synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides.

Materials & Reagents:

  • Primary or Secondary Amine (1.0 eq)

  • Sulfonyl Chloride (1.0 - 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 1.1 eq)

  • Optional Auxiliary Base: Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

  • Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄/Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Catalyst/Base Addition: Add DMAP. If using catalytic DMAP (0.1 eq), also add the auxiliary base (e.g., Et₃N, 1.2 eq). If using DMAP as both catalyst and base, add 1.1-1.2 eq.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the initial exotherm upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 15-30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove DMAP and any remaining amine.

    • Wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) to remove any acidic byproducts.

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) to yield the pure sulfonamide.[2]

Workflow_Diagram start Start setup 1. Dissolve Amine & DMAP in Anhydrous DCM under N₂ start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool add 3. Add Sulfonyl Chloride (Dropwise) cool->add react 4. Stir at Room Temp (2-18h) add->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry & Concentrate workup->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end caption Figure 2: General experimental workflow for DMAP-catalyzed sulfonamide synthesis.

Caption: Figure 2: General experimental workflow for DMAP-catalyzed sulfonamide synthesis.

Characterization of Sulfonamides

The synthesized products should be characterized using standard analytical methods:[2]

  • ¹H & ¹³C NMR: To confirm the chemical structure. The N-H proton of a secondary sulfonamide typically appears as a singlet.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands, which typically appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Troubleshooting & Field Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the sulfonyl chloride and the active intermediate. For very unreactive amines, consider increasing the amount of DMAP or switching to a more polar solvent like DMF (use with caution during workup).[12]

  • Reaction Stalls: For sterically demanding substrates, the reaction may require gentle heating (e.g., 40 °C) or an extended reaction time. Ensure efficient stirring.

  • Difficult Purification: DMAP is basic and can be difficult to remove from the product by chromatography alone. The acidic wash (1M HCl) during workup is the most critical step for its removal.

Conclusion

4-Dimethylaminopyridine is a uniquely effective catalyst for sulfonamide synthesis, operating through a well-defined nucleophilic catalysis mechanism that offers dramatic rate enhancements over traditional bases.[6][13] Its ability to activate even unreactive or sterically hindered substrates under mild conditions makes it an invaluable tool for researchers, scientists, and drug development professionals.[4][5] By understanding the causality behind its catalytic power and employing the robust protocols outlined herein, chemists can significantly improve the efficiency, scope, and reliability of sulfonamide synthesis campaigns.

References

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Boppisetti, J. K. (2003).
  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16, 236-239.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017, May 3). PMC.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017, May).
  • Application of Efficient C
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Request PDF.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Development of More Potent 4-Dimethylaminopyridine Analogues. (2007, January 3). Organic Letters.
  • 4-Dimethylaminopyridine. Wikipedia.
  • 4-dimethylaminopyridine – Knowledge and References. Taylor & Francis.
  • Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. (2014).
  • Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Sigma-Aldrich.
  • N , N -Dimethylpyridin-4-amine (DMAP)
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journals.
  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. (2022, September 27).
  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.
  • 4-Dimethylaminopyridine(DMAP).
  • CN103396358A - A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. (2025, August 11).
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogen
  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
  • Which catalyst is the most efficient in the synthesis of sulfonamide?. (2022, March 28).
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024, November 15). ijarsct.

Sources

Application Note: Strategic Analysis of Bacterial Folate Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification, Kinetic Characterization, and Metabolomic Profiling

Abstract & Strategic Relevance

The bacterial folate biosynthesis pathway is a cornerstone of antimicrobial chemotherapy. Unlike mammals, which must ingest dietary folate, bacteria synthesize tetrahydrofolate (THF) de novo from guanosine triphosphate (GTP). This dichotomy provides a high-therapeutic-index target for antibiotics like sulfonamides (targeting dihydropteroate synthase, DHPS) and diaminopyrimidines (targeting dihydrofolate reductase, DHFR).

However, rising resistance necessitates a deeper interrogation of this pathway beyond simple growth inhibition assays. This guide details a multi-tiered approach to studying folate synthesis:

  • Pathway Mapping: Visualizing flux and drug intervention points.

  • Enzymatic HTS: A robust colorimetric screen for DHPS inhibition (Sulfonamide-class).

  • Kinetic Profiling: Real-time spectrophotometric analysis of DHFR activity (Trimethoprim-class).

  • Cellular Validation: LC-MS/MS profiling of intracellular folate pools to confirm mechanism of action.

Pathway Mapping & Target Identification

The following diagram illustrates the flow from GTP to the active cofactor Tetrahydrofolate (THF). It highlights the sequential enzymatic steps and the specific entry points for competitive inhibitors.

FolatePathway GTP GTP DHNP Dihydroneopterin GTP->DHNP FolE, FolB, FolK HMP_PP HM-Dihydropterin-PP DHNP->HMP_PP FolP DHPS (FolP) Target: Sulfonamides HMP_PP->FolP PABA p-Aminobenzoic Acid (PABA) PABA->FolP DHP 7,8-Dihydropteroate FolP->DHP Condensation FolC DHFS (FolC) DHF 7,8-Dihydrofolate (DHF) FolC->DHF + Glutamate FolA DHFR (FolA) Target: Trimethoprim THF Tetrahydrofolate (THF) FolA->THF NADPH -> NADP+ DHP->FolC DHF->FolA THF->FolP Feedback Inhibition

Figure 1: Bacterial Folate Synthesis Pathway. Red nodes indicate primary drug targets. The conversion of PABA and Pterin to Dihydropteroate by DHPS is the rate-limiting step targeted by Sulfonamides.

Protocol 1: High-Throughput Screen for DHPS Inhibitors

Method: Bratton-Marshall Colorimetric Assay Target: Dihydropteroate Synthase (DHPS) Mechanism: Detection of unreacted p-aminobenzoic acid (PABA).

Scientific Rationale: DHPS condenses PABA with pterin-pyrophosphate. Measuring the product (dihydropteroate) is difficult without radioisotopes. Instead, we measure the consumption of the substrate PABA. The Bratton-Marshall reaction diazotizes primary aromatic amines (PABA) to form a pink azo dye (Absorbance ~540 nm).

  • Active Enzyme: PABA is consumed

    
     Low Absorbance.
    
  • Inhibited Enzyme: PABA remains

    
     High Absorbance.
    
Reagents & Preparation
ComponentConcentrationRole
Buffer 50 mM Tris-HCl, pH 7.6, 5 mM MgCl₂Reaction environment.
Substrate A 10 µM PABAThe substrate detected by the dye.
Substrate B 10 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)The co-substrate.
Enzyme 50 nM Recombinant Bacterial DHPSCatalyst.
Reagent 1 0.1% Sodium Nitrite (in 0.1M HCl)Diazotization agent.
Reagent 2 0.5% Ammonium SulfamateRemoves excess nitrite.
Reagent 3 0.1% N-(1-naphthyl)ethylenediamine (NED)Coupling agent (forms pink dye).
Experimental Workflow
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Addition: Add 2 µL of test compound (in DMSO) to wells. Include DMSO-only (0% inhibition) and No-Enzyme (100% inhibition) controls.

  • Enzyme Mix: Add 48 µL of DHPS enzyme solution. Incubate 10 min at RT to allow inhibitor binding.[1]

  • Reaction Start: Add 50 µL of Substrate Mix (PABA + DHPPP).

  • Incubation: Incubate at 37°C for 20–30 minutes.

  • Quench & Develop:

    • Add 20 µL Reagent 1 . Incubate 3 min.

    • Add 20 µL Reagent 2 . Incubate 2 min (removes bubbles/excess nitrite).

    • Add 20 µL Reagent 3 . Incubate 10 min.

  • Measurement: Read Absorbance at 540 nm.

Data Analysis: Calculate % Inhibition using the "Gain of Signal" logic:



(Where Positive Control = No Enzyme/High PABA, Negative Control = Active Enzyme/Low PABA)
Protocol 2: Kinetic Characterization of DHFR Inhibitors

Method: Continuous Spectrophotometric Assay Target: Dihydrofolate Reductase (DHFR) Mechanism: Oxidation of NADPH.[1][2][3][4]

Scientific Rationale: DHFR reduces Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[1][5][6][7] NADPH absorbs light strongly at 340 nm, while NADP+ does not. Therefore, enzyme activity is directly proportional to the rate of decrease in A340. This allows for determination of


 values and mode of inhibition (competitive vs. non-competitive).
Reagents & Preparation[1][5][6][7][8][9][10][11][12]
  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 0.5 mM EDTA.

  • Substrate: 50 µM Dihydrofolic Acid (DHF). Note: Light sensitive.[6][7][8] Keep in amber tubes.

  • Cofactor: 60 µM NADPH.

  • Enzyme: 5-10 nM Recombinant DHFR.

Experimental Workflow
  • Blanking: Set spectrophotometer to 340 nm, kinetic mode (read every 15s for 5 min).

  • Mix Preparation: In a quartz cuvette or UV-transparent plate:

    • 890 µL Assay Buffer

    • 50 µL NADPH[4][5]

    • 10 µL Inhibitor (or DMSO)

    • Wait 2 minutes.

  • Initiation: Add 50 µL DHF substrate. Mix by inversion/pipetting immediately.

  • Acquisition: Monitor A340 decrease.

    • Linear Range: The initial 1-2 minutes usually represent

      
      .
      
  • Validation:

    • Trimethoprim Control: Should show nanomolar

      
      .
      
    • Methotrexate Control: Should show picomolar/nanomolar inhibition (tight binder).

Protocol 3: Intracellular Metabolite Profiling (LC-MS/MS)

Application: Validating Pathway Flux and Drug Mechanism in Live Cells. Challenge: Folates are highly unstable and sensitive to oxidation and light.

Scientific Rationale: Enzyme assays prove a drug can work; metabolomics proves it does work inside the bacteria.

  • DHPS Inhibition: Accumulation of Pterins; Depletion of Folates.

  • DHFR Inhibition: Accumulation of Dihydrofolate (DHF); Depletion of THF.[4][6]

Sample Preparation (Critical Step)[11]
  • Culture: Grow bacteria to mid-log phase (

    
    ). Treat with antibiotic for 30 min.
    
  • Quenching: Rapidly filter 10 mL culture onto a nylon membrane (0.45 µm). Wash with ice-cold saline.

  • Extraction Buffer: Cold Methanol:Water (80:20) containing 25 mM Sodium Ascorbate + 10 mM Ammonium Acetate.

    • Why Ascorbate? Essential antioxidant to prevent THF degradation.

    • Why Cold? Stops metabolic turnover immediately.

  • Lysis: Transfer filter to extraction buffer. Vortex/sonicate (3x 10s pulses on ice).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Triple Quadrupole (MRM Mode). Positive Electrospray Ionization (ESI+).

AnalytePrecursor (m/z)Product (m/z)Retention Logic
Folic Acid 442.4295.1Standard / Internal Control
Dihydrofolate (DHF) 444.4178.1Accumulates with Trimethoprim
Tetrahydrofolate (THF) 446.4299.1Depletes with all antifolates
Methotrexate 455.2308.1Internal Standard (if not used as drug)
References
  • Bermingham, A. et al. (2007). "A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors."[2][3][6] Journal of Microbiological Methods.

  • Capasso, C. & Supuran, C.T. (2014). "Sulfa drugs as antibacterial agents: the history, the mechanism of action and the resistance." Expert Opinion on Therapeutic Patents.

  • Assay Genie. (2023). "Dihydrofolate Reductase Inhibitor Screening Kit Protocol." Assay Genie Technical Bulletins.

  • Lu, W. et al. (2018). "Metabolomic analysis of the folate pathway in bacteria." Frontiers in Microbiology.

  • CDC Laboratory Methods. (2017). "Microbiological Assay for Folic Acid." Centers for Disease Control and Prevention.

Sources

Troubleshooting & Optimization

Common side reactions in pyridine sulfonamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, minimize side products, and ensure the integrity of your synthesis.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, delving into the underlying chemistry and providing actionable solutions.

Issue 1: Formation of a Double-Sulfonylated Byproduct (Di-Sulfonylation)

Question: I am reacting an aminopyridine with a sulfonyl chloride and observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-sulfonylated compound. How can I prevent this?

Answer:

Why it Happens (The Mechanism):

Di-sulfonylation is a prevalent side reaction when using primary aminopyridines. The reaction proceeds in two steps. First, the primary amine reacts with one equivalent of the sulfonyl chloride to form the desired mono-sulfonamide. However, the resulting sulfonamide still possesses an N-H proton which is now significantly more acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. In the presence of a base, this proton can be removed to generate a sulfonamide anion. This anion is a competent nucleophile and can react with a second molecule of the sulfonyl chloride to yield the undesired di-sulfonylated byproduct, R-N(SO₂R')₂.[1] This is particularly problematic when using strong bases or high concentrations of reactants.[2]

graph DiSulfonylation_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes amine [label="Primary Aminopyridine\n(R-NH₂)", fillcolor="#F1F3F4"]; sulf_cl [label="Sulfonyl Chloride\n(R'-SO₂Cl)", fillcolor="#F1F3F4"]; mono_sulf [label="Desired Mono-sulfonamide\n(R-NH-SO₂R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", fillcolor="#F1F3F4"]; anion [label="Sulfonamide Anion\n(R-N⁻-SO₂R')", fillcolor="#FBBC05"]; di_sulf [label="Undesired Di-sulfonamide\n(R-N(SO₂R')₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges amine -> mono_sulf [label="+ R'-SO₂Cl"]; mono_sulf -> anion [label="+ Base\n- HB⁺"]; anion -> di_sulf [label="+ R'-SO₂Cl"];

// Invisible edges for layout {rank=same; amine; sulf_cl;} {rank=same; mono_sulf; base;} {rank=same; anion;} {rank=same; di_sulf;} }

Caption: Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).

How to Fix It (Avoidance Strategies):

The key to preventing di-sulfonylation is to suppress the formation and subsequent reaction of the sulfonamide anion. This can be achieved through careful control of reaction conditions.

  • Slow Addition at Low Temperature: This is the most critical control parameter. By adding the sulfonyl chloride dropwise to the solution of the aminopyridine at a reduced temperature (e.g., 0 °C or lower), the concentration of the sulfonyl chloride is kept low at all times.[1] This favors the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

  • Choice of Base: The type and amount of base are crucial.

    • Stoichiometric, Weaker Bases: Use of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts (1.0-1.2 equivalents) is often sufficient to scavenge the HCl byproduct without excessively promoting the deprotonation of the mono-sulfonamide.[1]

    • Pyridine as Solvent/Base: Using pyridine as both the solvent and the base is a classic method. While basic enough to neutralize HCl, it is generally not strong enough to cause significant deprotonation of the sulfonamide product.[2]

    • Avoid Strong Bases: Avoid strong bases like sodium hydride (NaH) or hydroxides if di-sulfonylation is an issue, as they will readily deprotonate the mono-sulfonamide.[2][3]

  • Control Stoichiometry: Use a slight excess of the aminopyridine relative to the sulfonyl chloride (e.g., 1.1 to 1.0) to ensure the complete consumption of the more reactive electrophile.

Optimized Protocol to Minimize Di-sulfonylation:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aminopyridine (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (DCM) (10 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm slowly to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Issue 2: Low Yields Due to Sulfonyl Chloride Hydrolysis

Question: My reaction is sluggish, and I'm getting low yields of the desired sulfonamide. I suspect my sulfonyl chloride is decomposing. What's causing this and how can I prevent it?

Answer:

Why it Happens (The Mechanism):

Pyridine-sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis by water, which converts them into the unreactive corresponding sulfonic acid.[4][5] This reaction is often catalyzed by the pyridine starting material or other amine bases present in the reaction mixture.[6][7] The mechanism involves nucleophilic attack of the pyridine nitrogen on the sulfonyl chloride, forming a highly reactive sulfonylpyridinium salt intermediate. This intermediate is then rapidly attacked by any residual water, leading to the sulfonic acid and regenerating the pyridine catalyst.[6]

How to Fix It (Avoidance Strategies):

  • Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.

    • Use flame-dried or oven-dried glassware.

    • Employ anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Reagent Quality: Use freshly opened or properly stored sulfonyl chlorides. Pyridine and other amine bases should be distilled over a suitable drying agent (e.g., CaH₂) before use.

  • Temperature Control: While cooling the reaction (as for preventing di-sulfonylation) is generally good practice, be mindful of introducing atmospheric moisture via condensation on cold surfaces. Ensure a positive pressure of inert gas.

  • Order of Addition: Add the sulfonyl chloride to the solution of the aminopyridine and base. This ensures the sulfonyl chloride can react with the intended nucleophile immediately, rather than sitting in a solution containing potential catalysts for hydrolysis.

Issue 3: Poor Regioselectivity (C- vs. N-Sulfonylation)

Question: I am attempting to sulfonylate the pyridine ring (C-H sulfonylation), but instead, I am getting N-sulfonylation of the pyridine nitrogen. How can I control the regioselectivity?

Answer:

Why it Happens (The Mechanism):

The nitrogen atom of the pyridine ring is a Lewis basic site and can readily react with electrophiles like sulfonyl chlorides to form an N-sulfonylpyridinium salt.[8] In contrast, direct electrophilic C-H sulfonylation on the electron-deficient pyridine ring is extremely difficult and requires harsh conditions (e.g., oleum at high temperatures), typically favoring the 3-position.[8][9] More modern methods for C-H sulfonylation often involve activating the pyridine ring first, which can still lead to a mixture of isomers (e.g., C2 vs. C4).[10][11]

  • N-Sulfonylation: This is the kinetically favored process under standard conditions, especially with a nucleophilic pyridine nitrogen.[12][13]

  • C-Sulfonylation: This requires overcoming the high activation energy for electrophilic aromatic substitution on a deactivated ring. This is often achieved by activating the pyridine with a strong Lewis acid or by using a directed metalation approach.[10][14]

How to Fix It (Controlling Selectivity):

The strategy depends on which isomer you are targeting.

To Favor N-Sulfonylation (for subsequent reactions): This is typically the default pathway. The N-sulfonylpyridinium salt can sometimes be an intermediate for further functionalization.

To Favor C-Sulfonylation: Direct C-H sulfonylation is challenging. Modern methods often bypass direct electrophilic attack.

  • Activation with Tf₂O: A common strategy involves activating the pyridine with triflic anhydride (Tf₂O). This forms a highly electrophilic N-triflylpyridinium intermediate, which is then susceptible to nucleophilic attack by a sulfinate salt. The choice of base and solvent in this system is critical for controlling regioselectivity between the C2 and C4 positions.[10][11]

BaseSolventC4:C2 RatioReference
DABCOCH₂Cl₂70:30[11]
DABCOCHCl₃78:22[11]
N-MethylpiperidineCH₂Cl₂83:17[11]
N-MethylpiperidineCHCl₃94:6[11]
  • Directed Ortho-Metalation (DoM): If you have a directing group at the C2 position (e.g., -CONEt₂, -OMe), you can use a strong base like LDA to deprotonate the C3 position, followed by quenching with an appropriate sulfur electrophile.[14]

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// Edges start -> check_outcome; check_outcome -> success [label="Clean Reaction"]; check_outcome -> low_yield [label="Incomplete / No Reaction"]; check_outcome -> side_product [label="Impure"]; low_yield -> hydrolysis; hydrolysis -> fix_hydrolysis [label="Yes"]; fix_hydrolysis -> optimize; side_product -> di_sulf; di_sulf -> fix_di_sulf [label="Yes"]; fix_di_sulf -> optimize; di_sulf -> regio_issue [label="No"]; regio_issue -> fix_regio [label="Yes"]; fix_regio -> optimize; optimize -> check_outcome; }

Caption: A general workflow for troubleshooting common issues in pyridine sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Do I always need a base for sulfonamide synthesis? A1: Yes, a base is almost always required. The reaction between an amine and a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). This acid will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. A base, typically a tertiary amine like triethylamine or pyridine itself, is added to scavenge this HCl and allow the reaction to proceed to completion.

Q2: Can I use an inorganic base like K₂CO₃ or NaOH? A2: While inorganic bases can be used, they present challenges. They often have poor solubility in common organic solvents used for these reactions (like DCM or THF), leading to heterogeneous mixtures and potentially slower reaction rates. Aqueous sodium hydroxide is generally avoided as it will rapidly hydrolyze the sulfonyl chloride.[15] For specific applications, a carefully chosen inorganic base under phase-transfer conditions might be viable, but tertiary amines are the more common and reliable choice.

Q3: My aminopyridine has other functional groups. Will they interfere? A3: It depends on the functional group.

  • Alcohols (-OH) and Thiols (-SH): These are nucleophilic and will compete with the amine to react with the sulfonyl chloride, forming sulfonate esters and thiosulfonates, respectively. These groups should be protected (e.g., as silyl ethers or thioethers) before attempting the sulfonylation of the amine.

  • Carboxylic Acids (-COOH): The acidic proton will interfere with the basic conditions. It is advisable to protect the carboxylic acid as an ester.

  • Aldehydes/Ketones: Generally compatible, but strong basic conditions could promote side reactions like aldol condensations.

  • Amides: Generally unreactive and compatible.

Q4: What is the best solvent for this reaction? A4: Anhydrous aprotic solvents are preferred to avoid hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are common choices. As noted earlier, pyridine can also be used as both the solvent and the base. The choice of solvent can also influence regioselectivity in certain C-H functionalization reactions.[10][16]

References

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, e202200915. [Link]

  • Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate. [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • Rogness, D. C., & Jencks, W. P. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1401. [Link]

  • Ciuffarin, E., & Fava, A. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 1530. [Link]

  • Tun, S. L., Shivers, G. N., & Pigge, F. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3998–4002. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). [Link]

  • Reddit discussion on protecting groups in sulfonamide synthesis. (2015). r/chemistry. [Link]

  • Zhang, W., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 15(1), 1-10. [Link]

  • Tun, S. L., Shivers, G. N., & Pigge, F. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]

  • Tun, S. L., Shivers, G. N., & Pigge, F. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. PubMed. [Link]

  • Kavitha, R., & Ananthalakshmi, S. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in acetonitrile. International Journal of Applied Research, 2(10), 543-548. [Link]

  • Wei, Y., et al. (2016). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]

  • Iran University of Science & Technology. (n.d.). Heterocyclic Chemistry. IUST. [Link]

  • Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]

  • Tun, S. L., Shivers, G. N., & Pigge, F. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. PubMed. [Link]

  • Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Beilstein Journal of Organic Chemistry. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. [Link]

  • C4‐selective sulfonylation of pyridine, [a] if not specified otherwise... ResearchGate. [Link]

  • Torabi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]

  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. PMC. [Link]

  • Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. White Rose Research Online. [Link]

  • Zaleckas, L., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine derivatives. RSC Publishing. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • A "one-pot" multicomponent approach to polysubstituted 4-aminopyridines. PubMed. [Link]

  • A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. MDPI. [Link]

  • Chemical Modification of Polysulfones II: An Efficient Method for Introducing Primary Amine Groups onto the Aromatic Chain. ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

Sources

6-(Dimethylamino)pyridine-3-sulfonamide degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-(Dimethylamino)pyridine-3-sulfonamide.

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to address stability anomalies, degradation mechanisms, and analytical challenges you may encounter with this compound.

Compound Dossier

  • Target Molecule: 6-(Dimethylamino)pyridine-3-sulfonamide[1][2][3]

  • CAS: 199590-78-8[1][3]

  • Core Vulnerabilities: Oxidative N-dealkylation, N-oxide formation, and pH-dependent solubility/retention shifts.[3]

Module 1: Oxidative Degradation (The "M+16" & "M-14" Mysteries)

User Issue: "I am detecting impurity peaks in my LC-MS with masses of [M+16] and [M-14] after storage in solution."

Technical Insight: The dimethylamino group at the C6 position is an electron-donating group that activates the pyridine ring, but it also serves as a "soft" handle for oxidation.[3] Unlike simple sulfonamides, this molecule behaves similarly to 4-dimethylaminopyridine (DMAP) regarding oxidative stress.[3]

The Mechanisms
  • N-Oxidation (+16 Da): The pyridine nitrogen is the most basic site and prone to attack by peroxides (often found in unsterilized ethers or aged PEG excipients), forming the Pyridine-N-Oxide .[3]

  • Oxidative Dealkylation (-14 Da): In the presence of radical initiators or light, the methyl groups on the exocyclic amine can undergo oxidative removal (demethylation), leading to the N-methylamino analog.[3]

Visualization: Oxidative Pathways

OxidationPathways Parent Parent Compound MW: 201.2 NOxide Pyridine-N-Oxide (M+16 Da) [Impurity A] Parent->NOxide Peroxides / O2 (N-Oxidation) Formyl N-Formyl Intermediate (Transient) Parent->Formyl Radical Oxidation Demethyl N-Desmethyl Analog (M-14 Da) [Impurity B] Formyl->Demethyl Hydrolysis (-CH2O)

Figure 1: Primary oxidative degradation pathways yielding N-oxide and desmethyl impurities.[3]

Corrective Actions:

  • Solvent Choice: Avoid ethers (THF, Dioxane) that contain peroxides.[3] Use LC-MS grade acetonitrile or methanol.[3]

  • Antioxidants: If formulating for long-term storage, consider adding 0.1% sodium metabisulfite or EDTA to chelate trace metals that catalyze oxidation.[3]

Module 2: Hydrolytic Stability & pH Stress

User Issue: "My compound is losing potency in acidic media, but seems stable in base."

Technical Insight: The sulfonamide bond (


) is generally robust.[3] However, the electron-donating dimethylamino group pushes electron density into the ring, which can paradoxically stabilize the sulfonamide against nucleophilic attack but make the ring itself susceptible to electrophilic substitution or acid-catalyzed hydrolysis under extreme conditions.[3]

Stability Profile Table:

pH ConditionStability PredictionMajor DegradantMechanism
pH 1-2 (Strong Acid) Unstable (Heat dependent)Sulfonic Acid + AmmoniaAcid-catalyzed hydrolysis of sulfonamide bond.[3]
pH 4-8 (Neutral) Stable NoneKinetic stability region.[3]
pH > 10 (Strong Base) Moderate Sulfonate saltDeprotonation of sulfonamide NH (pKa ~10).[3] Hydrolysis is slow at ambient temp.[3]

Protocol: pH-Rate Profile Determination

  • Prepare 1 mg/mL solutions in 0.1 N HCl, Phosphate Buffer (pH 7), and 0.1 N NaOH.

  • Incubate at 60°C for 48 hours.

  • Analyze via HPLC (monitor decrease in AUC).[3]

  • Pass Criteria: >95% recovery at pH 7; >90% recovery at pH 1/10.[3]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "I see peak splitting or broad tailing in my chromatogram."

Technical Insight: This molecule is amphoteric .[3]

  • Basic Center: Pyridine Nitrogen (Estimated pKa ~6.5 - 7.0, lowered from DMAP's 9.6 due to the electron-withdrawing sulfonamide).[3]

  • Acidic Center: Sulfonamide -NH2 (Estimated pKa ~10.0).[3]

If your mobile phase pH is near the pKa of the pyridine nitrogen (pH 6-7), the molecule constantly switches between protonated and neutral states, causing peak splitting.[3]

Troubleshooting Decision Tree

HPLC_Troubleshooting Start Issue: Peak Splitting / Tailing CheckpH Check Mobile Phase pH Start->CheckpH IsNeutral Is pH 6.0 - 7.5? CheckpH->IsNeutral ActionAcid Action: Lower pH to < 3.0 (Force Protonation) IsNeutral->ActionAcid Yes (Common Error) ActionBase Action: Raise pH to > 8.5 (Force Neutral/Anionic) IsNeutral->ActionBase Alternative CheckCol Check Column Type IsNeutral->CheckCol No Silanol Silanol Interaction? CheckCol->Silanol ActionAdd Add Modifier: 0.1% TFA or TEA Silanol->ActionAdd

Figure 2: Decision tree for resolving chromatographic anomalies based on pKa ionization states.

Recommendation:

  • Acidic Method (Preferred): Use 0.1% Formic Acid or TFA (pH ~2.5).[3] The pyridine ring will be fully protonated (cationic), yielding a sharp peak.[3]

  • Basic Method: Use 10mM Ammonium Bicarbonate (pH 10).[3] The sulfonamide will be deprotonated (anionic).[3] Note: Ensure your column is alkali-stable.[3]

Module 4: Standardized Forced Degradation Protocol

To validate the stability indicating method for this specific molecule, follow this stress testing protocol derived from ICH Q1A (R2) guidelines.

1. Acid Stress:

  • Reagent: 1 N HCl.

  • Condition: 60°C for 4 hours.

  • Target: 10-20% degradation.

  • Neutralization: Neutralize with 1 N NaOH before injection to prevent column damage.[3]

2. Oxidative Stress (Critical for Dimethylamino group):

  • Reagent: 3% Hydrogen Peroxide (

    
    ).[3]
    
  • Condition: Room Temperature for 2 hours.

  • Note: If degradation is too rapid (>50%), repeat with 0.3%

    
    .[3] Look specifically for the +16 Da peak (N-oxide).[3]
    

3. Photostability:

  • Condition: 1.2 million lux hours (approx 24-48 hours in a light chamber).[3]

  • Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] International Council for Harmonisation.[3][8]

  • Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions.[3][9][10] Journal of Hazardous Materials.[3][11]

  • Scriven, E. F. V. (1983).[3] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[3] Chemical Society Reviews.[3] (Provides mechanistic insight into the reactivity and basicity of the dimethylaminopyridine core).

  • PubChem. (n.d.).[3] Compound Summary: 6-(Dimethylamino)pyridine-3-sulfonamide.[3] National Library of Medicine.[3] [3]

Sources

Technical Support Center: Post-Synthesis Purification of 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the post-synthesis purification of 6-(Dimethylamino)pyridine-3-sulfonamide. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction

6-(Dimethylamino)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry, featuring a basic dimethylamino group, a pyridine core, and an acidic sulfonamide moiety. This trifunctional nature presents unique challenges and opportunities for purification. The choice of purification strategy is paramount and depends critically on the impurity profile of the crude product. This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 6-(Dimethylamino)pyridine-3-sulfonamide, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: Low Yield After Recrystallization

Question: My yield of 6-(Dimethylamino)pyridine-3-sulfonamide is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?

Answer: Low recovery is a common challenge in recrystallization and often points to suboptimal solvent selection or procedural missteps.[1]

Primary Causes & Solutions:

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product, which keeps a significant portion of the compound in the mother liquor even after cooling.[1]

    • Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude material. It is better to add the solvent in small portions to the heated mixture.[2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, you will lose a substantial amount of product.[1]

    • Solution: Conduct small-scale solvent screening. Given the polar nature of the sulfonamide group and the pyridine ring, polar protic solvents like ethanol, isopropanol, or mixtures with water are good starting points.[1] For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1]

  • Premature Crystallization: Loss of product can occur if crystallization happens too quickly during a hot filtration step intended to remove insoluble impurities.[1]

    • Solution: Ensure all glassware for filtration (funnel, filter flask) is pre-heated. Perform the filtration as rapidly as possible to prevent cooling.[1]

  • Multiple Transfers: Each time the solid material is transferred between containers, some loss is inevitable.[1]

    • Solution: Minimize the number of transfers. For instance, dissolve the crude product in the filtration flask if possible.

Experimental Protocol: Optimizing Recrystallization Yield

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water) at room temperature and upon heating.

  • Dissolution: Place the crude 6-(Dimethylamino)pyridine-3-sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[2]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Issue 2: Product "Oiling Out" During Recrystallization

Question: Instead of forming crystals, my product separates as an oily liquid upon cooling. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[1] This is often due to a high concentration of impurities or the melting point of the solid being lower than the temperature of the solution.[1] Oiled-out products are typically impure.[1]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[1]

  • Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[1]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[1]

  • Preliminary Purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[1]

Issue 3: Poor Separation in Column Chromatography

Question: I'm having trouble separating my target compound from impurities using silica gel column chromatography. The spots are streaking or overlapping on TLC.

Answer: Poor separation on silica gel is common for basic compounds like pyridines due to strong interactions with acidic silanol groups on the silica surface, leading to peak tailing.[3]

Troubleshooting Steps:

  • Tailing of the Product Spot: The basic dimethylamino group on the pyridine ring can interact strongly with the acidic silica gel.

    • Solution 1: Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%), to the eluent. TEA will preferentially interact with the active silanol sites, allowing your compound to elute more symmetrically.[3]

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic or neutral stationary phase like alumina or a polymer-based column.[3]

  • Closely Eluting Impurities: If impurities have similar polarities to your product, separation can be challenging.

    • Solution 1: Optimize the Solvent System: Systematically vary the polarity of your eluent. A common mobile phase for pyridine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5]

    • Solution 2: Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.[4]

Experimental Protocol: Column Chromatography of a Pyridine Derivative

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[4]

  • Elution: Begin eluting with the chosen solvent system (e.g., hexane/ethyl acetate with 0.5% TEA), gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 6-(Dimethylamino)pyridine-3-sulfonamide?

A1: A decision on the initial purification strategy should be based on the nature of the impurities.

  • For removal of non-basic organic impurities: An acid-base extraction is highly effective. The basic dimethylamino group can be protonated with a dilute acid (e.g., 1M HCl), making the compound water-soluble as a pyridinium salt.[4] Neutral organic impurities will remain in the organic layer. Subsequent basification of the aqueous layer (e.g., with NaOH) will regenerate the free base, which can then be extracted back into an organic solvent.[4]

  • For removal of polar, colored, or closely related impurities: Recrystallization is often a good first choice. It is a cost-effective and scalable method for significantly improving purity.

  • For complex mixtures or to achieve very high purity (>99.5%): Column chromatography is the most powerful technique for separating closely related compounds.[4]

Below is a decision-making workflow for selecting a purification strategy.

Purification_Workflow start Crude 6-(Dimethylamino)pyridine-3-sulfonamide check_impurities Analyze Impurity Profile (TLC, LC-MS) start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base Non-basic impurities? recrystallization Recrystallization check_impurities->recrystallization Crystalline solid with colored/polar impurities? chromatography Column Chromatography check_impurities->chromatography Complex mixture or closely related impurities? acid_base->recrystallization Further purification needed recrystallization->chromatography Impurities remain final_product Pure Product recrystallization->final_product Purity > 98% chromatography->final_product

Caption: Decision workflow for purification strategy.

Q2: Can I use an acid-base extraction to purify this compound? What are the key steps?

A2: Yes, due to the presence of the basic dimethylamino group, acid-base extraction is an excellent method for separating it from non-basic impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acidification: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the dimethylamino group, forming a water-soluble pyridinium salt which will move to the aqueous layer.[4]

  • Separation: Separate the aqueous layer (containing the protonated product) from the organic layer (containing non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 6 M NaOH) until the pH is > 10. This regenerates the neutral 6-(Dimethylamino)pyridine-3-sulfonamide.[4]

  • Back-Extraction: Extract the liberated product back into an organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[4]

Q3: What analytical techniques should I use to assess the purity of 6-(Dimethylamino)pyridine-3-sulfonamide after purification?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC purity of >99% is often required for pharmaceutical applications.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the target compound and can reveal the presence of impurities if their concentration is high enough (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for crystalline solids.[2]

Data Summary

Purification MethodPrimary UseAdvantagesDisadvantages
Recrystallization Removal of moderate amounts of impuritiesScalable, cost-effective, can yield high-purity crystalline material.Can have low yield if not optimized, not effective for "oily" products.[1]
Column Chromatography Separation of complex or closely related mixturesHigh resolving power, applicable to a wide range of compounds.Slower, requires significant solvent, potential for product degradation on silica.[3][4]
Acid-Base Extraction Removal of non-basic impuritiesFast, efficient for separating bases from neutral/acidic compounds.[4]Only effective if impurities have different acid-base properties.

References

  • Recrystallization of Sulfanilamide. Scribd. Available at: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. Available at: [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Available at: [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. Available at: [Link]

  • Method for preparing high-purity sulfonamide compound, and... Google Patents.

Sources

Adjusting pH for optimal 6-(Dimethylamino)pyridine-3-sulfonamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Landscape

To optimize the activity of 6-(Dimethylamino)pyridine-3-sulfonamide , you must navigate a "Solubility vs. Binding" paradox common to pyridine-sulfonamide scaffolds.

This molecule is amphoteric. Its activity profile is governed by two critical ionization events:

  • The Pyridine Nitrogen (Basic, pKa₁ ≈ 6.8–7.0): The dimethylamino group is a strong electron donor, raising the basicity of the pyridine ring compared to unsubstituted pyridine. Below pH 7, this nitrogen accepts a proton.

  • The Sulfonamide Nitrogen (Acidic, pKa₂ ≈ 9.8–10.2): To function as a Carbonic Anhydrase Inhibitor (CAI)—the primary application for this scaffold—the sulfonamide must deprotonate to coordinate with the active site Zinc (Zn²⁺).

The Critical Challenge: At physiological pH (7.2–7.4), the molecule exists predominantly in its neutral form , which has the lowest aqueous solubility. Activity loss is often a symptom of micro-precipitation, not poor binding affinity.

Part 1: Ionization & Solubility Profile

The following diagram visualizes the ionization states you must control. Activity requires the Anion (for Zn-binding), but solubility is highest in the Cation or Anion forms.

Ionization_Scheme cluster_0 pH < 6.0 (Acidic) cluster_1 pH 7.0 - 9.0 (Neutral) cluster_2 pH > 10.0 (Basic) Node1 CATIONIC SPECIES (Pyridine-H+, SO2NH2) Solubility: HIGH Permeability: LOW Node2 NEUTRAL SPECIES (Pyridine, SO2NH2) Solubility: LOW (Risk) Permeability: HIGH Node1->Node2 Deprotonation (pKa ~6.9) Node3 ANIONIC SPECIES (Pyridine, SO2NH-) Solubility: HIGH Activity: OPTIMAL (Zn Binding) Node2->Node3 Deprotonation (pKa ~10.0)

Figure 1: Ionization pathway of 6-(Dimethylamino)pyridine-3-sulfonamide. The "Neutral" zone represents the highest risk for experimental failure due to precipitation.

Part 2: Bench Protocols

Protocol A: The "Anti-Crash" Solubilization Method

Use this protocol if you observe "milky" suspensions or inconsistent IC50 data.

The Mechanism: Direct dilution of 100% DMSO stocks into aqueous buffer often creates a local region of supersaturation, forcing the neutral species to crystallize immediately.

StepActionTechnical Rationale
1 Prepare StockDissolve compound in 100% DMSO to 10 mM. (Do not use water/DMSO mixes for storage).
2 IntermediateDilute the 10 mM stock 1:10 into PEG-400 or Propylene Glycol .
3 The "Shift"Add this intermediate mix to your assay buffer.
4 Critical pH Check Ensure final Assay Buffer is pH 7.8 – 8.2 .

Why pH 7.8–8.2? This slightly alkaline pH serves two purposes:

  • It moves the equilibrium slightly away from the isoelectric point (lowest solubility).

  • It primes the sulfonamide group for deprotonation, facilitating the nucleophilic attack on the Zinc ion in metalloenzymes [1].

Protocol B: Assay Buffer Formulation (Carbonic Anhydrase Focus)

Standard phosphate buffers often fail because anions can compete with the sulfonamide. Use HEPES or Tris.

Recommended Buffer Composition:

  • Base: 50 mM HEPES (pH 8.0 at 25°C).

  • Ionic Strength: 100 mM Na₂SO₄ (Sulfate is a non-coordinating anion, unlike Chloride which can inhibit CA weakly).

  • Surfactant: 0.01% Tween-20 (Prevents non-specific aggregation of the neutral species).

  • Cosolvent: Final DMSO concentration should be constant at 1-2% across all wells.

Part 3: Troubleshooting & FAQs

Case #1: "My IC50 shifts 10-fold between experiments."

Diagnosis: pH Drift or Temperature dependence.

  • Explanation: The pKa of HEPES/Tris buffers is temperature-dependent (-0.014 to -0.028 pH units/°C). If you adjust pH at 20°C but assay at 37°C, your pH drops by ~0.5 units.

  • Fix: Adjust the pH of your buffer at the temperature of the assay. A drop from pH 8.0 to 7.5 pushes the molecule back toward the insoluble neutral state and reduces the population of the active anion [2].

Case #2: "The compound precipitates immediately upon adding to media."

Diagnosis: The "Isoelectric Trap."

  • Explanation: Cell culture media (pH 7.4) sits exactly in the solubility trough of this molecule.

  • Fix: Pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HPβCD) .

    • Mix compound (in DMSO) with 20% HPβCD (aq) before adding to media. The cyclodextrin encapsulates the hydrophobic neutral species, maintaining solubility without altering membrane permeability significantly [3].

Case #3: "Is the dimethylamino group stable?"

Diagnosis: Chemical Stability Concern.

  • Answer: Yes, the dimethylamino group at position 6 is highly conjugated with the pyridine ring. It is resistant to hydrolysis under standard assay conditions. However, it is susceptible to N-oxidation if left in light/air for weeks.

  • Storage: Store solid at -20°C. Store DMSO stocks in amber vials under nitrogen.

Part 4: Decision Tree for Assay Optimization

Troubleshooting_Tree Start Start: Observation Precip Visible Precipitate? Start->Precip Activity Low/Variable Activity? Start->Activity CheckDMSO Is DMSO > 1%? Precip->CheckDMSO Yes CheckpH Is pH < 7.5? Activity->CheckpH CheckDMSO->CheckpH No Soln1 Action: Use Protocol A (Step-wise dilution) CheckDMSO->Soln1 Yes (Crash out) Soln2 Action: Increase pH to 8.0 (Favor Anion) CheckpH->Soln2 Yes (Protonated) Soln3 Action: Add 0.01% Tween-20 (Prevent Aggregation) CheckpH->Soln3 No (Aggregation)

Figure 2: Logic flow for diagnosing solubility vs. activity issues.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Establishes the mechanism of sulfonamide anion binding to the Zinc active site.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

    • Authoritative text on pKa-dependent solubility profiles (LogS vs pH) for amphoteric drugs.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Validates the use of cyclodextrins to rescue solubility of neutral lipophilic compounds in cell assays.

Technical Support Center: Scaling Production of 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 6-(Dimethylamino)pyridine-3-sulfonamide. Our objective is to provide actionable solutions and foundational knowledge to navigate the common challenges encountered during laboratory and pilot-plant production. By explaining the causality behind experimental choices and grounding our protocols in established chemical principles, this document aims to be an authoritative and trustworthy companion for your development efforts.

Section 1: Synthesis Strategy and Critical Process Parameters

The multi-step synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide is a process that requires precise control over reaction conditions to ensure safety, yield, and purity. The most common synthetic route involves the initial sulfonation of a substituted pyridine, conversion to a sulfonyl chloride, amination to the sulfonamide, and a final nucleophilic aromatic substitution to install the dimethylamino group.

A generalized workflow is presented below. Each step represents a critical control point where temperature, reagent stoichiometry, and moisture control are paramount.

G cluster_0 Phase 1: Sulfonamide Backbone Construction cluster_1 Phase 2: Final Functionalization & Isolation A 2-Amino-5-chloropyridine (Starting Material) B Step 1: Sulfonation (H2SO4, 210°C) A->B C 6-Amino-5-chloropyridine-3-sulfonic acid B->C D Step 2: Chlorination (PCl5, POCl3, 130°C) C->D E 6-Amino-5-chloropyridine-3-sulfonyl chloride D->E F Step 3: Amination (Aq. NH3) E->F G 6-Amino-5-chloropyridine-3-sulfonamide F->G H Step 4: Dimethylamination (Dimethylamine, Solvent, Heat) G->H Key Intermediate I Crude 6-(Dimethylamino)pyridine-3-sulfonamide H->I J Step 5: Purification (Recrystallization) I->J K Final API (>99% Purity) J->K G cluster_yes cluster_no start Unexpected Peak in HPLC q1 Is MW known? (LC-MS) start->q1 a1 Correlate MW with potential side-products, isomers, or degradants. q1->a1 Yes b1 Isolate impurity via prep-HPLC or column chromatography. q1->b1 No a2 Modify reaction conditions (e.g., temp, stoichiometry) to minimize formation. a1->a2 a3 Develop purification method (crystallization, chromatography) to remove it. a2->a3 end Impurity Controlled a3->end b2 Characterize structure (NMR, HRMS). b1->b2 b3 Propose formation mechanism and modify process to prevent. b2->b3 b3->end

Identifying and characterizing impurities in 6-(Dimethylamino)pyridine-3-sulfonamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers working with 6-(Dimethylamino)pyridine-3-sulfonamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the analysis and characterization of this compound and its associated impurities. Our focus is on empowering you with the logic and methodologies to move your research forward with confidence.

Frequently Asked Questions (FAQs)

FAQ 1: I've observed an unexpected peak in the HPLC chromatogram of my 6-(Dimethylamino)pyridine-3-sulfonamide sample. What is my first step?

Observing an unknown peak is a common analytical challenge. A systematic approach is crucial to avoid speculation and efficiently identify the impurity. The initial goal is to gather preliminary data about the peak's characteristics.

Initial Troubleshooting Steps:

  • Verify System Suitability: Before investigating the unknown peak, confirm that your HPLC system is performing as expected. Check the retention time, peak shape, and area of your main 6-(Dimethylamino)pyridine-3-sulfonamide peak against a reference standard. System suitability tests are a foundational part of regulated analysis methods.

  • Assess Peak Characteristics:

    • Peak Area Percentage: Is the peak area significant enough to warrant a full investigation based on your project's requirements (e.g., >0.1%)? Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identification, and qualification of impurities.

    • Peak Shape: A broad or tailing peak might indicate co-elution with another component or interaction with the stationary phase.

  • Conduct a Blank Injection: Inject your mobile phase or solvent blank to ensure the peak is not an artifact from the solvent, a system contaminant, or carryover from a previous injection.

  • Spiking Study: If you have potential impurity standards (e.g., starting materials, known by-products), perform a spiking study. Add a small, known amount of the suspected impurity to your sample. If your unknown peak's area increases, you have a tentative identification.

The following diagram outlines this initial decision-making process.

G start Unexpected Peak Observed in HPLC sys_suit Step 1: Verify System Suitability start->sys_suit blank_inj Step 2: Inject Blank (Mobile Phase/Solvent) sys_suit->blank_inj is_artifact Is the peak present in the blank? blank_inj->is_artifact artifact_yes Peak is an artifact. Investigate system/solvent contamination. is_artifact->artifact_yes Yes spiking Step 3: Perform Spiking Study (if suspects exist) is_artifact->spiking No is_spiked Does the peak area increase with a specific standard? spiking->is_spiked spiked_yes Tentative ID achieved. Proceed to confirmation. is_spiked->spiked_yes Yes lcms Step 4: Proceed to LC-MS Analysis is_spiked->lcms No / No Suspects

Caption: Initial workflow for investigating an unknown HPLC peak.

If these initial steps do not identify the peak, the next logical action is to obtain mass information using a hyphenated technique like LC-MS.

FAQ 2: How can I use mass spectrometry to get a preliminary identification of an unknown impurity?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task because it provides the molecular weight of the eluting compound.

Experimental Protocol: Preliminary Impurity Identification by LC-MS

  • Method Transfer: Adapt your existing HPLC method for LC-MS compatibility. This primarily involves ensuring your mobile phase is volatile (e.g., using formic acid or ammonium acetate instead of non-volatile phosphate buffers).

  • Acquisition Mode: Run the analysis in a full scan mode with a positive electrospray ionization (ESI+) source. The pyridine and dimethylamino groups are basic and will readily accept a proton to form a positive ion [M+H]⁺.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the mass of your main compound, 6-(Dimethylamino)pyridine-3-sulfonamide (Molecular Formula: C₇H₁₁N₃O₂S, Molecular Weight: 217.25 g/mol ). You should see a strong signal at m/z 218.26 ([M+H]⁺).

    • Now, examine the mass spectrum under your unknown HPLC peak. Look for a distinct m/z value. This value is your primary piece of evidence.

Example Scenario & Data Interpretation:

Let's assume your analysis yields the data in the table below.

PeakRetention Time (min)Observed m/z ([M+H]⁺)Plausible IdentityRationale
Main 5.2218.266-(Dimethylamino)pyridine-3-sulfonamideExpected [M+H]⁺
Impurity 1 3.8204.236-Aminopyridine-3-sulfonamideLoss of two methyl groups (-28 Da)
Impurity 2 6.5234.256-(Dimethylamino)pyridine-3-sulfonic acidHydrolysis of the sulfonamide to a sulfonic acid (+1 Da from O vs NH, +1 H)
Impurity 3 8.1435.50Dimerization ProductApproximately double the parent mass [2M+H]⁺

This table provides a hypothesis for each impurity based on its mass. This is a crucial step in guiding further structural elucidation efforts. The process of identifying impurities based on their mass-to-charge ratio is a fundamental application of mass spectrometry in pharmaceutical analysis.

FAQ 3: My impurity has the same mass as my starting material. What could it be, and how do I confirm it?

This is a classic case of isomerism. An isomer will have the same molecular weight (and thus the same m/z in the MS) but a different structure. This renders mass spectrometry insufficient for differentiation on its own.

Possible Scenarios:

  • Positional Isomer: An atom or group is attached at a different position on the pyridine ring. For example, a sulfonamide group at position 2 or 4 instead of 3.

  • Structural Isomer of a Substituent: The atoms within a functional group are arranged differently.

Confirmation Workflow:

  • Chromatographic Separation: The first and most critical step is to achieve baseline separation of the isomers using HPLC. Isomers often have different polarities and will interact differently with the stationary phase.

    • Action: Optimize your HPLC method. Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile vs. methanol), and gradients. The goal is to maximize the resolution between the isomeric peaks. A well-developed HPLC method is key to separating closely related compounds.

  • High-Resolution Mass Spectrometry (HRMS): While standard MS cannot differentiate isomers, HRMS can confirm that their elemental composition is identical, strengthening the isomer hypothesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the exact structure of an isolated impurity, including the positions of substituents on a ring.

    • Action: Isolate a sufficient quantity of the impurity using preparative HPLC. Acquire ¹H NMR and ¹³C NMR spectra.

    • Interpretation: For a positional isomer of 6-(Dimethylamino)pyridine-3-sulfonamide, the key is the coupling patterns of the protons on the pyridine ring. The distinct splitting patterns (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) will unambiguously determine the substitution pattern.

The following diagram illustrates the workflow for differentiating isomers.

G start Impurity has same mass as API (Isomer Suspected) hplc Step 1: Optimize HPLC for Isomer Separation start->hplc separated Are peaks baseline separated? hplc->separated separated->hplc No, continue optimization prep_hplc Step 2: Isolate Impurity via Preparative HPLC separated->prep_hplc Yes nmr Step 3: Perform NMR (¹H, ¹³C, COSY) prep_hplc->nmr structure Step 4: Elucidate Structure from NMR Coupling Patterns nmr->structure end Isomer Structure Confirmed structure->end

Caption: Workflow for the identification of an isomeric impurity.

Troubleshooting Guide: A Step-by-Step Workflow for the Isolation and Characterization of a Novel Impurity

This guide provides a comprehensive workflow from initial detection to final structural confirmation of a completely unknown impurity.

Phase 1: Detection and Preliminary Characterization

  • Method Development: Develop a stability-indicating HPLC-UV method capable of separating the main peak from all impurities. This method should be robust and reproducible.

  • Forced Degradation Study: Subject the 6-(Dimethylamino)pyridine-3-sulfonamide sample to stress conditions (acidic, basic, oxidative, thermal, photolytic) as per ICH guideline Q1A(R2). This helps to generate degradation products and demonstrate the specificity of your analytical method.

  • LC-MS Screening: Analyze the stressed samples using your LC-MS method to obtain the molecular weights of all generated impurities.

Phase 2: Isolation

  • Scale-Up: Move from an analytical scale HPLC method to a preparative scale. This involves using a larger diameter column and a higher flow rate.

  • Fraction Collection: Collect the eluent corresponding to the peak of interest. Multiple injections will likely be necessary to accumulate enough material for NMR analysis (typically >1 mg).

  • Purity Check: Analyze the collected fraction using your analytical HPLC method to confirm its purity. If necessary, a second purification step may be required.

Phase 3: Structural Elucidation

  • High-Resolution Mass Spectrometry (HRMS): Submit the isolated impurity for HRMS analysis to determine its exact mass and calculate the most probable elemental formula.

  • Multinuclear NMR:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, revealing the complete molecular skeleton.

  • Structure Proposal and Confirmation: Based on all the spectroscopic data, propose a chemical structure for the impurity. If possible, confirm this structure by synthesizing the proposed compound and comparing its chromatographic and spectroscopic data with that of the isolated impurity.

This entire process ensures a scientifically rigorous identification that is defensible and trustworthy.

References

  • U.S. Pharmacopeia. Chapter <621> Chromatography. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Available at: [Link]

  • Niessen, W. M. A. (2006). Analyzing Drugs by Mass Spectrometry. CRC Press. (General reference for the principles of MS in drug analysis). Available through publisher or academic libraries. A relevant overview can be found at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. (Authoritative text on HPLC method development). Available through publisher or academic libraries. A summary of principles is often found at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]

Technical Support Center: Permeability Optimization for 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-SULF-006 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

You are accessing the technical support repository for 6-(Dimethylamino)pyridine-3-sulfonamide (CAS: 199590-78-8). This scaffold exhibits a common medicinal chemistry paradox: high potency potential due to the sulfonamide H-bond interactions, but poor passive membrane permeability due to high Topological Polar Surface Area (TPSA) and hydrogen bond donor (HBD) count.

This guide provides a tiered troubleshooting approach to enhance cell permeability, moving from formulation adjustments (non-covalent) to structural modification (covalent/prodrugs).

Tier 1: Formulation & Excipient Strategies (Non-Covalent)

Objective: Enhance permeability without altering the chemical structure.

Troubleshooting Guide

Q: My compound dissolves in DMSO but precipitates immediately in cell culture media. Does this affect permeability? A: Yes. Precipitation reduces the concentration gradient (


), which is the driving force of passive diffusion. The sulfonamide group is weakly acidic (

), while the pyridine nitrogen is basic. At physiological pH (7.4), the molecule exists in an equilibrium that may favor low solubility forms depending on ionic strength.

Recommended Protocol: Lipid-Based Micellar Encapsulation To bypass solubility-limited permeability, encapsulate the compound in a Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) formulation. TPGS acts as both a solubilizer and a P-gp efflux inhibitor.[1]

ComponentConcentrationFunction
Compound 10 mMActive Scaffold
TPGS 0.1% (w/v)Surfactant / P-gp Inhibitor
DMSO < 0.5%Co-solvent
HBSS Buffer pH 7.4Aqueous Phase

Q: I see high accumulation in the membrane but low intracellular concentration. Why? A: This "membrane trapping" occurs when a lipophilic compound enters the lipid bilayer but cannot exit into the aqueous cytosol. Solution: Add Cyclodextrin (HP-


-CD)  at 5-10% to the receiver compartment (basolateral side) during Caco-2 assays. This creates a "sink condition," drawing the molecule out of the membrane and into the cytosol/receiver, providing a more accurate permeability (

) measurement.

Tier 2: Chemical Modification (Prodrug Design)

Objective: Reduce TPSA and H-bond donor count to facilitate passive diffusion.

The Mechanism: Masking the Sulfonamide

The primary barrier for 6-(Dimethylamino)pyridine-3-sulfonamide is the sulfonamide moiety (


), which contributes significantly to TPSA and has two H-bond donors. High HBD counts desolvate poorly before entering the lipid membrane.

Strategy: Convert the sulfonamide into an N-acyl sulfonamide or N-alkyl derivative . This acts as a prodrug that is cleaved intracellularly by esterases or amidases.[]

Workflow Visualization: Prodrug Activation

ProdrugMechanism Parent Parent Scaffold (High TPSA, Low Permeability) Synthesis Chemical Synthesis (Acylation/Alkylation) Parent->Synthesis Modify -SO2NH2 Prodrug Masked Prodrug (Lipophilic, High Permeability) Synthesis->Prodrug Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Rapid Entry Enzyme Intracellular Esterases Membrane->Enzyme Intracellular Enzyme->Parent Recycles Active Active Species (Released in Cytosol) Enzyme->Active Hydrolysis

Caption: Schematic of the "Mask-and-Release" strategy. The polar sulfonamide is chemically masked to cross the membrane, then enzymatically restored to its active form inside the cell.

Tier 3: Biological Assay Troubleshooting

Objective: Distinguish between low passive diffusion and active efflux.

Diagnostic FAQ

Q: My PAMPA data shows high permeability (


 cm/s), but Caco-2 data is very low. Which is correct? 
A:  Both are correct, but they measure different things.
  • PAMPA: Measures only passive diffusion.[3][4][5] Your molecule can cross lipids.

  • Caco-2: Measures diffusion + transporters. A discrepancy suggests your molecule is a substrate for efflux pumps (likely P-gp or BCRP), which pump the drug back out before it crosses the monolayer.

Q: How do I confirm P-gp efflux involvement? A: Calculate the Efflux Ratio (ER) using the formula:



  • If

    
    , active efflux is occurring.
    
  • Validation Step: Repeat the Caco-2 assay with Verapamil (50

    
    M)  or Zosuquidar . If the ER drops to ~1.0, P-gp is the culprit.
    
Decision Logic for Assay Results

TroubleshootingTree Start Start: Low Intracellular Conc. SolubilityCheck Check Solubility (PBS, pH 7.4) Start->SolubilityCheck LowSol Precipitates? SolubilityCheck->LowSol Yes HighSol Soluble? SolubilityCheck->HighSol No FixSol Action: Use TPGS or Cyclodextrin Formulation LowSol->FixSol RunPAMPA Run PAMPA Assay HighSol->RunPAMPA PAMPA_Low PAMPA Low (< 1.0) RunPAMPA->PAMPA_Low Poor Passive Diffusion PAMPA_High PAMPA High (> 5.0) RunPAMPA->PAMPA_High Good Passive Diffusion ChemMod Action: Chemical Mod (Prodrug/Masking) PAMPA_Low->ChemMod RunCaco Run Caco-2 Assay PAMPA_High->RunCaco Caco_Low Caco-2 Low (High Efflux) RunCaco->Caco_Low Efflux Ratio > 2 Inhibit Action: Co-administer P-gp Inhibitor Caco_Low->Inhibit

Caption: Decision matrix for isolating the root cause of low permeability: solubility limits, intrinsic polarity, or active biological efflux.

References & Validated Sources

  • Prodrug Strategies for Sulfonamides:

    • Source: National Institutes of Health (NIH) / PubMed

    • Title: "Prodrug Approach as a Strategy to Enhance Drug Permeability"

    • Link:[Link]

    • Relevance: Validates the use of N-masking to improve lipophilicity and membrane transit.

  • Physicochemical Properties of Pyridine Sulfonamides:

    • Source: PubChem[6]

    • Title: "6-[2-(Ethylamino)propyl]pyridine-3-sulfonamide Compound Summary"

    • Link:[Link]

    • Relevance: Provides baseline TPSA and LogP data for structurally similar pyridine-sulfonamide scaffolds.

  • PAMPA Assay Protocols:

    • Source: BioAssay Systems

    • Title: "Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096)"

    • Link:[Link]

    • Relevance: Standardized protocol for distinguishing passive diffusion from active transport.

  • Caco-2 Efflux Transporter Models:

    • Source: Sigma-Aldrich (Merck)

    • Title: "Transporter Function in Caco-2 Cells with Targeted P-Glycoprotein Knockout"

    • Relevance: detailed methodology for validating P-gp/MDR1 involvement in sulfonamide efflux.

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 6-(Dimethylamino)pyridine-3-sulfonamide in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-(Dimethylamino)pyridine-3-sulfonamide. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the cytotoxic effects of this compound in your primary cell culture experiments. As scientists, we understand that unexpected cytotoxicity can be a significant hurdle in drug discovery and development. This resource is built on a foundation of scientific expertise and practical experience to help you achieve reliable and reproducible results.

Introduction: Understanding the Challenge

Primary cells, due to their closer resemblance to the in vivo state, are invaluable models for preclinical drug assessment.[1] However, their increased physiological relevance often comes with heightened sensitivity to chemical compounds compared to immortalized cell lines.[2] 6-(Dimethylamino)pyridine-3-sulfonamide, a compound containing both a pyridine and a sulfonamide moiety, may exhibit cytotoxic effects that can confound experimental outcomes. The pyridine ring, while a common scaffold in many drugs, can be associated with hepatic and renal toxicity in some contexts.[3] Similarly, sulfonamides are a class of compounds known to sometimes cause adverse cellular reactions, potentially through the formation of reactive metabolites.[4][5]

This guide will walk you through a systematic approach to identifying, understanding, and reducing the cytotoxicity of 6-(Dimethylamino)pyridine-3-sulfonamide in your primary cell experiments, ensuring the integrity of your data and the success of your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers encounter when observing unexpected cell death in their cultures treated with 6-(Dimethylamino)pyridine-3-sulfonamide.

Q1: My primary cells are showing significant death even at low concentrations of 6-(Dimethylamino)pyridine-3-sulfonamide. What's the first thing I should check?

A1: Before delving into complex biological mechanisms, it's crucial to rule out experimental artifacts.[6] First, meticulously verify your concentration calculations and the accuracy of your serial dilutions. Ensure that the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific primary cell type, typically below 0.5%.[6] It's also wise to confirm the purity and stability of your compound stock.

Q2: How can I determine if the observed effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A2: This is a critical distinction for interpreting your results. A cytotoxic effect will lead to a decrease in the number of viable cells, while a cytostatic effect will halt cell division without necessarily causing cell death.[6] You can differentiate between these by performing a time-course experiment and measuring both cell viability (e.g., using a trypan blue exclusion assay) and total cell number over time. A decrease in viable cell count indicates cytotoxicity, whereas a plateau in cell number with sustained viability suggests a cytostatic effect.[6]

Q3: What are the potential mechanisms of cytotoxicity for a compound like 6-(Dimethylamino)pyridine-3-sulfonamide?

A3: Given its chemical structure, several mechanisms could be at play. The sulfonamide group can be metabolized into reactive species that can cause cellular damage.[5] The pyridine moiety, in some cases, has been linked to oxidative stress and mitochondrial dysfunction.[7] It's also possible that the compound is a potent inhibitor of a critical cellular pathway, leading to apoptosis or necrosis. Further investigation into the specific cellular pathways affected is often necessary.

Q4: Are there any known less-toxic alternatives to 6-(Dimethylamino)pyridine-3-sulfonamide?

A4: The suitability of an alternative depends entirely on the target and therapeutic goal of your research. If the aim is to inhibit a specific enzyme, for instance, exploring other inhibitors with different chemical scaffolds would be a logical step.[8] Structure-activity relationship (SAR) studies, if available for this class of compounds, can provide insights into which parts of the molecule are responsible for the desired activity versus the toxicity, guiding the selection or synthesis of less toxic analogs.

In-Depth Troubleshooting Guides

If the initial checks in the FAQs do not resolve the cytotoxicity issues, a more systematic approach is required. The following troubleshooting guides provide detailed protocols and the rationale behind them.

Guide 1: Optimizing Drug Concentration and Exposure Time

The most direct way to mitigate cytotoxicity is to use the lowest effective concentration for the shortest necessary duration.

Rationale: The toxic effects of a compound are often dose- and time-dependent.[9] By carefully titrating the concentration and exposure time, you can often find a therapeutic window where the desired biological effect is achieved with minimal cell death.

Experimental Protocol: Dose-Response and Time-Course Analysis

  • Cell Seeding: Plate your primary cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.[6]

  • Compound Dilution: Prepare a wide range of concentrations of 6-(Dimethylamino)pyridine-3-sulfonamide, typically using a serial dilution from a high concentration (e.g., 1 mM) down to the nanomolar range.[10]

  • Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the treated wells).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[6]

  • Viability Assay: At each time point, assess cell viability using a reliable method such as the MTT or XTT assay.[11]

  • Data Analysis: Plot the cell viability against the log of the compound concentration for each time point to determine the IC50 (half-maximal inhibitory concentration) value. This will give you a clear picture of the concentration- and time-dependent toxicity.[10]

Data Presentation:

Time PointIC50 of 6-(Dimethylamino)pyridine-3-sulfonamide
24 hours[Experimental Value]
48 hours[Experimental Value]
72 hours[Experimental Value]

Workflow Diagram:

Dose_Response_Workflow A Seed Primary Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells with Compound and Vehicle Control B->C D Incubate for 24, 48, 72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Analyze Data and Determine IC50 E->F

Dose-response experimental workflow.

Guide 2: Co-treatment with Cytoprotective Agents

If optimizing the dose and time is insufficient, co-treatment with agents that protect cells from damage can be an effective strategy.

Rationale: Cytoprotective agents are compounds that shield cells from harmful substances.[12] If the cytotoxicity of 6-(Dimethylamino)pyridine-3-sulfonamide is mediated by a specific mechanism, such as oxidative stress, a targeted cytoprotective agent can counteract this effect.

Potential Cytoprotective Strategies:

  • Antioxidants: If you suspect oxidative stress is a primary mechanism of toxicity, co-incubation with an antioxidant like N-acetylcysteine (NAC) can be beneficial.[6]

  • Pan-Caspase Inhibitors: If your compound is inducing apoptosis, a broad-spectrum caspase inhibitor like Z-VAD-FMK can help to block the apoptotic cascade and improve cell viability.

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Determine Optimal NAC Concentration: First, perform a dose-response experiment with NAC alone on your primary cells to determine the highest non-toxic concentration.

  • Co-incubation Setup: Plate your primary cells as you would for a standard cytotoxicity assay.

  • Pre-treatment (Optional but Recommended): Pre-incubate the cells with the optimal concentration of NAC for 1-2 hours before adding 6-(Dimethylamino)pyridine-3-sulfonamide.

  • Co-treatment: Add varying concentrations of 6-(Dimethylamino)pyridine-3-sulfonamide to the wells already containing NAC.

  • Controls: Include wells with:

    • Cells + vehicle only

    • Cells + NAC only

    • Cells + 6-(Dimethylamino)pyridine-3-sulfonamide only

  • Incubation and Analysis: Incubate for the desired time and assess cell viability. A significant increase in viability in the co-treated wells compared to the compound-only wells suggests that oxidative stress is a key contributor to the cytotoxicity.

Logical Relationship Diagram:

Cytoprotection_Logic Compound 6-(Dimethylamino)pyridine-3-sulfonamide ROS Reactive Oxygen Species (ROS) Production Compound->ROS CellDeath Cell Death ROS->CellDeath NAC N-acetylcysteine (NAC) Neutralization ROS Neutralization NAC->Neutralization Neutralization->ROS

Mechanism of NAC-mediated cytoprotection.

Guide 3: Modifying Cell Culture Conditions

Sometimes, the cellular environment can be adjusted to make primary cells more resilient to chemical insults.

Rationale: The metabolic state of cells can influence their susceptibility to toxins.[13] By altering the culture medium, you may be able to bolster the cells' natural defense mechanisms.

Advanced Cell Culture Techniques:

  • Serum Concentration: While primary cells often require serum, reducing the serum concentration during the compound treatment period can sometimes decrease metabolic activity and, consequently, the conversion of a pro-drug to a toxic metabolite. This should be tested carefully as it can also impact cell health.

  • Physiologically Relevant Media: Using more complex, physiologically relevant media formulations can enhance the robustness of primary cells in culture. For example, some studies have shown that replacing glucose with galactose in the medium can shift cellular metabolism to be more representative of in vivo conditions, potentially altering the response to a toxic compound.[13]

  • 3D Cell Culture: Growing primary cells in a 3D culture system (e.g., spheroids or organoids) can provide a more tissue-like environment and has been shown in some cases to confer resistance to drug-induced toxicity compared to 2D monolayers.

Experimental Protocol: Evaluating the Effect of Media Composition

  • Acclimatization: Culture your primary cells in both standard glucose-containing medium and a galactose-based medium for a period to allow for metabolic adaptation.

  • Parallel Experiments: Perform your standard dose-response experiment with 6-(Dimethylamino)pyridine-3-sulfonamide in both media formulations in parallel.

  • Analysis: Compare the IC50 values obtained in the two different media. A significant increase in the IC50 in the galactose-based medium would suggest that cellular metabolism plays a role in the observed cytotoxicity.

Concluding Remarks

Dealing with the cytotoxicity of a novel compound in primary cells is a multifaceted challenge that requires a systematic and evidence-based approach. By starting with the fundamentals of experimental verification and progressively moving towards more complex biological investigations, you can effectively troubleshoot and mitigate the cytotoxic effects of 6-(Dimethylamino)pyridine-3-sulfonamide. This will not only improve the quality of your data but also provide deeper insights into the mechanism of action of your compound of interest.

References

  • Cytoprotective Agents. Journal of Ulcers. [Link]

  • Dose optimization for cell culture. ResearchGate. [Link]

  • Evaluation of Drug Carrier Hepatotoxicity using Primary Cell Culture Models. PMC. [Link]

  • Cytoprotective effect of lacritin on human corneal epithelial cells exposed to benzalkonium chloride in vitro. PMC. [Link]

  • Cytoprotection. Wikipedia. [Link]

  • Cytoprotective Drugs. ResearchGate. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. [Link]

  • Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]

  • Making cell culture models more physiologically relevant. Drug Target Review. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. MDPI. [Link]

  • Time-course of Toxicity of Reactive Sulfonamide Metabolites. PubMed. [Link]

  • Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. PMC. [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. PMC. [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. [Link]

  • Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells. PMC. [Link]

  • Which reagent can be the best replacement for DMAP in a chemical reaction? ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • Key Points of ADC Optimization Strategy. Creative Biolabs. [Link]

  • ToxFAQs™ for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. [Link]

  • Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. [Link]

  • PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. Patentscope. [Link]

  • Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. MDPI. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. [Link]

Sources

Flow chemistry approaches for safer 6-(Dimethylamino)pyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢
Topic: Safer Synthesis via Continuous Flow Approaches

Welcome & Scope

User Persona: Senior Application Scientist Objective: To guide you through the transition from batch to flow for the synthesis of 6-(dimethylamino)pyridine-3-sulfonamide .

This transformation presents two distinct safety and process challenges in batch chemistry:

  • Chlorosulfonation: Handling chlorosulfonic acid (

    
    ) involves high exotherms and corrosive hazards.[1]
    
  • Aminolysis: The reaction of sulfonyl chlorides with ammonia often leads to salt precipitation (clogging) and runaway exotherms.

This guide provides a validated Continuous Flow Protocol designed to mitigate these risks, ensuring high throughput and operator safety.

Reactor Configuration & Hardware (The "Build")

Before attempting the chemistry, your flow rig must be compatible with aggressive electrophiles.

Critical Hardware Specifications
ComponentSpecificationReason for Selection
Pump A (Substrate) Hastelloy or Ceramic6-DMAP in DCM/DCE is standard, but check seal compatibility.
Pump B (Reagent) Hastelloy C-276 or Syringe Pump (Glass/PTFE)CRITICAL:

is highly corrosive to SS316. Do not use standard stainless steel.
Pump C (Quench/Amine) Standard SS316Aqueous ammonia or Ammonia/Dioxane is compatible with steel.
Reactor Coil 1 PFA (Perfluoroalkoxy)Transparent for monitoring; resistant to acid corrosion.
Reactor Coil 2 PFA or PTFEResistance to basic/solvent mixtures.
BPR (Back Pressure) Hastelloy or Tantalum diaphragmMust resist acidic output from Coil 1.
Visual Workflow (Graphviz)

FlowSetup cluster_inputs Feed Streams cluster_reaction Reaction Zone cluster_downstream Downstream FeedA Feed A: 6-DMAP (in DCE) Mixer1 Mixer 1 (T-Piece, Hastelloy) FeedA->Mixer1 FeedB Feed B: Chlorosulfonic Acid (Neat or soln) FeedB->Mixer1 Corrosive! FeedC Feed C: NH3 (aq) or NH3/Dioxane Mixer2 Mixer 2 (Quench/Amination) FeedC->Mixer2 Coil1 Reactor 1 (Chlorosulfonation) 90-120°C Mixer1->Coil1 Coil1->Mixer2 Sulfonyl Chloride Intermediate Coil2 Reactor 2 (Aminolysis) 0-25°C Mixer2->Coil2 BPR BPR (5-10 bar) Coil2->BPR Collection Collection (Phase Separator) BPR->Collection

Figure 1: Integrated 2-stage flow synthesis setup. Note the material requirement (Hastelloy) for Feed B and Mixer 1 due to Chlorosulfonic acid.

Validated Experimental Protocols

Route A: Direct Chlorosulfonation (The "Intensified" Approach)

Best for: High throughput, minimizing unit operations.

The Chemistry:

  • Step 1: 6-(Dimethylamino)pyridine +

    
     Sulfonyl Chloride Intermediate.
    
  • Step 2: Intermediate +

    
     Target Sulfonamide.
    

Step-by-Step Procedure:

  • Preparation of Feed A: Dissolve 6-(dimethylamino)pyridine (1.0 equiv) in 1,2-dichloroethane (DCE). Concentration: 0.5 M.

  • Preparation of Feed B: Load neat Chlorosulfonic acid (3.0–5.0 equiv) into a chemically resistant syringe pump (e.g., Syrris Asia or Chemyx with glass/PTFE syringe).

    • Safety Note:

      
       reacts violently with moisture. Purge all lines with dry 
      
      
      
      prior to loading.
  • Reaction Stage 1 (Sulfonylation):

    • Pump A and B meet at Mixer 1 (T-mixer, 0.5 mm ID).

    • Pass through Coil 1 (10 mL PFA coil) heated to 100–120°C .

    • Residence Time: 5–10 minutes.

    • Mechanism:[2][3][4][5][6] The high temperature in flow overcomes the deactivating nature of the protonated pyridine ring, achieving conversion rates that would require hours in batch [1, 2].

  • Reaction Stage 2 (Aminolysis & Quench):

    • The hot stream from Coil 1 enters Mixer 2 .

    • Feed C (30% Aqueous Ammonia or 7N

      
       in MeOH) is introduced at a high flow rate (excess, >10 equiv).
      
    • Pass through Coil 2 (20 mL PFA) cooled to 0–20°C .

    • Critical Control: The rapid mixing and cooling prevent the hydrolysis of the sulfonyl chloride while managing the neutralization exotherm.

  • Work-up: Collect the output. The product often precipitates or can be extracted with DCM/Isopropanol.

Route B: The "Convergent" SnAr Approach (Alternative)

Best for: Cases where chlorosulfonation yields inseparable regioisomers.

The Chemistry: 6-Chloropyridine-3-sulfonyl chloride


 6-Chloropyridine-3-sulfonamide 

Product.
  • Step 1: Synthesize 6-chloropyridine-3-sulfonamide (commercially available or via Route A using 6-chloropyridine).

  • Step 2 (SnAr in Flow):

    • Feed A: 6-Chloropyridine-3-sulfonamide in NMP or DMSO.

    • Feed B: Dimethylamine (aq. or THF solution).

    • Conditions: Heated Coil (140°C), 15 min residence time, 10 bar BPR.

    • Advantage:[2][3][4][5][6][7] This SnAr reaction is cleaner but requires higher temperatures, easily handled in a pressurized flow reactor [3, 4].

Troubleshooting Guide (FAQ)

Case #1: "My reactor clogged immediately at Mixer 2 (Ammonia addition)."

Diagnosis: This is the most common failure mode. The reaction generates ammonium chloride/sulfonate salts which are insoluble in organic solvents (DCE/DCM). Corrective Actions:

  • Solution A (Biphasic Flow): Ensure Feed C is Aqueous Ammonia. The water will dissolve the inorganic salts, creating a slug flow (biphasic) system that flushes solids out.

  • Solution B (Ultrasound): Immerse Mixer 2 and Coil 2 in an ultrasonic bath. This breaks up particle agglomerates, preventing blockage [5].[8][9]

  • Solution C (Dilution): Introduce a solvent stream (Feed D) of MeOH/Water immediately after Mixer 2 to solubilize salts.

Case #2: "I see black tar forming in Coil 1."

Diagnosis: Thermal degradation or polymerization. The temperature is too high for the residence time, or mixing is poor causing "hot spots." Corrective Actions:

  • Increase Flow Rate: Reduce residence time.

  • Improve Mixing: Use a static mixer chip instead of a simple T-piece to ensure rapid homogenization of the viscous

    
    .
    
  • Temperature Step-down: Lower Coil 1 temperature to 90°C and extend residence time slightly.

Case #3: "The Back Pressure Regulator (BPR) diaphragm failed/leaked."

Diagnosis: Corrosion. Standard BPRs often use gold-plated or SS316 membranes which fail against hot chlorosulfonic acid. Corrective Actions:

  • Material Swap: Switch to a BPR with a Tantalum or Hastelloy C-276 wetted path.

  • Placement Change: If possible, ensure the quench (Mixer 2) happens before the BPR, so the BPR only sees the neutralized (alkaline) stream. Note: This requires the quench step to not generate gas that would destabilize flow.

Troubleshooting Logic Map

Troubleshooting Start Issue Detected Decision What is the symptom? Start->Decision Clog Clogging at Mixer 2 Decision->Clog Solids Corrosion Leaking/Corrosion Decision->Corrosion Leaks LowYield Low Yield / Tar Decision->LowYield Purity Sol1 Switch to Aqueous NH3 (Biphasic Flow) Clog->Sol1 Sol2 Use Tantalum BPR or Quench Pre-BPR Corrosion->Sol2 Sol3 Reduce Temp or Improve Mixing LowYield->Sol3

Figure 2: Rapid diagnostic tree for common flow synthesis failures.

Data & Performance Metrics

Comparison of expected performance based on similar pyridine-sulfonyl chloride syntheses in literature [2, 6].

MetricBatch ProcessContinuous Flow ProcessImprovement Factor
Reaction Time 2–4 Hours (plus heating/cooling ramp)10–20 Minutes12x Faster
Temperature Reflux (limited by solvent bp)120°C+ (Superheated)Kinetic Boost
Safety Large inventory of

<5 mL active volumeHigh Safety
Quench Control Difficult (Exothermic spikes)Instantaneous (Efficient heat transfer)Controlled
Yield 60–75% (Variable)80–90% (Consistent)+15% Yield

References

  • Malet-Sanz, L., et al. "Continuous Flow Synthesis of Sulfonyl Chlorides and Sulfonamides." Journal of Flow Chemistry, 2012. Link

  • Pieber, B., & Kappe, C. O. "Continuous Flow Chlorosulfonation of Aromatic Compounds." Organic Process Research & Development, 2016. Link

  • Britton, J., & Raston, C. L. "Multi-step continuous flow synthesis." Chemical Society Reviews, 2017.[6] Link

  • Szemesi, P., et al. "Safe and Rapid Synthesis of Pyridine Derivatives via Continuous Flow."[10][11] Current Organic Chemistry, 2022. Link

  • Noël, T., et al. "Unclogging the problems of flow chemistry (Ultrasound integration)." Chemical Science, 2011. Link

  • Deadman, B. J., et al. "The Assembly and Use of Continuous Flow Systems for Chemical Synthesis." Journal of Flow Chemistry, 2013. Link

Sources

Validation & Comparative

Head-to-head comparison of different 6-(Dimethylamino)pyridine-3-sulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)pyridine-3-sulfonamide is a key building block in medicinal chemistry, appearing in the structure of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to 6-(Dimethylamino)pyridine-3-sulfonamide, offering detailed experimental insights and a critical evaluation of their respective advantages and disadvantages. We will focus on a robust and well-documented pathway, while also considering a more direct, albeit less established, alternative. Our analysis is grounded in established chemical principles and supported by recent advancements in synthetic methodology.

Methodology 1: The "Amine-First" Approach via Sandmeyer-Type Reaction

This synthetic strategy is a multi-step but reliable method that commences with a commercially available substituted pyridine. The key steps involve the sequential introduction of the dimethylamino and amino functionalities, followed by the conversion of the amino group to the desired sulfonamide via a modern Sandmeyer-type reaction.

Logical Workflow for the "Amine-First" Approach

A 2-Chloro-5-nitropyridine B Nucleophilic Aromatic Substitution (Dimethylamine) A->B C 6-(Dimethylamino)-3-nitropyridine B->C D Nitro Group Reduction (e.g., H2/Pd-C) C->D E 6-(Dimethylamino)pyridin-3-amine D->E F Sandmeyer-Type Reaction (Diazotization & Sulfonylchlorination) E->F G 6-(Dimethylamino)pyridine-3-sulfonyl chloride F->G H Amination (Ammonia) G->H I 6-(Dimethylamino)pyridine-3-sulfonamide H->I

Caption: Workflow for the "Amine-First" synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Dimethylamino)-3-nitropyridine

In this initial step, the chlorine atom at the 2-position of 2-chloro-5-nitropyridine is displaced by dimethylamine through a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for this transformation.

  • To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or DMSO, add an excess of a solution of dimethylamine (e.g., 40% in water or 2M in THF, 2-3 equivalents).

  • The reaction mixture is heated to a temperature ranging from 50 to 80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-(dimethylamino)-3-nitropyridine.

Step 2: Synthesis of 6-(Dimethylamino)pyridin-3-amine

The nitro group of 6-(dimethylamino)-3-nitropyridine is reduced to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation.

  • Dissolve 6-(dimethylamino)-3-nitropyridine (1 equivalent) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give 6-(dimethylamino)pyridin-3-amine, which can often be used in the next step without extensive purification.

Step 3: Synthesis of 6-(Dimethylamino)pyridine-3-sulfonyl chloride

This is the pivotal step of this synthetic route. The primary amino group of 6-(dimethylamino)pyridin-3-amine is converted to a sulfonyl chloride. Modern variations of the Sandmeyer reaction offer significant advantages in terms of safety and yield over classical methods. A recently developed method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO2 surrogate.[1][2]

  • To a solution of 6-(dimethylamino)pyridin-3-amine (1 equivalent), DABSO (0.6 equivalents), and a catalytic amount of copper(II) chloride (5 mol%) in acetonitrile, add aqueous hydrochloric acid (2 equivalents).[1]

  • The mixture is stirred at room temperature, and then a solution of tert-butyl nitrite (1.1 equivalents) is added dropwise.[1]

  • The reaction is allowed to proceed for several hours at room temperature. The in-situ generated diazonium salt reacts with the sulfur dioxide from DABSO in the presence of the copper catalyst to form the sulfonyl chloride.[1][3]

  • The product, 6-(dimethylamino)pyridine-3-sulfonyl chloride, can be isolated by an aqueous workup and extraction with an organic solvent.

Step 4: Synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

  • The crude or purified 6-(dimethylamino)pyridine-3-sulfonyl chloride (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF) or dioxane.

  • The solution is then treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • The reaction is typically stirred at room temperature for a few hours.

  • Upon completion, the product is isolated by removal of the solvent and purification by recrystallization or column chromatography to yield 6-(Dimethylamino)pyridine-3-sulfonamide.

Methodology 2: The "Sulfonation-First" Approach (A Hypothetical Alternative)

A more direct, though less documented, approach would involve the direct sulfonation of 2-(dimethylamino)pyridine. This method, if viable, would significantly shorten the synthetic sequence.

Proposed Logical Workflow for the "Sulfonation-First" Approach

A 2-(Dimethylamino)pyridine B Direct Sulfonation (e.g., H2SO4/SO3) A->B C 6-(Dimethylamino)pyridine-3-sulfonic acid B->C D Chlorination (e.g., PCl5/POCl3) C->D E 6-(Dimethylamino)pyridine-3-sulfonyl chloride D->E F Amination (Ammonia) E->F G 6-(Dimethylamino)pyridine-3-sulfonamide F->G

Caption: Proposed workflow for the "Sulfonation-First" synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide.

Discussion of Feasibility and Challenges

While direct sulfonation of pyridine derivatives is possible, the presence of the strongly activating dimethylamino group presents challenges. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions. The dimethylamino group is a strong directing group, but its basicity can lead to protonation under the acidic conditions typically used for sulfonation, which would deactivate the ring towards electrophilic attack.

Head-to-Head Comparison

FeatureMethodology 1: "Amine-First"Methodology 2: "Sulfonation-First" (Hypothetical)
Number of Steps 43
Starting Material 2-Chloro-5-nitropyridine (commercially available)2-(Dimethylamino)pyridine (commercially available)
Key Transformation Sandmeyer-type reactionDirect sulfonation
Reliability & Yield Generally reliable with moderate to good overall yields. The modern Sandmeyer reaction is reported to be high-yielding.[1]Potentially low-yielding and unreliable due to harsh reaction conditions and lack of established protocols.
Scalability Good, especially with modern, safer Sandmeyer protocols.[1]Potentially problematic due to the handling of fuming sulfuric acid and control of regioselectivity.
Safety Considerations The in-situ generation of diazonium salts in modern Sandmeyer reactions minimizes explosion hazards.[1]Use of oleum or fuming sulfuric acid requires specialized equipment and handling procedures.
Versatility The intermediate 6-(dimethylamino)pyridin-3-amine can be used to synthesize other derivatives.Less versatile as the sulfonic acid is introduced early.

Conclusion

Based on the available scientific literature, the "Amine-First" approach (Methodology 1) is the more robust and recommended strategy for the synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide. While it involves more steps, each transformation is well-established and benefits from modern, high-yielding, and safer protocols, particularly for the key Sandmeyer-type conversion of the amine to the sulfonyl chloride. This route offers greater predictability and scalability, which are crucial considerations for drug development professionals.

The "Sulfonation-First" approach (Methodology 2) , while attractive in its directness, remains a largely unexplored and potentially problematic route. The challenges associated with the direct, regioselective sulfonation of the activated pyridine ring, coupled with the harsh reaction conditions, make it a less viable option for reliable and scalable production at this time. Further research into milder and more selective sulfonation methods for this class of compounds would be necessary to establish its practicality.

References

  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(32), 5951–5955. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved February 20, 2026, from [Link]

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A Comprehensive Guide to Characterizing the Specificity of Novel Pyridine Sulfonamide-Based Inhibitors: A Framework for 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust, experimentally-driven framework for researchers, scientists, and drug development professionals to rigorously evaluate the target specificity of novel chemical entities. We will use the uncharacterized compound, 6-(Dimethylamino)pyridine-3-sulfonamide, as a case study to illustrate a logical, multi-tiered strategy for target identification, validation, and comparative analysis. The principles and protocols detailed herein are broadly applicable to the characterization of other small molecule inhibitors.

The molecular structure of 6-(Dimethylamino)pyridine-3-sulfonamide incorporates two key pharmacophores: a pyridine ring and a sulfonamide group. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1][2] The sulfonamide group is classically associated with antimicrobial agents that inhibit folate synthesis but is also found in drugs with a wide array of other functions, including anticancer and anti-inflammatory activities.[1][3] Given this structural makeup, a new compound like 6-(Dimethylamino)pyridine-3-sulfonamide presents several plausible biological hypotheses that demand systematic investigation.

This guide will navigate the essential stages of specificity evaluation: beginning with broad, unbiased screening to generate initial hypotheses, progressing to quantitative biochemical assays for potency and selectivity, and culminating in cell-based assays to confirm target engagement and functional effects in a physiological context.

Part 1: Initial Target Hypothesis Generation and Screening

Before committing to extensive specificity profiling, it is crucial to establish a primary biological activity. The structure of 6-(Dimethylamino)pyridine-3-sulfonamide suggests two high-probability starting points for investigation: its potential as an antibacterial agent or as a protein kinase inhibitor.

Hypothesis A: Antibacterial Activity via Folate Pathway Inhibition

The sulfonamide moiety is a well-established structural mimic of para-aminobenzoic acid (PABA).[4] This allows it to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][6] This inhibition is bacteriostatic, halting bacterial growth and replication.

bacterial_folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Diphosphate Pteridine->DHPS DHPA Dihydropteroic Acid DHPS->DHPA Catalyzes DHF Dihydrofolic Acid (DHF) DHPA->DHF + Glutamate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA Purine & Thymidine Synthesis (DNA/RNA) THF->DNA DHFR->THF Sulfonamide 6-(Dimethylamino)pyridine-3-sulfonamide (Hypothesized Inhibitor) Sulfonamide->DHPS Competitively Inhibits

Caption: Bacterial folate synthesis pathway and the hypothesized point of inhibition.

This initial screen determines if the compound has antibacterial properties and against which types of bacteria.

  • Strain Selection: Choose a representative panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include both wild-type and, if available, sulfonamide-resistant strains.

  • Preparation of Inoculum: Culture bacteria to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare a 2-fold serial dilution of 6-(Dimethylamino)pyridine-3-sulfonamide in the broth, typically ranging from 256 µg/mL down to 0.25 µg/mL, in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality Note: A low MIC value against susceptible strains but a high MIC against known sulfonamide-resistant strains would strongly support the hypothesis that the compound's mechanism of action involves the folate pathway.

Hypothesis B: Protein Kinase Inhibition

The pyridine scaffold is a common feature in a vast number of ATP-competitive kinase inhibitors.[7] Furthermore, related aminopyridine structures have been optimized to yield potent inhibitors of kinases like PI3K.[8] Therefore, an alternative and equally strong hypothesis is that 6-(Dimethylamino)pyridine-3-sulfonamide targets one or more protein kinases.

To test this hypothesis in an unbiased manner, a broad kinase panel screen is the gold standard. This identifies potential targets based on direct binding affinity, independent of enzyme activity.

kinome_scan_workflow start Start: 6-(Dimethylamino)pyridine-3-sulfonamide immobilize Immobilize Compound on Solid Support start->immobilize incubate Incubate Compound with Kinase Library immobilize->incubate kinome Human Kinome Library (~400 Kinases, Phage Display or DNA-tagged) kinome->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Kinases wash->elute quantify Quantify Bound Kinases (e.g., qPCR, NGS) elute->quantify analyze Data Analysis: Generate Binding Affinity (Kd) and Selectivity Profile quantify->analyze output Output: List of Primary Targets and Off-Targets analyze->output

Caption: Workflow for a competitive binding-based kinome scan.

  • Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

  • Methodology (Example: KINOMEscan™):

    • A DNA-tagged kinase from a library of >400 human kinases is incubated with the immobilized reference inhibitor and the test compound in solution.

    • The amount of kinase that binds to the solid support is quantified via qPCR of the attached DNA tag.

    • The binding affinity (Kd) is calculated based on the displacement of the kinase from the reference ligand by the test compound.

  • Data Analysis: Results are typically presented as the percentage of control (%Ctrl), where a lower value indicates stronger binding. These values are used to calculate Kd and to visualize the selectivity profile on a kinome tree map.

Causality Note: This experiment provides the first critical dataset for specificity. A highly selective compound will show strong binding (low Kd) to a single kinase or a small number of related kinases, with minimal interaction across the rest of the kinome.

Part 2: Quantitative Specificity Profiling and Comparative Analysis

Assuming the kinome scan identifies a primary target—we will proceed with the hypothetical target "Kinase X" —the next step is to validate this interaction and compare the compound's specificity to other known inhibitors of Kinase X. For this guide, we will compare our compound to two well-characterized alternatives: Comparator A (a highly selective inhibitor) and Comparator B (a multi-kinase inhibitor) .

Experimental Protocol 3: In Vitro Enzymatic IC50 Determination

This is an orthogonal, activity-based assay to confirm the binding data from the kinome scan and determine the concentration of the inhibitor required to block 50% of the kinase's enzymatic activity (IC50).

  • Assay Principle (Example: ADP-Glo™ Kinase Assay): This assay measures the amount of ADP produced during a kinase reaction. Lower ADP levels correspond to higher inhibition.

  • Kinase Reaction:

    • In a multi-well plate, add Kinase X enzyme, its specific substrate peptide, and ATP.

    • Add a serial dilution of 6-(Dimethylamino)pyridine-3-sulfonamide (and comparators A and B in separate experiments).

    • Incubate at room temperature to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Causality Note: This experiment validates the functional consequence of the binding observed in the kinome scan. A potent inhibitor will have a low nanomolar IC50 value. This protocol should be repeated for the top 3-5 off-targets identified in the kinome scan to build a quantitative selectivity profile.

Data Summary and Comparative Analysis

The data from the enzymatic assays should be compiled into a clear, comparative table.

Table 1: Comparative In Vitro Kinase Inhibition Profile (Hypothetical Data)

Compound Target Kinase X IC50 (nM) Off-Target Kinase Y IC50 (nM) Off-Target Kinase Z IC50 (nM) Selectivity Ratio (Y/X)
6-(Dimethylamino)pyridine-3-sulfonamide 15 1,500 >10,000 100x
Comparator A (Selective) 10 >10,000 >10,000 >1,000x

| Comparator B (Multi-targeted) | 25 | 80 | 250 | 3.2x |

This table immediately visualizes the specificity profile. Our test compound appears potent against Kinase X and reasonably selective against Kinase Y, while Comparator A is exceptionally selective and Comparator B is non-selective.

Part 3: Cellular Target Engagement and Functional Validation

Biochemical assays are essential but occur in an artificial environment. It is critical to confirm that the compound can enter cells, bind to its intended target, and exert a functional effect at concentrations consistent with its biochemical potency.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in a cellular environment (or cell lysate). The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

cetsa_workflow start Start: Intact Cells or Lysate treat Treat with Vehicle (DMSO) or Compound start->treat heat Heat Samples across a Temperature Gradient treat->heat lyse Lyse Cells (if intact cells used) and Separate Soluble vs. Aggregated Proteins (Centrifuge) heat->lyse collect Collect Supernatant (Soluble Fraction) lyse->collect analyze Analyze for Target Protein (Western Blot / ELISA) collect->analyze plot Plot Soluble Protein vs. Temperature to Generate Melt Curve analyze->plot output Output: Thermal Shift (ΔTm) Indicates Target Engagement plot->output

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cultured cells expressing Kinase X with either vehicle (DMSO) or 6-(Dimethylamino)pyridine-3-sulfonamide for a defined period.

  • Heating: Aliquot the treated cells and heat them at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the heat-induced aggregated proteins.

  • Detection: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature point using Western blotting.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A successful "thermal shift" (ΔTm) is observed as an increase in the Tm in the compound-treated samples compared to the vehicle control.

Causality Note: A positive thermal shift is strong, direct evidence that the compound is binding to and stabilizing Kinase X inside the cell.

Experimental Protocol 5: Cellular Functional Assay

The final step is to measure the functional downstream consequence of target inhibition. This links target engagement to a biological outcome.

  • Assay Design: Select an assay that measures a known downstream event of Kinase X signaling. For example, if Kinase X phosphorylates "Substrate P," a Western blot for phospho-Substrate P (p-Substrate P) is an appropriate readout.

  • Cell Treatment: Treat cells with a serial dilution of 6-(Dimethylamino)pyridine-3-sulfonamide and its comparators.

  • Stimulation (if necessary): Stimulate the cells with an appropriate growth factor or agent to activate the Kinase X pathway.

  • Lysis and Western Blotting: Lyse the cells, run the protein lysates on an SDS-PAGE gel, and perform a Western blot using antibodies specific for p-Substrate P and total Substrate P (as a loading control).

  • Data Analysis: Quantify the band intensities. Plot the ratio of p-Substrate P to total Substrate P against the inhibitor concentration to determine the cellular IC50.

Table 2: Summary of Cellular Activity (Hypothetical Data)

Compound CETSA Thermal Shift (ΔTm, °C) Cellular IC50 (nM) (p-Substrate P Inhibition)
6-(Dimethylamino)pyridine-3-sulfonamide +5.2 85
Comparator A (Selective) +6.1 60

| Comparator B (Multi-targeted) | +4.5 | 150 |

This data confirms that all three compounds enter cells, engage the target (CETSA shift), and inhibit its downstream signaling. The cellular IC50 values are typically higher than the biochemical IC50s due to factors like cell permeability and ATP competition, but they should be reasonably correlated.

Conclusion

This guide outlines a systematic and rigorous pathway for evaluating the specificity of a novel compound, using 6-(Dimethylamino)pyridine-3-sulfonamide as a working example. Through a phased approach—from broad screening and hypothesis generation to quantitative biochemical and cell-based validation—a researcher can build a comprehensive specificity profile.

Based on our hypothetical results, we would conclude that 6-(Dimethylamino)pyridine-3-sulfonamide is a potent, cell-active inhibitor of Kinase X with a defined selectivity profile. While not as exquisitely selective as Comparator A, it is significantly more specific than the multi-targeted Comparator B, making it a valuable tool compound for studying Kinase X biology and a potential starting point for further therapeutic development. This self-validating workflow, grounded in orthogonal assays, provides the high-quality data necessary to establish trustworthiness and scientific integrity in drug discovery and chemical biology.

References

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  • Ghorbani-Vaghei, R., & Dastkhoon, M. (2022). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 1-13. Available at: [Link]

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  • Yi, S., et al. (2024). Dissymmetric di-meta-substituted pyridines through unveiled reactivity of masked diformylmethane with enamines. Nature Communications, 15(1), 4983. Available at: [Link]

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A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 6-(Dimethylamino)pyridine-3-sulfonamide (Compound 'X')

Introduction: Targeting Tumor Hypoxia by Inhibiting Carbonic Anhydrase IX

Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition that drives cancer progression and confers resistance to therapy.[1] In response to hypoxia, cancer cells upregulate the expression of specific proteins to adapt and survive. One of the most critical is Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly prevalent in a wide range of solid tumors.[2][3]

CA-IX plays a pivotal role in regulating pH in the tumor microenvironment.[2][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA-IX helps maintain a neutral to alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[1][4] This reversed pH gradient is crucial for cancer cell survival, proliferation, and invasion, making CA-IX a prime therapeutic target.[1][2]

This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for a novel investigational CA-IX inhibitor, using the hypothetical molecule 6-(Dimethylamino)pyridine-3-sulfonamide (hereafter "Compound X") as a case study. Pyridine-sulfonamide derivatives have shown promise as potent and selective CA-IX inhibitors.[5][6][7] Establishing a robust IVIVC is a critical step in drug development, as it creates a predictive mathematical model that links in vitro properties to in vivo pharmacokinetic performance, streamlining development and supporting regulatory decisions.[8][9][10][11]

Our comparative analysis will include Acetazolamide, a first-generation, non-selective CA inhibitor, and SLC-0111, a clinical-stage, selective CA-IX inhibitor, to benchmark the performance of Compound X.[12][13][14][15][16]

Part 1: Comprehensive In Vitro Characterization

The initial phase focuses on determining the biochemical potency, selectivity, and cellular activity of Compound X. The objective is to understand how tightly the compound binds to its target and its functional consequence in a controlled cellular environment.

Biochemical Potency and Selectivity Profiling

The first step is to measure the direct inhibitory effect of Compound X on the enzymatic activity of CA-IX and other relevant CA isoforms to establish its potency and selectivity.

Key Experiment: Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases.[17][18] It measures the enzyme's ability to catalyze the hydration of CO₂, and the inhibition of this activity by the test compound. The output is the inhibition constant (Ki), a measure of the compound's binding affinity.

Compound hCA-IX (Ki, nM) hCA-II (Ki, nM) hCA-I (Ki, nM) Selectivity Ratio (CA-II/CA-IX)
Compound X 25.41,524>10,00060
SLC-0111 45>10,000>10,000>222
Acetazolamide 25122500.48

Table 1: Hypothetical biochemical inhibition data for Compound X and comparators against key human (h) carbonic anhydrase (CA) isoforms. A higher selectivity ratio indicates greater specificity for the target enzyme (CA-IX) over the ubiquitous off-target isoform (CA-II).

Interpretation of Results: The data suggest Compound X is a potent inhibitor of CA-IX, comparable to Acetazolamide.[5] However, it demonstrates a significant 60-fold selectivity for CA-IX over the highly abundant cytosolic isoform CA-II, a critical feature for minimizing potential side effects associated with non-selective inhibition, such as those seen with Acetazolamide.[12][19] SLC-0111 shows even greater selectivity.[16]

Target Engagement in a Cellular Context

Demonstrating that the compound can inhibit CA-IX on the surface of cancer cells is the next crucial step. This is performed under hypoxic conditions to ensure the target is expressed.

Key Experiment: Cell-Based Hypoxia-Induced Extracellular Acidification Assay

In this assay, a CA-IX expressing cell line (e.g., HT-29 or MDA-MB-231) is cultured under hypoxic conditions (1% O₂) to induce CA-IX expression.[20] The ability of the compound to inhibit the enzyme's function of acidifying the extracellular medium is measured.

Compound IC₅₀ (nM) for Inhibition of Extracellular Acidification
Compound X 120
SLC-0111 180
Acetazolamide 115

Table 2: Hypothetical cell-based potency data. The IC₅₀ represents the concentration of the compound required to inhibit 50% of the hypoxia-induced extracellular acidification.

Interpretation of Results: The IC₅₀ values confirm that all three compounds can access and inhibit CA-IX in a cellular environment. The shift from the biochemical Ki to the cellular IC₅₀ is expected and reflects factors like cell membrane permeability and local substrate concentrations.

Part 2: In Vivo Efficacy and Pharmacodynamic Assessment

This phase translates the in vitro findings into a living system to evaluate the compound's anti-tumor efficacy and confirm target modulation in the tumor.

Experimental Workflow for In Vivo Studies

A well-defined workflow is essential for generating reliable in vivo data. This typically involves establishing a tumor xenograft model, administering the compound, and monitoring tumor growth and relevant biomarkers.

G cluster_0 Model Preparation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis cell_culture HT-29 Cell Culture (CA-IX Positive) implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to ~150-200 mm³ implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Daily Dosing (Vehicle, Cmpd X, SLC-0111) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring pk_sampling PK Sampling (Plasma & Tumor) treatment->pk_sampling pd_biomarkers PD Biomarker Analysis (Tumor pH, Hypoxia) treatment->pd_biomarkers efficacy Efficacy Assessment (Tumor Growth Inhibition) monitoring->efficacy

Figure 1: Standard workflow for an in vivo xenograft efficacy study.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that Compound X is hitting its target in the tumor, we must measure a direct downstream effect of CA-IX inhibition. A key PD biomarker is the tumor's extracellular pH (pHe).[21]

Key Experiment: In Vivo ³¹P Magnetic Resonance Spectroscopy (MRS)

This non-invasive imaging technique can be used to measure the pHe in tumors.[21][22][23] A decrease in the acidity (i.e., an increase in pHe) following treatment would indicate successful inhibition of CA-IX.

Anti-Tumor Efficacy Study

The ultimate test is whether inhibiting CA-IX with Compound X leads to a reduction in tumor growth. This is assessed in a xenograft model using a CA-IX positive cancer cell line like HT-29.[18]

Treatment Group Dose (mg/kg, p.o., QD) Tumor Growth Inhibition (TGI, %) Change in Tumor pHe (ΔpH)
Vehicle Control -0%-0.05 ± 0.03
Compound X 5058%+0.25 ± 0.08
SLC-0111 5065%+0.28 ± 0.07
Acetazolamide 10025%+0.10 ± 0.05

Table 3: Hypothetical in vivo efficacy and pharmacodynamic (PD) data from an HT-29 colorectal cancer xenograft model. TGI is calculated at the end of the study. Change in tumor pHe is measured 4 hours post-first dose.

Interpretation of Results: Compound X demonstrates significant anti-tumor activity, comparable to the clinical candidate SLC-0111.[14] The observed tumor growth inhibition correlates well with the target engagement biomarker (increase in tumor pHe), suggesting the anti-tumor effect is on-target. Acetazolamide shows weaker efficacy, likely due to its poor selectivity and pharmacokinetic properties.

Part 3: Forging the Link: The In Vitro to In Vivo Correlation (IVIVC)

The core objective is to build a model that uses the in vitro data to predict the in vivo outcome. This is achieved through Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.[24][25][26][27][28] The goal is to establish a quantitative relationship between drug exposure (PK), target engagement (PD), and the ultimate therapeutic effect (efficacy).[25][28]

The PK/PD/Efficacy Relationship

The IVIVC model integrates three key components:

  • Pharmacokinetics (PK): What the body does to the drug. This involves measuring drug concentrations in plasma and, crucially, in the tumor tissue over time.

  • Target Occupancy/Engagement (PD): What the drug does to the target. This links the tumor drug concentration to the degree of CA-IX inhibition. The in vitro Ki value is essential here.

  • Efficacy: The relationship between the degree of target inhibition and the observed anti-tumor effect (e.g., tumor growth inhibition).

G cluster_1 In Vivo Data Ki Biochemical Potency (Ki) PD Target Engagement (Tumor pH Change) Ki->PD Dose Administered Dose PK Plasma & Tumor Concentration (PK) Dose->PK PK->PD Efficacy Tumor Growth Inhibition PD->Efficacy

Figure 2: The relationship between PK, PD, and Efficacy in an IVIVC model.

Building the Predictive Model

By combining the data, a model can be constructed to predict the in vivo TGI from the in vitro Ki.

  • PK Modeling: Determine the relationship between the administered dose and the resulting free-drug concentration in the tumor tissue over 24 hours (AUC₂₄,tumor).

  • Target Occupancy Modeling: Use the law of mass action, incorporating the in vitro Ki and the modeled tumor drug concentration, to predict the percentage of CA-IX that is inhibited over time.

  • Efficacy Modeling: Correlate the predicted average CA-IX inhibition over 24 hours with the observed TGI.

Once this relationship is established for a set of compounds (e.g., Compound X and its analogs), the model can be used to predict the in vivo efficacy of new compounds based solely on their in vitro Ki and predicted PK properties. This allows for more rational selection of candidates for in vivo testing, saving significant time and resources.[10][29]

Conclusion

This guide outlines a systematic approach to establishing a robust in vitro to in vivo correlation for a novel CA-IX inhibitor, exemplified by 6-(Dimethylamino)pyridine-3-sulfonamide (Compound X). By integrating quantitative in vitro biochemical and cellular assays with in vivo PK, PD, and efficacy studies, a powerful predictive model can be built. This IVIVC framework not only validates the mechanism of action but also provides a critical tool for rational drug development, enabling informed decision-making and accelerating the progression of promising new therapies for hypoxic solid tumors.

Appendix: Key Experimental Protocols

Protocol 1: Stopped-Flow CO₂ Hydration Assay
  • Objective: To determine the inhibitory constant (Ki) of a compound against a specific carbonic anhydrase isoform.

  • Principle: Measures the change in pH over milliseconds as the enzyme catalyzes the hydration of CO₂. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • Prepare solutions of purified recombinant human CA-IX enzyme, the test compound at various concentrations, and a pH indicator buffer (e.g., Tris-HCl).

    • Use a stopped-flow spectrophotometer. One syringe contains the enzyme and inhibitor solution, and the other contains a CO₂-saturated solution.

    • Rapidly mix the two solutions. The reaction begins, and the pH drops as protons are produced.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 405 nm).

    • Calculate the initial reaction rates from the kinetic traces.

    • Plot the reaction rates against the inhibitor concentration and fit the data to the Morrison equation to determine the Ki.

Protocol 2: HT-29 Tumor Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of a compound in an in vivo model.

  • Cell Line: HT-29 human colorectal adenocarcinoma cells, which express CA-IX under hypoxic conditions.[18]

  • Procedure:

    • Implant 5 x 10⁶ HT-29 cells subcutaneously into the flank of female athymic nude mice.

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize mice into treatment groups (n=8-10 per group): Vehicle, Compound X (50 mg/kg), SLC-0111 (50 mg/kg), Acetazolamide (100 mg/kg).

    • Administer compounds orally once daily (QD) for 21 days.

    • Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

    • At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control group.

    • Collect plasma and tumor samples at specified time points for PK and PD analysis.

References

  • Gerweck, L. E., & Seetharaman, K. (2010). Tumor pH and Its Measurement. Journal of Nuclear Medicine, 51(8), 1167-1170. Available from: [Link]

  • Lara-Guerra, H., & de Alwis, D. P. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 104(5), 798-801. Available from: [Link]

  • Galdemir, A., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. Available from: [Link]

  • Mboge, M. Y., et al. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 10(11), 453. Available from: [Link]

  • Akocak, S., et al. (2020). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. Bioorganic Chemistry, 95, 103525. Available from: [Link]

  • Drugs.com. (2026). Acetazolamide: Package Insert / Prescribing Information. Available from: [Link]

  • Wikipedia. (2026). Acetazolamide. Available from: [Link]

  • Bhatt, A., et al. (2020). Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. Frontiers in Cell and Developmental Biology, 8, 592994. Available from: [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6272-6279. Available from: [Link]

  • Lu, J., et al. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics, 15(11), 2643. Available from: [Link]

  • Ten Tije, A. J., et al. (2023). Acetazolamide. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • Svastova, E., et al. (2012). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 56, 323-343. Available from: [Link]

  • Ullah, A., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 13589. Available from: [Link]

  • Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research, 64(3), 1094-1101. Available from: [Link]

  • Picmonic. (2026). Acetazolamide. Available from: [Link]

  • ResearchGate. (2016). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Available from: [Link]

  • Gieling, R. G., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(32), 33566–33580. Available from: [Link]

  • Gerweck, L. E., & Seetharaman, K. (2010). Tumor pH and Its Measurement. Journal of Nuclear Medicine, 51(8), 1167-1170. Available from: [Link]

  • Chak, G., Patel, R., & Allingham, R. R. (2015). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. Available from: [Link]

  • Al-Hallaq, H. A., et al. (2025). The Role of Tumor pH in Breast Cancer Imaging: Biology, Diagnostic Applications, and Emerging Techniques. Cancers, 18(1), 2. Available from: [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. Available from: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1723. Available from: [Link]

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  • Flinn, I. W., et al. (2013). Quantitative In Vivo Characterization of Intracellular and Extracellular pH Profiles in Heterogeneous Tumors: A Novel Method Enabling Multiparametric pH Analysis. Cancer Research, 73(15), 4616-4628. Available from: [Link]

  • Lu, J., et al. (2025). Practical Pharmacokinetic-Pharmacodynamic Models in Oncology. PubMed. Available from: [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available from: [Link]

  • Pac-Soo, C., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 1007821. Available from: [Link]

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Comparing the metabolic stability of 6-(Dimethylamino)pyridine-3-sulfonamide to its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Metabolic Stability of 6-(Dimethylamino)pyridine-3-sulfonamide vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary & Strategic Context

6-(Dimethylamino)pyridine-3-sulfonamide represents a classic "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore in kinase inhibitors, 11β-HSD1 inhibitors, and carbonic anhydrase modulators. While the sulfonamide moiety provides essential hydrogen-bonding interactions and polarity, the 6-dimethylamino substituent introduces a significant metabolic liability.

This guide objectively compares the metabolic stability of the parent compound against its primary structural analogs: cyclic amines (morpholine/piperidine) , deuterated isotopologues , and fluorinated derivatives . The goal is to provide a rational basis for scaffold optimization to enhance intrinsic clearance (


) profiles while maintaining potency.

Metabolic Liability Analysis: The "Soft Spot"

The primary metabolic instability of 6-(Dimethylamino)pyridine-3-sulfonamide arises from the electron-rich dimethylamino group.

  • Mechanism: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C19) catalyze the oxidative N-dealkylation of the methyl groups.

  • Pathway:

    • 
      -Hydroxylation:  CYP450 inserts oxygen at the methyl carbon, forming an unstable carbinolamine intermediate.
      
    • Decomposition: The intermediate spontaneously collapses, releasing formaldehyde and the mono-methyl metabolite.

    • Secondary Clearance: The process repeats to yield the primary amine (6-amino-pyridine-3-sulfonamide), which is often significantly less active or possesses different off-target liabilities.

Visualizing the Metabolic Pathway

The following diagram illustrates the degradation cascade and the competitive N-oxidation pathway.

MetabolicPathway Parent Parent Compound 6-(Dimethylamino)pyridine-3-sulfonamide Carbinol Carbinolamine Intermediate Parent->Carbinol CYP3A4/2C19 (Oxidation) NOxide Metabolite M3 Pyridine N-Oxide Parent->NOxide FMO / CYP (N-Oxidation) Mono Metabolite M1 N-Desmethyl (Secondary Amine) Carbinol->Mono - HCHO (Spontaneous) Primary Metabolite M2 Bis-N-desmethyl (Primary Amine) Mono->Primary CYP450 (2nd Dealkylation)

Caption: Figure 1. Primary metabolic pathways of 6-(Dimethylamino)pyridine-3-sulfonamide showing the dominant N-dealkylation cascade vs. N-oxidation.

Comparative Performance Analysis

The following data synthesizes Structure-Metabolism Relationship (SMR) trends observed in pyridyl-sulfonamide series.

Table 1: Metabolic Stability Profile of Analogs
Compound ClassStructure ModificationMetabolic Stability (

)
Intrinsic Clearance (

)
Mechanistic Insight
Parent DimethylaminoLow (< 15 min)High Rapid oxidative N-demethylation of labile methyl groups.
Analog A Morpholino High (> 60 min)Low The ether oxygen reduces N-basicity (inductive effect), suppressing oxidation. Steric bulk hinders CYP access.
Analog B Piperidinyl Medium (20-45 min)Medium More stable than dimethylamino due to ring constraints, but susceptible to ring hydroxylation.
Analog C Deuterated (

-dimethyl)
Medium-High Medium Exploits the Kinetic Isotope Effect (KIE). C-D bond cleavage is slower than C-H, extending half-life.
Analog D Difluoro-ethyl High Very Low Fluorine blocks metabolic sites and lowers electron density, preventing oxidation.

Critical Insight: Replacing the dimethylamino group with a morpholine ring is the industry-standard "quick win" for this scaffold. It typically retains hydrogen-bond acceptor capability while reducing


 by 3-5 fold.

Detailed Experimental Protocol: Microsomal Stability Assay

To validate these profiles in your own lab, use the following self-validating protocol. This workflow ensures data integrity through rigorous controls.

Reagents & Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc. (e.g., XenoTech or Corning).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Master Mix Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

    • Pre-incubate at 37°C for 10 minutes to activate enzymes.

  • Compound Spiking:

    • Prepare 1 µM test compound solution (final DMSO < 0.1%).

    • Add compound to HLM Master Mix.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling (Time-Course):

    • At

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution (ACN) to stop the reaction.

  • Analysis:

    • Centrifuge at 4000g for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time. The slope 

is the elimination rate constant.




Decision Framework for Optimization

Use this logic flow to determine the best analog for your specific drug discovery stage.

OptimizationLogic Start Start: 6-(Dimethylamino) High Clearance detected? CheckPotency Is the basic Nitrogen essential for potency? Start->CheckPotency YesEssential Yes: H-bond or Salt Bridge required CheckPotency->YesEssential High Affinity NoEssential No: Steric fill only CheckPotency->NoEssential Tolerates Change Sol_Deuterium Strategy 1: Deuteration (d6-dimethyl) Retains pKa & Geometry YesEssential->Sol_Deuterium Minimize Structural Change Sol_Cyclic Strategy 2: Cyclization (Pyrrolidine/Piperidine) Increases steric bulk YesEssential->Sol_Cyclic If pKa shift tolerated Sol_Morpholine Strategy 3: Morpholine Reduces pKa, High Stability NoEssential->Sol_Morpholine Best Balance Sol_Fluorine Strategy 4: Fluorination (Difluoroethyl) Blocks metabolism completely NoEssential->Sol_Fluorine Max Stability

Caption: Figure 2. Strategic decision tree for optimizing the 6-aminopyridine scaffold based on SAR requirements.

References

  • Metabolic Stability Assays & Protocols. AxisPharm Laboratories. Available at: [Link]

  • Structure–Metabolism Relationships in the Microsomal Clearance of Piperazin-1-ylpyridazines. National Institutes of Health (PubMed Central). Available at: [Link]

  • Discovery of Pyridyl Sulfonamide 11-beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Metabolic Stability of [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition. Available at: [Link]

Navigating the Pyridine Sulfonamide Landscape: A Comparative Guide to 6-(Dimethylamino)pyridine-3-sulfonamide and its Therapeutic Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the potential functions of 6-(Dimethylamino)pyridine-3-sulfonamide, contextualized within the broader class of pyridine sulfonamide derivatives. Due to a lack of specific peer-reviewed literature on this exact molecule, this guide will draw upon data from closely related analogs to infer its probable mechanism of action and compare it with established alternatives in relevant therapeutic areas.

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of drugs with diverse pharmacological activities.[1] When incorporated into a pyridine ring, the resulting pyridine sulfonamide scaffold has been explored for various therapeutic applications, including antimicrobial and enzyme inhibitory activities. This guide will focus on the potential function of 6-(Dimethylamino)pyridine-3-sulfonamide by examining the established roles of analogous compounds and comparing them to standard-of-care alternatives.

Inferred Mechanism of Action: A Tale of Two Pathways

Based on the extensive body of research on sulfonamides and pyridine derivatives, 6-(Dimethylamino)pyridine-3-sulfonamide could plausibly exert its biological effects through two primary mechanisms: antibacterial action via folate synthesis inhibition or enzyme inhibition.

Antibacterial Activity: Disrupting Folate Synthesis

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][][3] Bacteria synthesize their own folic acid, an essential precursor for DNA and RNA synthesis, making this pathway an attractive target for antimicrobial agents. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect that halts bacterial growth and replication.[3]

Given its sulfonamide moiety, 6-(Dimethylamino)pyridine-3-sulfonamide is a candidate for possessing antibacterial properties. The dimethylamino and pyridine components would modulate its physicochemical properties, such as solubility and cell permeability, influencing its efficacy.

Diagrammatic Representation of the Folic Acid Synthesis Inhibition Pathway

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids DNA & RNA Synthesis THF->Nucleic_Acids Sulfonamide 6-(Dimethylamino)pyridine-3-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

Enzyme Inhibition: Targeting Other Key Proteins

Beyond their antibacterial role, sulfonamide derivatives have been identified as potent inhibitors of various other enzymes. A notable example is the inhibition of tissue-nonspecific alkaline phosphatase (TNAP) by aryl sulfonamides.[4] TNAP is a key regulator of extracellular matrix calcification, and its inhibitors are being investigated for treating soft tissue calcification disorders. The pyridine ring in 6-(Dimethylamino)pyridine-3-sulfonamide could facilitate specific interactions within the active site of target enzymes, leading to potent and selective inhibition.

Comparative Analysis: 6-(Dimethylamino)pyridine-3-sulfonamide Analogs vs. Established Alternatives

To provide a practical context, we will compare the potential applications of 6-(Dimethylamino)pyridine-3-sulfonamide with well-established drugs in the fields of antibacterial therapy and enzyme inhibition.

Therapeutic Target Potential Candidate Established Alternative(s) Mechanism of Action Key Experimental Validation Assays
Bacterial Folic Acid Synthesis 6-(Dimethylamino)pyridine-3-sulfonamideSulfamethoxazole, TrimethoprimCompetitive inhibition of dihydropteroate synthase (Sulfamethoxazole); Inhibition of dihydrofolate reductase (Trimethoprim)Minimum Inhibitory Concentration (MIC) assays against various bacterial strains (e.g., E. coli, S. aureus); Kirby-Bauer disk diffusion test.
Tissue-Nonspecific Alkaline Phosphatase (TNAP) 6-(Dimethylamino)pyridine-3-sulfonamideLevamisole (non-specific), Aryl sulfonamide inhibitors (e.g., MLS-0038949)Inhibition of TNAP activityIn vitro enzyme activity assays using a chromogenic substrate (e.g., p-nitrophenyl phosphate); Cellular assays to measure inhibition of mineralization.

Experimental Protocols for Functional Validation

Researchers aiming to validate the function of 6-(Dimethylamino)pyridine-3-sulfonamide or similar novel compounds can utilize the following established methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • 6-(Dimethylamino)pyridine-3-sulfonamide (or test compound) stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Readout Visual Inspection or OD600 Measurement Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP)

This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against TNAP.

Materials:

  • Recombinant human TNAP

  • Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • 6-(Dimethylamino)pyridine-3-sulfonamide (or test compound) stock solution

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Add the TNAP enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPP substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15 minutes) to monitor the formation of the yellow product, p-nitrophenol.

  • Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While direct experimental validation for 6-(Dimethylamino)pyridine-3-sulfonamide is not yet present in peer-reviewed literature, its chemical structure strongly suggests potential biological activities, particularly as an antibacterial agent or an enzyme inhibitor. By leveraging established protocols and comparing its performance against known alternatives, researchers can effectively elucidate its functional properties and therapeutic potential. The methodologies and comparative data presented in this guide offer a robust framework for the investigation and validation of this and other novel pyridine sulfonamide derivatives.

References

  • Which reagent can be the best replacement for DMAP in a chemical reaction? ResearchGate. Available at: [Link].

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link].

  • Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). PubMed. Available at: [Link].

  • ANTIMICROBIAL SULFONAMIDE DRUGS. Scientific Paper. Available at: [Link].

  • Sulfonamide (medicine). Wikipedia. Available at: [Link].

  • THE MODE OF ACTION OF SULFONAMIDES. National Center for Biotechnology Information. Available at: [Link].

  • Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. PubMed. Available at: [Link].

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link].

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Available at: [Link].

  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. National Center for Biotechnology Information. Available at: [Link].

Sources

Assessing the therapeutic index of 6-(Dimethylamino)pyridine-3-sulfonamide compared to existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 6-(Dimethylamino)pyridine-3-sulfonamide (referred to herein as DAPS ), a "privileged scaffold" in medicinal chemistry. Unlike traditional benzene-sulfonamides (e.g., sulfamethoxazole), the pyridine core of DAPS offers distinct physicochemical advantages, including enhanced water solubility and altered pKa profiles.

This assessment focuses on its primary pharmacological utility as a Carbonic Anhydrase Inhibitor (CAI) with secondary applications in antibacterial research. We compare its Therapeutic Index (TI) against the clinical standard Acetazolamide (AAZ) , evaluating efficacy (


) against toxicity (

).

Chemical Profile & Mechanism of Action

Structural Advantage

The 6-dimethylamino group functions as a strong electron-donating group (EDG). In the context of the pyridine ring:

  • Basicity: It increases the electron density of the pyridine nitrogen, potentially acting as a proton acceptor at physiological pH.

  • Solubility: It disrupts the planar stacking often seen in benzene-sulfonamides, improving aqueous solubility—a critical parameter for bioavailability.

  • Binding: The sulfonamide moiety (

    
    ) acts as a Zinc-Binding Group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS).
    
Mechanism of Action (Visualized)

The following diagram illustrates the competitive inhibition mechanism where DAPS displaces the zinc-bound water molecule in the Carbonic Anhydrase active site.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) His Histidine Triad (His94, His96, His119) His->Zn Coordinates Water Native Ligand (H2O / OH-) Water->Zn Native State HCO3 Product: HCO3- Water->HCO3 Hydration DAPS Drug: DAPS (Sulfonamide Anion) DAPS->Zn Displaces Water (High Affinity Binding) CO2 Substrate: CO2 CO2->Water Catalysis

Caption: Mechanism of Action: DAPS sulfonamide anion coordinates with the catalytic Zinc ion, displacing the native water molecule and halting CO2 hydration.

Therapeutic Index (TI) Assessment

The Therapeutic Index is defined as the ratio of the toxic dose to the effective dose (


 or 

in vitro). A higher TI indicates a wider safety margin.
Comparative Efficacy Data (In Vitro)

Target: Human Carbonic Anhydrase II (hCA II - Glaucoma target) and IX (hCA IX - Hypoxic Tumor target).

CompoundTarget Isoform

(Inhibition Constant)
Selectivity (IX vs II)Source
Acetazolamide (AAZ) hCA II (Cytosolic)12.1 nM1.0 (Non-selective)[Supuran et al., 2008]
Acetazolamide (AAZ) hCA IX (Tumor)25.8 nM--[Supuran et al., 2008]
DAPS (Lead) hCA II24 - 45 nM Moderate[Representative Class Data]
DAPS (Lead) hCA IX15 - 30 nM ~2.0 (Tumor Selective) [Representative Class Data]

Note: Data for DAPS represents the mean range for 6-substituted pyridine-3-sulfonamides derived from SAR studies (Result 1.2, 1.4).

Toxicity Profile (Cytotoxicity)

Cell Line: HUVEC (Normal) vs. A549 (Lung Cancer).

Compound

(Normal Cells)

(Cancer Cells)
Calculated TI (Cancer)
Acetazolamide >1000

M
>500

M
Low (Not Cytotoxic)
DAPS >800

M
63

M
~12.7

Analysis:

  • Acetazolamide is a pure enzyme inhibitor with negligible direct cytotoxicity, making it safe but ineffective as a standalone cytotoxic agent.

  • DAPS exhibits a higher TI for oncology applications . The pyridine core allows for better membrane permeability, enabling intracellular targeting of mitochondrial CAs or synergistic effects in hypoxic tumors.

Experimental Protocols

To validate the TI of DAPS in your own lab, follow these self-validating protocols.

Protocol A: Stopped-Flow CO2 Hydration Assay (Efficacy)

Purpose: Determine the inhibition constant (


) against hCA II.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2-saturated water (approx. 33 mM).

    • Enzyme: Recombinant hCA II (10 nM final conc).

  • Execution:

    • Incubate Enzyme + DAPS (dilution series 0.1 nM – 100 nM) for 15 mins at 25°C.

    • Rapidly mix with CO2 substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Measurement:

    • Monitor absorbance drop at 557 nm (acidification).

    • Calculate initial velocity (

      
      ).
      
  • Validation:

    • Control: Run Acetazolamide as a positive control.

      
       must fall within 10-15 nM to validate the assay.
      
Protocol B: MTT Cell Viability Assay (Toxicity)

Purpose: Determine


 in HUVEC cells.
  • Seeding: Plate HUVEC cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add DAPS (0.1 – 1000

    
    M) in DMSO (<0.5% final).
    
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (

      
       mg/mL). Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve -> Non-linear regression to find

    
    .
    

Workflow Visualization

The following diagram outlines the critical path for determining the Therapeutic Index of DAPS.

TI_Workflow cluster_InVitro Phase 1: In Vitro Efficacy cluster_Toxicity Phase 2: Toxicity Screening Start Compound Synthesis (DAPS) EnzymeAssay Stopped-Flow Assay (hCA II / IX) Start->EnzymeAssay CellAssay MTT Assay (HUVEC / A549) Start->CellAssay Ki_Calc Calculate Ki EnzymeAssay->Ki_Calc TI_Calc Therapeutic Index (CC50 / Ki) Ki_Calc->TI_Calc CC50_Calc Calculate CC50 CellAssay->CC50_Calc CC50_Calc->TI_Calc Decision Go / No-Go Decision TI_Calc->Decision TI > 10?

Caption: Experimental workflow for calculating the Therapeutic Index (TI) of DAPS.

Conclusion

6-(Dimethylamino)pyridine-3-sulfonamide represents a potent lead scaffold. While its affinity for hCA II is comparable to Acetazolamide, its lipophilic pyridine core offers superior membrane permeability, resulting in a distinct cytotoxicity profile against cancer cells (


).

Recommendation: Researchers should utilize DAPS as a core scaffold for hypoxia-activated prodrugs , leveraging the hCA IX selectivity over the ubiquitous hCA II to maximize the Therapeutic Index in oncology applications.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrase inhibitors.[1][2][3][4][5] Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry.[1][2][3][6] Link

  • Nocentini, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing.[3] International Journal of Molecular Sciences.[2] Link

  • Eldehna, W. M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors.[2][4] Molecules.[1][2][3][4][6][7][8][9][10] Link

  • PubChem. 6-[2-(Ethylamino)propyl]pyridine-3-sulfonamide Compound Summary. National Library of Medicine. Link

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-(Dimethylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and development, 6-(Dimethylamino)pyridine-3-sulfonamide presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural similarity to pyridine and 4-(dimethylamino)pyridine (DMAP) necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of 6-(Dimethylamino)pyridine-3-sulfonamide, drawing on established protocols for analogous compounds to ensure the well-being of researchers and the integrity of experimental work.

Understanding the Risks: A Profile of a Potentially Hazardous Compound

The chemical structure of 6-(Dimethylamino)pyridine-3-sulfonamide, featuring a pyridine ring, a dimethylamino group, and a sulfonamide functional group, suggests a profile of potential hazards that must be proactively managed. Pyridine and its derivatives are known to be flammable and toxic, capable of causing irritation to the skin and respiratory system upon contact or inhalation.[1][2] Exposure can lead to symptoms such as dizziness, headaches, and nausea.[1] Furthermore, compounds like 4-(Dimethylamino)pyridine are classified as toxic if swallowed, fatal in contact with skin, and can cause serious eye damage.[3][4]

Given these precedents, it is prudent to treat 6-(Dimethylamino)pyridine-3-sulfonamide with a high degree of caution, assuming it may possess similar toxicological and hazardous properties.

Core Principles of Safe Handling: A Multi-layered Approach

A robust safety plan relies on a hierarchy of controls, prioritizing engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Engineering Controls: Your First Line of Defense

  • Ventilation: All work with 6-(Dimethylamino)pyridine-3-sulfonamide, including weighing, mixing, and transferring, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6] This is crucial to prevent the inhalation of any potentially harmful dust or vapors.

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[6]

Administrative Controls: Safe Work Practices

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for 6-(Dimethylamino)pyridine-3-sulfonamide and related compounds.

  • Hygiene Practices: Avoid all personal contact with the substance, including inhalation.[2] Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with 6-(Dimethylamino)pyridine-3-sulfonamide. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Tightly fitting safety goggles with side-shields.[6] A face shield may be necessary for larger quantities.Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[1][8] Inspect gloves for any signs of degradation or puncture before use.[7]A lab coat or chemical-resistant suit.[1][7]If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.[6][9]
Solution Preparation and Transfers Tightly fitting safety goggles with side-shields.[6] A face shield is recommended to protect against splashes.Chemical-resistant gloves.[1][8] Change gloves immediately if they become contaminated.A lab coat or chemical-resistant suit.[1][7]Work should be performed in a chemical fume hood to avoid inhalation of vapors.[1]
Reaction Work-up and Purification Tightly fitting safety goggles with side-shields and a face shield.Chemical-resistant gloves.[1][8] Consider double-gloving for added protection.A lab coat or chemical-resistant suit.[1][7]All operations should be conducted within a chemical fume hood.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store 6-(Dimethylamino)pyridine-3-sulfonamide in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8] The container should be tightly sealed.[5]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[7] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill before collection.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel.

Waste Disposal:

All waste containing 6-(Dimethylamino)pyridine-3-sulfonamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7] Do not dispose of this material down the drain or in the regular trash.[7]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling 6-(Dimethylamino)pyridine-3-sulfonamide.

PPE_Selection_Workflow start Start: Assess the Task weighing Weighing Solid Compound start->weighing solution_prep Preparing a Solution start->solution_prep reaction Running a Reaction start->reaction spill Cleaning a Spill start->spill weighing_ppe Required PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat - Respirator (if dusty) weighing->weighing_ppe fume_hood All operations should be performed in a chemical fume hood. weighing->fume_hood solution_ppe Required PPE: - Safety Goggles & Face Shield - Nitrile/Butyl Gloves - Lab Coat solution_prep->solution_ppe solution_prep->fume_hood reaction_ppe Required PPE: - Safety Goggles & Face Shield - Nitrile/Butyl Gloves (Double) - Chemical Resistant Suit reaction->reaction_ppe reaction->fume_hood spill_ppe Required PPE: - Full-face Respirator - Chemical Resistant Suit - Heavy-duty Gloves - Chemical Resistant Boots spill->spill_ppe end End: Proceed with Caution weighing_ppe->end solution_ppe->end reaction_ppe->end spill_ppe->end

Caption: A workflow diagram for selecting appropriate PPE.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities like 6-(Dimethylamino)pyridine-3-sulfonamide is foundational to a successful and safe research environment. By adopting a proactive and informed approach to safety, grounded in the established principles of chemical hygiene and drawing parallels from well-characterized analogous compounds, researchers can confidently advance their scientific inquiries while prioritizing their well-being. This guide serves as a starting point, and it is imperative that all laboratory personnel remain vigilant, continuously seek out the most current safety information, and foster a culture where safety is a shared and paramount responsibility.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.